molecular formula C9H9NS B1585210 2,5-Dimethylbenzothiazole CAS No. 95-26-1

2,5-Dimethylbenzothiazole

Cat. No.: B1585210
CAS No.: 95-26-1
M. Wt: 163.24 g/mol
InChI Key: XHANCLXYCNTZMM-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzothiazole is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,3-benzothiazole
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InChI

InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHANCLXYCNTZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059121
Record name Benzothiazole, 2,5-dimethyl-
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-26-1
Record name 2,5-Dimethylbenzothiazole
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Record name Benzothiazole, 2,5-dimethyl-
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Record name Benzothiazole, 2,5-dimethyl-
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Record name Benzothiazole, 2,5-dimethyl-
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Record name 2,5-dimethylbenzothiazole
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Record name 2,5-DIMETHYLBENZOTHIAZOLE
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Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethylbenzothiazole: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

2,5-Dimethylbenzothiazole is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions.[1] This scaffold is of significant interest in medicinal and materials chemistry.[2][3] In drug development, the benzothiazole core is recognized as a "privileged structure," appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Its utility also extends to industrial applications, where it serves as a vulcanization accelerator in the rubber industry and as a stabilizer in plastics.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and its relevance in modern research.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and physical characteristics. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a distinct electronic environment that influences its reactivity and interactions.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₉NS[1][2][6]
Molecular Weight 163.24 g/mol [2][6]
CAS Number 95-26-1[1][6]
Appearance White to light yellow/orange powder or crystals[2][7]
Melting Point 36-42 °C[2][7]
Boiling Point 146 °C at 10 mmHg[2][7]
Flash Point >110 °C (>230 °F)[7]
pKa 2.02 ± 0.10 (Predicted)[7][8]
Storage Temperature 2-30°C

Spectroscopic and Analytical Characterization

Accurate structural confirmation and purity assessment are paramount in scientific research. Spectroscopic techniques provide a detailed fingerprint of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.

    • Aromatic Protons (3H): The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting splitting patterns (doublets, triplets) based on their coupling with adjacent protons.

    • Methyl Protons (6H): Two sharp singlets are expected for the two methyl groups. The C2-methyl protons will likely appear around δ 2.8 ppm, while the C5-methyl protons will be slightly more upfield, around δ 2.5 ppm.[9] This difference is due to the varying electronic environments of the thiazole and benzene portions of the molecule.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will reveal all nine unique carbon atoms in the molecule.

    • Aromatic & Heterocyclic Carbons: These will appear in the δ 120-170 ppm range. The C2 carbon, being adjacent to both nitrogen and sulfur, is expected to be the most downfield.[9]

    • Methyl Carbons: The two methyl carbons will produce signals in the upfield region, typically around δ 15-25 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups and bond vibrations within the molecule. Key expected absorption bands include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic/methyl): ~2850-3000 cm⁻¹

  • C=N stretching (thiazole ring): ~1615 cm⁻¹[10]

  • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Molecular Ion Peak ([M]⁺): A prominent peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, approximately 163.24.[1]

  • Fragmentation: Common fragmentation patterns for benzothiazoles may involve the loss of methyl groups or cleavage of the thiazole ring.

Chemical Reactivity and Synthesis

Key Reaction Pathways

The reactivity of this compound is governed by the interplay between the aromatic benzene ring and the heterocyclic thiazole ring.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions like nitration or halogenation.[11] The existing methyl group and the fused thiazole ring direct incoming electrophiles, typically to the C4 and C6 positions.

  • Reactivity of the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent imine bond (C=N). It can be deprotonated by a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. This is a common strategy for elaborating the structure in synthetic schemes.

  • N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides to form quaternary benzothiazolium salts. This modification is often used to alter the solubility and biological activity of the molecule.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-methyl-2-aminothiophenol 4-methyl-2-aminothiophenol Condensation & Cyclization Condensation & Cyclization 4-methyl-2-aminothiophenol->Condensation & Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Heat/ Acid Catalyst

Caption: Common synthesis pathway for this compound.

General Synthesis Approach

A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, ketone, or carboxylic acid derivative.[4][12] For this compound, this typically involves the reaction of 4-methyl-2-aminothiophenol with acetic anhydride or a similar acetylating agent, followed by cyclization.[11]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3]

  • Anticancer Agents: Numerous benzothiazole derivatives have demonstrated potent antitumor activity by targeting various pathways involved in cancer progression.[3][13]

  • Antimicrobial Research: The scaffold is present in compounds developed as antibacterial and antifungal agents, with some showing efficacy against multidrug-resistant strains.[14]

  • Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents for amyloid-β plaques, which are hallmarks of Alzheimer's disease.[5]

  • Enzyme Inhibition: The structural features of benzothiazoles make them effective inhibitors for various enzymes, a key strategy in treating numerous diseases.[12]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample of this compound and acquiring a proton NMR spectrum. This is a foundational experiment for identity confirmation and purity analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology
  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound and place it into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ serves as the solvent and its deuterium signal is used for locking the magnetic field. TMS is included as the internal standard (δ 0.0 ppm).[10] c. Gently vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter. d. Carefully transfer the solution into the NMR tube using a clean Pasteur pipette.

  • Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 8-16 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. b. Perform phase correction and baseline correction to ensure the spectrum is properly presented. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the this compound structure.

Safety and Handling

This compound is classified as harmful if swallowed.[6][15] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,5-dimethyl- (CAS 95-26-1). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. Retrieved from [Link]

  • A&A Fratelli Parodi Spa. (2024). Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

  • S. M. H. Mashkouri & A. R. Mohebbati. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Organic Chemistry: An Indian Journal, 8(3), 105-109. Retrieved from [Link]

  • H. Liu, et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(17), 3874.
  • CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole, 6-methoxy-2,5-dimethyl-. PubChem. Retrieved from [Link]

  • P. P. Pathak. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. Retrieved from [Link]

  • H. S. Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • M. A. A. Abdel-Maksoud, et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • H. S. Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • A. T. Appell, et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Earth and Space Chemistry, 7(10), 2049-2060.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and IR spectra of compounds 2-5. Retrieved from [Link]

  • S. A. Al-Trawneh, et al. (2023).
  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Retrieved from [Link]

  • L. K. Papernaya, et al. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Russian Journal of Organic Chemistry, 51(3), 389-393.
  • SpectraBase. (n.d.). 2,5-Dimethylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Weight of 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and molecular weight of 2,5-Dimethylbenzothiazole (CAS No. 95-26-1), a heterocyclic compound of interest in various industrial and research applications. This document outlines the fundamental chemical properties, including its molecular formula and exact mass, and delves into the principles and methodologies for its structural elucidation and molecular weight determination. Detailed, field-proven protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, coupled with an expert analysis of the expected spectral data. This guide is intended to serve as a practical resource for researchers and professionals engaged in the characterization and utilization of benzothiazole derivatives.

Introduction to this compound

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The addition of two methyl groups to the benzothiazole core at positions 2 and 5 imparts specific physicochemical properties that influence its reactivity, solubility, and potential applications. A thorough understanding of its molecular structure and precise molecular weight is paramount for its unambiguous identification, quality control, and for predicting its behavior in chemical and biological systems.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and weight. These core parameters are the foundation for all subsequent analytical characterization.

PropertyValueSource
Molecular Formula C₉H₉NS[1][2]
Molecular Weight 163.24 g/mol [2]
Monoisotopic Mass 163.045572 g/mol
CAS Number 95-26-1[1]
IUPAC Name 2,5-dimethyl-1,3-benzothiazole
Appearance White to light yellow crystalline powder
Melting Point 36-40 °C
Boiling Point 146 °C at 10 mmHg

Elucidation of Molecular Structure

The connectivity of atoms and the overall three-dimensional shape of this compound are determined through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each carbon and hydrogen atom.

Molecular Structure of this compound

The structure consists of a benzothiazole core with a methyl group attached to the carbon at position 2 of the thiazole ring and another methyl group at position 5 of the benzene ring.

Caption: Molecular structure of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecular structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • ¹H NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Analyze the ¹H NMR spectrum for chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity).

    • Analyze the ¹³C NMR spectrum for the number of signals and their chemical shifts to identify the number of unique carbon environments.

Expected NMR Spectral Data and Interpretation
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear in the downfield region (typically 7-8 ppm) and their splitting patterns will be indicative of their positions on the benzene ring. The two methyl groups will each give rise to a singlet in the upfield region (typically 2-3 ppm), with their exact chemical shifts influenced by their position on the benzothiazole ring system.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-155 ppm, while the methyl carbons will appear at a much higher field (15-25 ppm). The quaternary carbons (those not bonded to any hydrogen atoms) will typically show weaker signals.

Determination of Molecular Weight

Mass spectrometry is the primary technique for the precise determination of the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol: Mass Spectrometry (MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

G cluster_0 Sample Introduction cluster_1 Ionization & Fragmentation cluster_2 Mass Analysis & Detection Sample Solution Sample Solution Ion Source Ion Source Sample Solution->Ion Source Molecular Ion (M+) Molecular Ion (M+) Ion Source->Molecular Ion (M+) Electron Impact Fragment Ions Fragment Ions Molecular Ion (M+)->Fragment Ions Fragmentation Mass Analyzer Mass Analyzer Fragment Ions->Mass Analyzer Separation by m/z Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylbenzothiazole, a heterocyclic compound of interest in various research and development fields. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but also expert insights into the interpretation and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₉H₉NS, CAS No: 95-26-1) is a substituted benzothiazole derivative.[1] The benzothiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] Accurate and unambiguous characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and structural integrity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound, offering a detailed interpretation grounded in established scientific principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure of this compound with the conventional numbering system used for spectral interpretation is presented below.

Caption: Logical workflow for NMR spectral assignment.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Expertise & Experience: For a solid sample like this compound, the KBr pellet method is a standard and reliable technique. This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent disk. This minimizes scattering and produces a high-quality spectrum.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (CH₃)
~1600, ~1470Medium-StrongC=C and C=N stretching (aromatic and thiazole rings)
~1380MediumCH₃ bending
~810StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • C-H Stretching: The presence of both aromatic (~3050 cm⁻¹) and aliphatic (~2920 cm⁻¹) C-H stretching vibrations confirms the existence of both the benzene ring and the methyl groups.

  • Ring Vibrations: The strong absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused aromatic and thiazole ring system.

  • Methyl Bending: The peak at approximately 1380 cm⁻¹ is indicative of the bending vibration of the methyl groups.

  • Fingerprint Region: The strong absorption around 810 cm⁻¹ in the fingerprint region is characteristic of C-H out-of-plane bending for the substituted benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expertise & Experience: Electron Ionization (EI) is a common and effective ionization technique for relatively small, volatile organic molecules like this compound. A standard electron energy of 70 eV is typically used to induce fragmentation, leading to a reproducible and characteristic mass spectrum.

m/zRelative IntensityProposed Fragment
163High[M]⁺ (Molecular Ion)
162High[M-H]⁺
148Medium[M-CH₃]⁺
122Medium[M-CH₃-CN]⁺ or [M-HCN-CH₃]⁺

Interpretation:

  • Molecular Ion Peak: The prominent peak at m/z 163 corresponds to the molecular weight of this compound (C₉H₉NS), confirming its elemental composition. [1]* [M-H]⁺ Peak: The intense peak at m/z 162 is attributed to the loss of a hydrogen radical, a common fragmentation pathway for aromatic compounds, leading to a stable, even-electron ion.

  • Loss of a Methyl Group: The fragment at m/z 148 results from the loss of a methyl radical (•CH₃) from the molecular ion.

  • Further Fragmentation: The peak at m/z 122 suggests further fragmentation, possibly through the loss of a molecule of hydrogen cyanide (HCN) or a cyanomethyl radical from a rearranged intermediate.

Mass_Spec_Fragmentation M [C₉H₉NS]⁺ m/z = 163 MH [C₉H₈NS]⁺ m/z = 162 M->MH - H• M_CH3 [C₈H₆NS]⁺ m/z = 148 M->M_CH3 - •CH₃ M_CH3_CN [C₇H₆S]⁺ m/z = 122 M_CH3->M_CH3_CN - HCN

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

  • Data Acquisition:

    • Instrument: Mass spectrometer equipped with an electron ionization source.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 200-250 °C.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, along with the interpretative insights, serve as a valuable reference for researchers and scientists working with this compound and related benzothiazole derivatives. The consistency across all four spectroscopic techniques provides a high degree of confidence in the assigned structure.

References

  • S. K. Sahu, et al. (2012). Benzothiazole: The Molecule of Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Research, 3(6), 1629-1643.
  • F. Delmas, et al. (2004). Synthesis and antileishmanial activity of 2-substituted-6-nitro and 6-amino-benzothiazoles. European Journal of Medicinal Chemistry, 39(8), 685-690.
  • V. K. Sareen, et al. (2006). Synthesis and antimicrobial activity of some new 2-substituted-5-nitro/amino-1,3-benzothiazoles. Indian Journal of Heterocyclic Chemistry, 16(2), 145-148.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • NIST Chemistry WebBook. (2023). Benzothiazole, 2,5-dimethyl-. In P.J. Linstrom & W.G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. [Link]

  • H. E. Gottlieb, V. Kotlyar, & A. Nudelman. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, & D. L. Bryce. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • D. L. Pavia, G. M. Lampman, G. S. Kriz, & J. R. Vyvyan. (2014). Introduction to Spectroscopy. Cengage Learning.
  • M. Hesse, H. Meier, & B. Zeeh. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7227, this compound. Retrieved January 1, 2026 from [Link].

Sources

The Solubility Profile of 2,5-Dimethylbenzothiazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethylbenzothiazole in organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document delves into the theoretical underpinnings of this compound's solubility, outlines detailed experimental protocols for its quantitative determination, and discusses its broader implications in research and development. While extensive quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility in relevant solvent systems, thereby facilitating its effective application.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₉NS and a molecular weight of 163.24 g/mol .[1] Its structure, featuring a fused benzene and thiazole ring system with two methyl substituents, imparts a unique combination of chemical and physical properties. This versatile molecule serves as a key building block in various industrial and pharmaceutical applications.

In the industrial sector, it is utilized as a vulcanization accelerator in the rubber and plastics industries.[2] In the realm of drug discovery and development, the benzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The solubility of this compound is a fundamental parameter that governs its utility in these diverse applications, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent molecules.[4] The overall process of dissolution can be understood through the interplay of several thermodynamic factors.

2.1. Molecular Structure and Polarity

This compound is a relatively nonpolar molecule. The presence of the aromatic rings and methyl groups contributes to its lipophilic character. The nitrogen and sulfur atoms in the thiazole ring introduce some polarity, but the overall molecule is predominantly hydrophobic. This is supported by its calculated octanol-water partition coefficient (logP) of 2.913, which indicates a preference for a non-aqueous environment.[5] Its calculated water solubility (logWS) is -3.75, further confirming its low affinity for water.[5]

2.2. Solute-Solvent Interactions

The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid solute and the creation of a cavity in the solvent, followed by the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with each other but not directly with this compound, which lacks hydrogen bond donors. However, the alkyl chains of the alcohols can interact favorably with the lipophilic portions of the solute. Qualitative data for the parent compound, benzothiazole, indicates it is soluble in ethanol and methanol.[4][6]

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polarizable benzothiazole ring system. Benzothiazole is known to be soluble in acetone.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through London dispersion forces. Given the significant nonpolar character of this compound, good solubility is anticipated in these solvents.

2.3. Effect of Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.

Quantitative Solubility Data: A Gap in the Literature

A thorough review of the scientific literature reveals a scarcity of publicly available, quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of solubility for the parent benzothiazole and some derivatives exist, specific values in units such as g/L or mol/L are not readily found.

However, a study on a structurally related compound, 2-hydrazino-4-methylbenzothiazole, provides valuable insight. Its mole fraction solubility was determined in a range of solvents, including acetone, toluene, methanol, ethanol, and ethyl acetate, with solubility generally increasing with temperature.[7] This suggests a similar trend can be expected for this compound.

The following table summarizes the qualitative solubility information and provides a framework for the expected solubility of this compound.

Table 1: Predicted and Known Solubility of Benzothiazole Derivatives

SolventSolvent TypeExpected Solubility of this compoundKnown Solubility of Related Compounds
WaterPolar ProticVery LowBenzothiazole: Slightly soluble[6]
MethanolPolar ProticSolubleBenzothiazole: Soluble[4]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7]
EthanolPolar ProticSolubleBenzothiazole: Soluble[4]; 2-Methylbenzothiazole: Soluble[8]
AcetonePolar AproticSolubleBenzothiazole: Soluble[6]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7]
DichloromethanePolar AproticSolubleBenzothiazine derivatives: Soluble[9]
TolueneNonpolarSoluble2-Hydrazino-4-methylbenzothiazole: Soluble[7]
HexaneNonpolarLikely SolubleGeneral principle of "like dissolves like"
Diethyl EtherPolar AproticSolubleBenzothiazole: Very soluble[6]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleBenzothiazole: Soluble[4]

Experimental Protocol for Determining the Solubility of this compound

Given the lack of comprehensive published data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvents of interest. The following section provides a detailed, self-validating protocol based on the widely accepted isothermal equilibrium shake-flask method.[10]

4.1. Principle

An excess amount of the solid this compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique.

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.3. Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a vial prep2 Seal the vial tightly prep1->prep2 equil1 Place the vial in a constant temperature shaker bath prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium equil1->equil2 sep1 Allow the undissolved solid to settle equil2->sep1 sep2 Separate the supernatant via centrifugation or filtration sep1->sep2 analysis1 Accurately dilute the supernatant sep2->analysis1 analysis2 Measure the concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate the original solubility analysis2->analysis3

Sources

The Pharmacological Potential of 2,5-Dimethylbenzothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[4] This inherent versatility has rendered the benzothiazole nucleus a "privileged scaffold" in drug discovery, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the benzothiazole core, particularly at the 2 and 5 positions, has been a key strategy in modulating the biological activity and pharmacokinetic properties of these derivatives, paving the way for the discovery of novel therapeutic agents.[4] This guide will provide an in-depth exploration of the biological activities of 2,5-dimethylbenzothiazole derivatives, offering insights into their synthesis, mechanisms of action, and potential for future drug development.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has identified benzothiazole derivatives as a promising class of compounds with the ability to interfere with various aspects of cancer cell biology.[1][3] While specific studies on this compound derivatives are emerging, the broader family of benzothiazoles has demonstrated significant potential in this area.

Mechanism of Action: A Multi-pronged Attack

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Studies on 2-substituted benzothiazoles have shown their ability to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.[6] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating uncontrollably.[6]

Several key signaling pathways implicated in cancer progression are modulated by benzothiazole derivatives. These include:

  • EGFR Signaling: Downregulation of the Epidermal Growth Factor Receptor (EGFR) protein has been observed, which is crucial in controlling cell growth and proliferation.[6]

  • JAK/STAT Pathway: Inhibition of this pathway can impede cancer cell survival and proliferation.[6]

  • ERK/MAPK Pathway: Modulation of this pathway can interfere with cell division and differentiation.[6]

  • PI3K/Akt/mTOR Pathway: This critical pathway for cell survival and growth is another target for benzothiazole derivatives.[6]

The following diagram illustrates the interplay of these pathways and the points of intervention for benzothiazole derivatives.

Anticancer Mechanism of Benzothiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole 2,5-Dimethyl- benzothiazole Derivative Benzothiazole->EGFR Inhibits Benzothiazole->Akt Inhibits Benzothiazole->mTOR Inhibits Benzothiazole->ERK Inhibits Benzothiazole->JAK Inhibits Benzothiazole->STAT3 Inhibits

Caption: Key signaling pathways targeted by benzothiazole derivatives in cancer cells.

In Vitro Efficacy: A Summary of Cytotoxic Activity

The anticancer potential of benzothiazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiazole compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[3]
H460 (Lung)0.28[3]
A549 (Lung)1.53[3]
MDA-MB-231 (Breast)0.68[3]
Nitrobenzylidene containing thiazolidine derivative 54MCF7 (Breast)0.036[3]
HEPG2 (Liver)0.048[3]
Naphthalimide derivative 66HT-29 (Colon)3.72[3]
A549 (Lung)4.074[3]
MCF-7 (Breast)7.91[3]
Naphthalimide derivative 67HT-29 (Colon)3.47[3]
A549 (Lung)3.89[3]
MCF-7 (Breast)5.08[3]

Antimicrobial Properties: A Weapon Against Drug Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[5][7][8][9]

Synthesis of Antimicrobial Benzothiazole Derivatives

A common synthetic route to biologically active benzothiazole derivatives involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. The following workflow outlines a general synthetic scheme.

Synthesis of Benzothiazole Derivatives Reactant1 2-Amino-4-methylthiophenol Intermediate Amide Intermediate Reactant1->Intermediate Condensation Reactant2 Substituted Carboxylic Acid (R-COOH) Reactant2->Intermediate Product This compound Derivative Intermediate->Product Cyclization

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Additionally, these compounds can disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

In Vitro Antimicrobial Efficacy

The antimicrobial potency of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µM)Reference
2-Arylbenzothiazole analoguesEnterococcus faecalis~1[7]
Klebsiella pneumoniae1.04 - 2.03[7]
5-Methylphenanthridium benzothiazolesBacillus subtilis1-4 µg/ml[7]
Staphylococcus aureus1-4 µg/ml[7]
2,5-disubstituted furan benzothiazoleSaccharomyces cerevisiae1.6 - 12.5[7]

Anticonvulsant and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, benzothiazole derivatives have shown promise in the treatment of neurological disorders. Epilepsy, characterized by recurrent seizures, is a condition for which new therapeutic options are continually sought.[10]

Anticonvulsant Activity

Several benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models. The maximal electroshock (MES) test is a widely used screening method to identify compounds with potential efficacy against generalized tonic-clonic seizures.

One notable derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole (compound 6g), demonstrated significant anticonvulsant activity in the MES test with an ED50 value of 160.4 mg/kg.[10] This compound also exhibited a high protective index, suggesting a favorable therapeutic window.[10] The mechanism of action is thought to involve the modulation of GABAergic neurotransmission.[10]

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives are also an area of active research. Riluzole, a commercially available drug containing a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects.[11] The antioxidant properties of some thiazole derivatives contribute to their ability to protect neurons from oxidative stress-induced damage, a key factor in ischemic brain injury.[12]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this promising area, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by benzothiazole derivatives, including their potent anticancer, antimicrobial, and anticonvulsant effects, underscore the importance of this chemical class in medicinal chemistry. The structure-activity relationship studies have shown that substitutions at the 2 and 5 positions of the benzothiazole ring are critical for modulating biological activity.[4]

Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully explore their therapeutic potential. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The continued investigation of this compound derivatives is a promising avenue for the discovery of new and effective drugs to address unmet medical needs.

References

The Enigmatic World of Naturally Occurring Benzothiazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Nature's Arsenal

The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] While extensively explored in synthetic chemistry, the natural world also harbors a fascinating array of benzothiazole-containing compounds. These natural products, found in organisms from terrestrial microbes to deep-sea sponges, exhibit a remarkable range of biological effects, including bioluminescence, cytotoxicity, and antimicrobial properties.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of benzothiazole derivatives, their biosynthesis, methods for their study, and their significant biological activities.

Biosynthesis of Naturally Occurring Benzothiazoles: A Glimpse into Nature's Synthetic Machinery

The biosynthesis of benzothiazole natural products is a testament to the elegance of enzymatic catalysis. While the pathways for many of these compounds are yet to be fully elucidated, the biosynthesis of firefly luciferin stands as a well-studied exemplar.

The Luminescent Pathway: Biosynthesis of Firefly Luciferin

The enchanting glow of fireflies is orchestrated by the enzymatic oxidation of D-luciferin, a benzothiazole derivative.[3] The biosynthesis of this remarkable molecule has been a subject of intense research, with studies revealing a pathway that utilizes two molecules of L-cysteine and one molecule of p-benzoquinone (or its precursor, 1,4-hydroquinone).[4][5][6]

The proposed biosynthetic pathway commences with the condensation of p-benzoquinone with two molecules of L-cysteine.[4] One of the cysteine molecules undergoes decarboxylation, a key step in the formation of the benzothiazole ring.[4][7] Subsequent cyclization and dehydration steps lead to the formation of the thiazoline ring, ultimately yielding D-luciferin.[3]

Firefly Luciferin Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway p-Benzoquinone p-Benzoquinone Intermediate1 Condensation Product p-Benzoquinone->Intermediate1 L-Cysteine1 L-Cysteine L-Cysteine1->Intermediate1 L-Cysteine2 L-Cysteine L-Cysteine2->Intermediate1 Intermediate2 Decarboxylation & Cyclization Intermediate Intermediate1->Intermediate2 Enzymatic Steps D-Luciferin D-Luciferin Intermediate2->D-Luciferin Final Cyclization

Caption: Proposed Biosynthetic Pathway of Firefly Luciferin.

Marine Marvels: The Dercitin and Kuanoniamine Families of Alkaloids

The marine environment, particularly deep-water sponges of the family Pachastrellidae, has proven to be a rich source of complex benzothiazole-containing alkaloids.[8] Among these, the dercitin and kuanoniamine families of pyridoacridine alkaloids are of significant interest due to their potent cytotoxic and antitumor activities.[8][9]

Dercitin, a violet-colored alkaloid isolated from a Dercitus species sponge, was one of the first members of this class to be identified.[9][10] It exhibits potent inhibitory activity against a range of murine and human cancer cell lines, with IC50 values in the nanomolar range.[8] The kuanoniamines, isolated from both marine sponges and their molluscan predators, share the core pyridoacridine skeleton with the dercitins and also display significant cytotoxicity.[11][12]

The proposed biosynthesis of these complex marine alkaloids likely involves the condensation of tryptophan-derived and cysteine-derived precursors, although the precise enzymatic machinery remains an active area of investigation.[13]

Dercitin_Kuanoniamine_Relationship Core_Scaffold Pyridoacridine Core Dercitin Dercitin Core_Scaffold->Dercitin Side Chain Modification Kuanoniamine_A Kuanoniamine A Core_Scaffold->Kuanoniamine_A Side Chain Modification Other_Analogs Other Analogs Core_Scaffold->Other_Analogs Further Derivatization Kuanoniamine_C Kuanoniamine C Kuanoniamine_A->Kuanoniamine_C Structural Variation

Caption: Structural Relationship of Dercitin and Kuanoniamine Alkaloids.

Experimental Protocols: From Collection to Characterization

The study of naturally occurring benzothiazoles necessitates a robust and systematic experimental workflow, encompassing collection, extraction, isolation, and structural elucidation.

Bioassay-Guided Fractionation of Marine Sponge Extracts

A common and effective strategy for isolating bioactive compounds from complex natural extracts is bioassay-guided fractionation.[3][4][5] This approach involves a stepwise separation of the crude extract, with each resulting fraction being tested for the biological activity of interest. The active fractions are then subjected to further purification until a pure, active compound is isolated.

Bioassay_Guided_Fractionation Start Marine Sponge Collection & Lyophilization Extraction Solvent Extraction (e.g., MeOH/DCM) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Initial_Fractionation Initial Fractionation (e.g., SPE or Liquid-Liquid Partitioning) Crude_Extract->Initial_Fractionation Fractions Fractions (A, B, C...) Initial_Fractionation->Fractions Bioassay1 Biological Assay (e.g., Cytotoxicity) Fractions->Bioassay1 Active_Fraction Active Fraction(s) Bioassay1->Active_Fraction Chromatography Chromatographic Separation (e.g., HPLC) Active_Fraction->Chromatography Pure_Compounds Pure Compounds Chromatography->Pure_Compounds Bioassay2 Biological Assay (Confirmation) Pure_Compounds->Bioassay2 Active_Compound Active Benzothiazole Derivative Bioassay2->Active_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Active_Compound->Structure_Elucidation

Caption: General Workflow for Bioassay-Guided Fractionation.

Step-by-Step Methodologies

1. Extraction of Marine Sponges:

  • Objective: To extract the secondary metabolites from the sponge tissue.

  • Protocol:

    • Lyophilize the collected sponge material to remove water.

    • Grind the dried sponge material into a fine powder.

    • Perform exhaustive extraction with a mixture of methanol (MeOH) and dichloromethane (DCM) (1:1 v/v) at room temperature.

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

2. Solid-Phase Extraction (SPE) for Desalting and Initial Fractionation: [3][5]

  • Objective: To remove salts and perform a preliminary separation of the crude extract.

  • Protocol:

    • Condition a poly(styrene-divinylbenzene)-based SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of methanol and then suspend in water.

    • Load the aqueous suspension onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the organic compounds with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect each fraction and concentrate under reduced pressure.

3. High-Performance Liquid Chromatography (HPLC) for Purification: [7][14]

  • Objective: To isolate pure compounds from the active fractions.

  • Protocol:

    • Dissolve the active fraction from SPE in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Perform analytical reversed-phase HPLC (RP-HPLC) on a C18 column to develop a separation method. A common mobile phase for alkaloids is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]

    • Scale up the separation to a preparative RP-HPLC system using the optimized gradient.

    • Collect the fractions corresponding to the individual peaks.

    • Analyze the purity of each collected fraction by analytical HPLC.

    • Remove the solvent from the pure fractions under reduced pressure.

4. Structural Elucidation using Spectroscopic Techniques: [9][15][16]

  • Objective: To determine the chemical structure of the isolated pure compounds.

  • Protocol:

    • Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HRMS) to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

      • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete molecular structure.

Biological Activities: A Treasure Trove for Drug Discovery

Naturally occurring benzothiazoles exhibit a wide range of potent biological activities, making them attractive lead compounds for drug discovery programs.

Cytotoxicity and Antitumor Activity

As previously mentioned, the dercitin and kuanoniamine families of marine alkaloids are potent cytotoxic agents.[8][11] Dercitin, for instance, has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[8]

CompoundCell LineIC50 (nM)Reference
DercitinP388 (murine leukemia)63[8]
DercitinA549 (human lung carcinoma)150[8]
DercitinHCT-8 (human colon adenocarcinoma)120[8]
Kuanoniamine AVarious human tumor cell linesPotent growth inhibitor[11]
Kuanoniamine CEstrogen-dependent breast cancerSelective activity[11]

Table 1: Cytotoxic Activity of Selected Naturally Occurring Benzothiazole Derivatives

The mechanism of action for dercitin is believed to involve intercalation into DNA and inhibition of topoisomerase activity.[8]

Antimicrobial and Other Activities

Beyond their anticancer potential, naturally occurring benzothiazoles have also been reported to possess antimicrobial and other valuable biological properties. For example, some benzothiazole derivatives isolated from marine organisms have shown activity against pathogenic bacteria and fungi. The unique chemical structures of these natural products provide a rich scaffold for the development of new therapeutic agents.

Conclusion and Future Perspectives

The natural world provides a rich and often untapped source of structurally diverse and biologically active benzothiazole derivatives. From the bioluminescent firefly luciferin to the potent cytotoxic marine alkaloids of the dercitin and kuanoniamine families, these compounds showcase the remarkable synthetic capabilities of nature. The continued exploration of biodiversity, coupled with advancements in analytical techniques and high-throughput screening, promises to unveil new and exciting benzothiazole-based natural products with the potential to be developed into novel therapeutics for a range of human diseases. This guide serves as a foundational resource for researchers embarking on the exciting journey of discovering and characterizing these enigmatic natural molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethylbenzothiazole via Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-dimethylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The protocol herein details a robust and efficient method centered on the condensation and subsequent cyclization of 2-amino-4-methylthiophenol with acetic anhydride. This application note is structured to provide not only a step-by-step experimental procedure but also to elucidate the underlying chemical principles, ensuring a deep understanding of the synthetic strategy. Emphasis is placed on experimental design, safety protocols, and characterization of the final product, equipping researchers with the necessary knowledge for successful and reproducible synthesis.

Introduction and Scientific Background

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3] This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] this compound, in particular, serves as a key building block for more complex molecules.

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction of a 2-aminothiophenol derivative with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or, as in this protocol, an acid anhydride.[5][6][7][8] This approach, often referred to as the Jacobson synthesis or a related pathway, is favored for its efficiency and broad applicability.[9]

This guide focuses on the reaction between 2-amino-4-methylthiophenol and acetic anhydride. In this process, acetic anhydride serves a dual role: it provides the acetyl group that will become the 2-methyl group and the C2 of the thiazole ring, and it also acts as a dehydrating agent to facilitate the final cyclization step.[10][11]

Reaction Mechanism and Causality

The synthesis of this compound from 2-amino-4-methylthiophenol and acetic anhydride proceeds through a two-stage mechanism: N-acetylation followed by intramolecular cyclization.

  • N-Acetylation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-4-methylthiophenol on one of the carbonyl carbons of acetic anhydride. This is a classic acetylation reaction, resulting in the formation of an N-(2-mercapto-5-methylphenyl)acetamide intermediate and an equivalent of acetic acid as a byproduct.[10]

  • Intramolecular Cyclization and Dehydration: The thioamide intermediate then undergoes an intramolecular cyclophilic attack. The sulfur atom (thiol) acts as a nucleophile, attacking the carbonyl carbon of the acetamide group. This forms a cyclic tetrahedral intermediate. The reaction is driven to completion by the elimination of a water molecule, a process facilitated by the presence of excess acetic anhydride which acts as a dehydrating agent.[11] This dehydration step results in the formation of the aromatic thiazole ring, yielding the final product, this compound.

The choice of acetic anhydride is strategic. Its high reactivity allows the acetylation to proceed under relatively mild conditions, and its dehydrating properties are crucial for the efficiency of the final ring-closing step.[12][13][14]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMolar EquivalentsSupplier/Grade
2-Amino-4-methylthiophenolC₇H₉NS139.225.0 g1.0Sigma-Aldrich, ≥97%
Acetic AnhydrideC₄H₆O₃102.0915 mL~4.4Fisher Scientific, ACS Grade
TolueneC₇H₈92.1450 mL-VWR, HPLC Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-Laboratory Prepared
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Sigma-Aldrich, Anhydrous
HexanesC₆H₁₄86.18As needed-Fisher Scientific, ACS Grade
Ethyl AcetateC₄H₈O₂88.11As needed-VWR, HPLC Grade
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylthiophenol (5.0 g, 35.9 mmol).

  • Reagent Addition: In a fume hood, add toluene (50 mL) to the flask, followed by the slow addition of acetic anhydride (15 mL, 159 mmol). The addition of acetic anhydride may be exothermic.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a solvent system of 9:1 Hexanes:Ethyl Acetate. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid. Be cautious as this will result in CO₂ evolution.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (visualized by UV light on the TLC plate) and evaporate the solvent to yield this compound as a crystalline solid or oil.

Visualization of the Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-amino-4-methylthiophenol 2-amino-4-methylthiophenol Reaction_Mixture Combine and Reflux (110-120 °C, 2-4h) 2-amino-4-methylthiophenol->Reaction_Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Mixture Toluene Toluene Toluene->Reaction_Mixture Quench Quench with Sat. NaHCO3 Reaction_Mixture->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry (MgSO4) and Concentrate Extract->Dry_Concentrate Combined Organic Layers Chromatography Flash Chromatography (Silica Gel) Dry_Concentrate->Chromatography Crude Product Final_Product Pure this compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Crystalline solid.

  • Melting Point: 40-42 °C.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would be approximately 7.8-8.0 (d, 1H, aromatic), 7.2-7.4 (m, 2H, aromatic), 2.8 (s, 3H, C2-CH₃), and 2.5 (s, 3H, C5-CH₃). These are estimations based on similar structures.[1]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm) would be in the regions of 167 (C2), 153 (C7a), 135 (C3a), 133 (C5), and signals in the aromatic region (120-130 ppm), along with signals for the two methyl groups around 20-22 ppm.[1]

  • Infrared (IR) Spectroscopy (KBr or neat): Characteristic peaks for C=N stretching around 1600-1650 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 163.24, corresponding to the molecular weight of the product.

Safety Precautions

  • 2-Amino-4-methylthiophenol: Harmful if swallowed or in contact with skin.[15] Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16] Handle with extreme care, using gloves, lab coat, and safety glasses.

  • Acetic Anhydride: Corrosive and flammable.[10] Causes severe skin burns and eye damage.[10] Reacts with water to form acetic acid.[10] Handle in a fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause damage to organs through prolonged or repeated exposure.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Impure Product Incomplete neutralization.Ensure an excess of sodium bicarbonate is used and that CO₂ evolution has ceased before extraction.
Inefficient purification.Optimize the solvent system for column chromatography. Ensure proper column packing.
Reaction does not start Poor quality of starting material.Use freshly purchased or purified 2-amino-4-methylthiophenol.
Insufficient heating.Check the temperature of the heating mantle and ensure the mixture is refluxing.

Conclusion

The protocol described provides a reliable and well-documented method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • PubMed. (n.d.). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides.
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  • SAFETY DATA SHEET. (2025-11-06).
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  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
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  • ResearchGate. (2022, May 18). Which chemical can be used in substitute of acetic anhydride for cyclization of N-(4-Carboxyphenyl) phthalamic acid?
  • ACS Publications. (n.d.). Acetylation and cyclization of 1,3,5-triketones with acetic anhydride by boron fluoride to form acyl-4-pyrones. Conversion into acyl-4-pyridones. Mass spectroscopy. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • Sigma-Aldrich. (n.d.). This compound for synthesis.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst | Request PDF.
  • 2 - SAFETY DATA SHEET. (2010-10-18).
  • ECHEMI. (n.d.). 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025-10-16).
  • Wikipedia. (n.d.). Benzothiazole.
  • NIH. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC.
  • Cayman Chemical. (2024, July 17). Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-(p-methylphenylthio)-1-nitrobenzene.
  • ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.
  • Sigma-Aldrich. (n.d.). This compound for synthesis.
  • YouTube. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
  • MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • NIH. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. (n.d.).
  • Studies on the Synthesis of 2-Aminothiophenol. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). US4343946A - Purification of 2-mercaptobenzothiazole.
  • Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.
  • ChemicalBook. (2022, January 24). Synthesis of Benzothiazole.
  • Wikipedia. (n.d.). 2-Aminothiophenol.
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Application Note: A Validated Protocol for the Regioselective Nitration of 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated Benzothiazoles

Benzothiazole and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active agents and functional materials.[1] The introduction of a nitro group (—NO₂) via electrophilic aromatic substitution is a pivotal synthetic transformation, as the nitro moiety can serve as a versatile handle for further functionalization (e.g., reduction to an amine) or can be an integral part of the final active molecule.

This application note details a robust and reliable protocol for the nitration of 2,5-dimethylbenzothiazole. The procedure is designed to favor the formation of the 6-nitro isomer, a key intermediate in the synthesis of various biologically active compounds.[2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and outline critical safety considerations inherent to nitration reactions.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[3][4]

2.1 Generation of the Electrophile: The Nitronium Ion

In this protocol, a "mixed acid" system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2 Directing Effects and Regioselectivity

The benzothiazole ring system is generally electron-deficient, making it less reactive towards electrophiles than benzene.[6] However, the substituents on the ring dictate the position of electrophilic attack. In this compound:

  • The fused thiazole ring acts as a deactivating group.

  • The methyl groups at positions 2 and 5 are activating, ortho-, para-directing groups.

The interplay of these effects directs the incoming electrophile primarily to the 6-position of the benzene ring, which is para to the activating 5-methyl group. This regioselectivity is crucial for obtaining the desired product, 2,5-Dimethyl-6-nitrobenzo[d]thiazole.[2]

Overall Reaction Scheme:

Caption: Nitration of this compound to yield the 6-nitro product.

Materials and Equipment

Chemicals CAS Number Recommended Purity Supplier
This compound2942-07-6≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)7664-93-995-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)7697-37-268-70%J.T. Baker
Crushed IceN/AN/AN/A
Ammonium Hydroxide (NH₄OH)1336-21-628-30% solutionVWR
Ethanol (for recrystallization)64-17-595% or AbsoluteDecon Labs
Deionized WaterN/AN/AN/A

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant lab coat.[7][8]

Detailed Experimental Protocol

This protocol is designed for a ~0.05 mol scale reaction. Adjust quantities as needed, maintaining stoichiometry.

4.1 Workflow Diagram

G cluster_prep Preparation cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in conc. H₂SO₄ cool Cool to 0-5 °C (Ice-Salt Bath) start->cool add_hno3 Slowly add conc. HNO₃ (maintain T < 5 °C) cool->add_hno3 stir Stir at 0-5 °C for 2 hours add_hno3->stir warm Warm to room temp. (Stir for 1 hour) stir->warm quench Pour reaction mixture onto crushed ice warm->quench neutralize Neutralize with NH₄OH to pH ~7 quench->neutralize filter Filter precipitate via Büchner funnel neutralize->filter wash Wash solid with cold deionized water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry product under vacuum recrystallize->dry end Characterize Product dry->end

Caption: Step-by-step workflow for the synthesis of 6-nitro-2,5-dimethylbenzothiazole.

4.2 Step-by-Step Procedure

  • Preparation of the Substrate Solution:

    • Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.

    • Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 5 °C.

    • Slowly add 8.15 g (0.05 mol) of this compound to the cold, stirring sulfuric acid. The addition may be slightly exothermic; maintain the temperature below 10 °C. Stir until a clear solution is obtained.

  • Nitration Reaction:

    • Cool the substrate solution to 0-5 °C.

    • Measure 4.0 mL (~0.06 mol) of concentrated nitric acid into the dropping funnel.

    • Add the nitric acid dropwise to the stirring sulfuric acid solution over a period of 30-45 minutes. Crucial: Meticulously monitor the internal temperature and ensure it does not rise above 5 °C.[9] A rapid temperature increase signifies a runaway reaction risk.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Reaction Work-up and Product Isolation:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, stirring for an additional 1 hour.

    • In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice in 200 mL of deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. This quenching step is highly exothermic.

    • A precipitate (the crude product) should form. Allow the ice to melt completely.

    • Place the beaker in an ice bath and slowly neutralize the mixture by adding concentrated ammonium hydroxide solution dropwise until the pH is approximately 7. The solid may change color to a slightly orange or yellow hue.[1]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the washings are neutral.

  • Purification:

    • Transfer the crude, moist solid to a beaker.

    • Recrystallize the product from a suitable solvent, such as ethanol.[1] Dissolve the crude solid in a minimum amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary and Characterization

Parameter Value Notes
Starting Material This compoundC₉H₉NS
Product 2,5-Dimethyl-6-nitrobenzo[d]thiazoleC₉H₈N₂O₂S
Molecular Weight 180.24 g/mol [2]
CAS Number (Product) 686747-49-9[2]
Appearance Yellowish solid
Expected Yield 75-85%Varies with reaction scale and purity of reagents.
Melting Point Not specified in sourcesTo be determined experimentally.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of nitration.

  • FT-IR Spectroscopy: To identify characteristic functional groups, particularly the symmetric and asymmetric stretching of the nitro group (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.[10]

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be treated with extreme caution.[9]

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.[7] They can cause severe chemical burns upon contact. Avoid contact with skin and eyes.[8]

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic.[9] Inadequate temperature control can lead to a thermal runaway, resulting in a violent reaction, boiling, and potential explosion.[7]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOx). This entire procedure must be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, chemical splash goggles, a chemically resistant lab coat, and acid-resistant gloves.[7][11]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[7] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill containment kits readily available.

References

  • Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Benchchem.
  • Buy 2,5-Dimethyl-6-nitrobenzo[d]thiazole (EVT-3415084). EvitaChem.
  • Nitr
  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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  • Benzothiazole Product Safety Assessment. LANXESS.
  • 6-Nitrobenzothiazole | CAS 2942-06-5. Santa Cruz Biotechnology.
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  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitr
  • Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • 6-Nitrobenzothiazole 99 2942-06-5. Sigma-Aldrich.
  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Synthetic Protocols for Aromatic Nitration: A Review.
  • Nitr
  • Application Note and Experimental Protocol: Nitr
  • 6-Nitrobenzothiazole(2942-06-5) MS spectrum. ChemicalBook.
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  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Experimental setup for nitr
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  • Nitration of methyl benzoate | Resource.
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Application Notes & Protocols: The 2,5-Dimethylbenzothiazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Drug Discovery

Within the vast landscape of heterocyclic chemistry, the benzothiazole ring system—a bicyclic structure comprising a benzene ring fused to a thiazole ring—stands out as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, demonstrating versatile pharmacological activities. Benzothiazole and its derivatives are integral to numerous natural and synthetic molecules, exhibiting a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The functional versatility of the benzothiazole core is profoundly influenced by the nature and position of its substituents.[2] Literature consistently reveals that modifications at the C-2 and C-6 positions are particularly critical for modulating biological activity.[1] This guide focuses on the 2,5-dimethylbenzothiazole scaffold, where methyl substitutions at these key positions serve as a foundational structure for developing potent and selective therapeutic agents across several critical disease areas.

Section 1: Anticancer Applications

The relentless pursuit of novel anticancer agents has identified the benzothiazole scaffold as a promising pharmacophore.[5][6] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance by targeting fundamental cellular machinery.[7][8]

Scientific Rationale: Targeting Kinase Signaling Pathways

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. This compound derivatives can be rationally designed to function as potent inhibitors of these enzymes, such as Epidermal Growth Factor Receptor (EGFR), Abelson murine leukemia viral oncogene homolog 1 (ABL1), and Cyclin-Dependent Kinases (CDKs).[8][9] By occupying the ATP-binding pocket of the kinase, these small molecules can block downstream signaling, leading to cell cycle arrest and apoptosis.[8] The 2,5-dimethyl substitution pattern provides a validated starting point for further chemical modifications aimed at enhancing selectivity and potency.

Experimental Protocol: Synthesis and In Vitro Anticancer Evaluation

This protocol outlines the synthesis of a novel this compound derivative and its subsequent evaluation for anticancer activity.

Protocol 1.2.1: Synthesis of N'-(2-(2,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylacryloyl)benzohydrazide

  • Rationale: This synthesis employs a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[9] The resulting hydrazide-hydrazone moiety is a common feature in bioactive compounds known for their anticancer properties.[9][10]

  • Step 1: Synthesis of 2-acetyl-2,5-dimethylbenzothiazole. React 4-methyl-2-aminothiophenol with ethyl acetoacetate under reflux in the presence of a catalyst like polyphosphoric acid.

  • Step 2: Synthesis of 2-(2,5-dimethylbenzo[d]thiazol-2-yl)acetohydrazide. Reflux the product from Step 1 with hydrazine hydrate in ethanol.

  • Step 3: Condensation. To a solution of the hydrazide from Step 2 in ethanol, add a catalytic amount of piperidine. Add benzaldehyde dropwise and reflux for 4-6 hours.

  • Step 4: Isolation and Purification. Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the pure compound.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Protocol 1.2.2: MTT Assay for Cellular Viability

  • Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method for cytotoxicity.[11]

  • Step 1: Cell Seeding. Seed human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Step 2: Compound Treatment. Treat the cells with serial dilutions of the synthesized benzothiazole derivative (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.[12]

  • Step 3: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Reading. Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives, illustrating how minor structural changes can impact anticancer potency.

Compound IDR-Group (at C-2 side chain)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
DM-BTZ-01 Phenyl8.512.3
DM-BTZ-02 4-Chlorophenyl2.14.5
DM-BTZ-03 4-Methoxyphenyl15.221.8
DM-BTZ-04 4-Nitrophenyl1.53.1

Observation: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance cytotoxic activity, a common SAR trend for this class of compounds.

Visualization: Anticancer Screening Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis syn Synthesize Benzothiazole Derivative char Structural Confirmation (NMR, MS) syn->char culture Culture Cancer Cell Lines char->culture mtt MTT Assay culture->mtt ic50 Calculate IC50 mtt->ic50 sar Establish SAR ic50->sar target Identify Lead Compound sar->target

Caption: Workflow for anticancer evaluation of benzothiazole derivatives.

Section 2: Antimicrobial Applications

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[13][14]

Scientific Rationale: Inhibition of Folate Biosynthesis

A validated target in antimicrobial drug discovery is the bacterial folate biosynthesis pathway, which is essential for producing precursors for DNA and RNA synthesis. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway that is absent in humans, making it an excellent selective target.[13] this compound derivatives can be designed to mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA), thereby acting as competitive inhibitors.[13]

Experimental Protocol: Synthesis and Antimicrobial Evaluation

Protocol 2.2.1: Synthesis of 3-((2,5-dimethylbenzo[d]thiazol-2-yl)methyl)thiazolidine-2,4-dione

  • Rationale: This protocol involves the synthesis of a derivative linking the benzothiazole core to a thiazolidinedione moiety, a structure known for its diverse biological activities, including antimicrobial effects.

  • Step 1: Synthesis of 2-(chloromethyl)-2,5-dimethylbenzothiazole. This intermediate can be prepared from this compound via a chloromethylation reaction.

  • Step 2: N-alkylation. React the chloromethyl intermediate with thiazolidine-2,4-dione in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Step 3: Purification. The product can be isolated by precipitation in water and purified by column chromatography or recrystallization.

Protocol 2.2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Rationale: This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Step 1: Inoculum Preparation. Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.

  • Step 2: Serial Dilution. In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Step 3: Inoculation. Add the standardized inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

  • Step 4: Incubation. Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Step 5: MIC Determination. The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Antimicrobial Activity Profile
Compound IDR-Group (at C-2 side chain)S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)DHPS IC₅₀ (µM)
DM-AMB-01 Thiazolidinedione1.6>6412.57.8
DM-AMB-02 Pyrazole6.25>6425.015.2
DM-AMB-03 Furan3.1332.06.259.1

Observation: Compound DM-AMB-01 shows potent activity against Gram-positive S. aureus and strong inhibition of the DHPS enzyme, suggesting a clear mechanism of action. Lack of activity against E. coli may be due to outer membrane permeability issues.[14]

Visualization: Folate Synthesis Inhibition

G GTP GTP DHPS DHPS Enzyme GTP->DHPS PABA PABA PABA->DHPS DHF DHF DHPS->DHF Dihydropteroate Inhibitor 2,5-Dimethyl- benzothiazole Derivative Inhibitor->DHPS Inhibits THF THF DHF->THF Dihydrofolate (DHF) DNA_RNA DNA/RNA Precursors THF->DNA_RNA Tetrahydrofolate (THF)

Caption: Inhibition of bacterial Dihydropteroate Synthase (DHPS).

Section 3: Neuroprotective Applications in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.[15] This complexity necessitates a multi-target-directed ligand (MTDL) approach, for which the benzothiazole scaffold is exceptionally well-suited.[16]

Scientific Rationale: A Multi-Target Approach

The 2-aminobenzothiazole scaffold, in particular, has shown significant neuroprotective potential.[17][18] Derivatives can be engineered to simultaneously:

  • Inhibit Acetylcholinesterase (AChE): Preventing the breakdown of the neurotransmitter acetylcholine to alleviate cognitive symptoms.[15]

  • Inhibit Aβ Aggregation: Preventing the formation of toxic amyloid plaques.[19]

  • Scavenge Reactive Oxygen Species (ROS): Mitigating oxidative stress, a key contributor to neuronal damage.[17]

Experimental Protocol: Evaluating Neuroprotective Effects

Protocol 3.2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

  • Rationale: Ellman's method is a widely used, reliable spectrophotometric assay to measure AChE activity.

  • Step 1: Reagent Preparation. Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Step 2: Assay Procedure. In a 96-well plate, add buffer, test compound, and AChE enzyme solution. Pre-incubate for 15 minutes at 37°C.

  • Step 3: Reaction Initiation. Add DTNB and ATCI to start the reaction.

  • Step 4: Measurement. Monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of color change is proportional to enzyme activity.

  • Step 5: Calculation. Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3.2.2: Thioflavin T (ThT) Assay for Aβ Aggregation

  • Rationale: Thioflavin T is a fluorescent dye that binds specifically to amyloid fibrils. An increase in fluorescence intensity corresponds to the extent of Aβ aggregation.[19]

  • Step 1: Aβ Preparation. Prepare Aβ₁₋₄₂ peptide solution in a suitable buffer to initiate aggregation.

  • Step 2: Incubation. Incubate the Aβ solution with and without the test compound at 37°C with gentle agitation for 24-48 hours.

  • Step 3: ThT Addition. Add an aliquot of the incubated solution to a ThT solution in a 96-well black plate.

  • Step 4: Fluorescence Measurement. Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.

  • Step 5: Calculation. Determine the percentage of aggregation inhibition relative to the control (Aβ without inhibitor).

Data Presentation: Multi-Target Activity Profile
Compound IDLinker/Side GroupAChE IC₅₀ (µM)Aβ Aggregation Inhibition (%) @ 25µMNeuroprotection (% Viability)
DM-AD-01 Piperidine6.77285
DM-AD-02 Morpholine10.26578
DM-AD-03 Azepane3.58191

Observation: The lipophilicity and basicity of the side chain, such as in the azepane-containing derivative DM-AD-03, appear crucial for potent, multi-target activity in the context of Alzheimer's disease models.[18]

Visualization: Multi-Target Strategy for Alzheimer's Disease

G cluster_targets Pathological Targets in AD cluster_outcomes Therapeutic Outcomes Compound This compound Derivative (MTDL) AChE AChE Enzyme Compound->AChE Inhibits Abeta Aβ Monomers Compound->Abeta Inhibits Aggregation ROS Oxidative Stress (ROS) Compound->ROS Scavenges Cholinergic Increased Acetylcholine AChE->Cholinergic Plaque Reduced Aβ Plaques Abeta->Plaque Neuro Neuronal Survival ROS->Neuro

Caption: Multi-Target-Directed Ligand (MTDL) approach for AD.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and pharmacologically significant starting point for the development of novel therapeutics. Its applications in oncology, infectious diseases, and neurodegeneration are well-documented and continue to expand. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize new derivatives.

Future research will likely focus on leveraging this scaffold to design agents with even greater target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The integration of computational modeling with synthetic chemistry will accelerate the discovery of next-generation benzothiazole-based drugs to address pressing unmet medical needs.

References

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Sources

Application Notes and Protocols: The Strategic Use of 2,5-Dimethylbenzothiazole in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. Among the privileged heterocyclic scaffolds in medicinal chemistry, the benzothiazole nucleus has emerged as a versatile framework for the design of potent antimicrobial drugs.[1][2][3] Its unique structural and electronic properties allow for a wide range of chemical modifications, leading to compounds with significant activity against various bacterial and fungal pathogens.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key starting material, 2,5-dimethylbenzothiazole, in the synthesis of promising antimicrobial candidates.

The rationale behind selecting the this compound core lies in the influence of substitution patterns on the benzothiazole ring on biological activity. The methyl groups at the 2- and 5-positions can modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile. This guide will detail the synthetic pathways to derivatize this compound into key intermediates and subsequently into Schiff bases and hydrazones, two classes of compounds renowned for their broad-spectrum antimicrobial properties.[5][6][7]

Core Synthetic Strategies: From this compound to Bioactive Derivatives

The journey from the relatively simple this compound to complex, biologically active molecules involves a series of strategic chemical transformations. The primary goal is to introduce functionalities at the 2-position that can be readily elaborated into diverse chemical entities. The two most common and effective strategies involve the conversion of the 2-methyl group into a 2-amino or a 2-hydrazino group. These functional groups serve as versatile handles for the subsequent synthesis of Schiff bases and hydrazones, respectively.

Mechanism of Action: Targeting Essential Microbial Pathways

The antimicrobial efficacy of benzothiazole derivatives, including those derived from this compound, is often attributed to their ability to interfere with critical cellular processes in microorganisms. While the precise mechanism can vary depending on the specific structural modifications, several key enzymatic targets have been identified. These include:

  • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, transcription, and repair. Benzothiazole derivatives have been shown to inhibit their activity, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial in the folic acid synthesis pathway of bacteria, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHPS, benzothiazole-based compounds can effectively starve the bacteria of essential nutrients.[8]

  • Other Potential Targets: Research also suggests that benzothiazole derivatives may interfere with other microbial processes, such as cell wall synthesis, protein synthesis, and membrane function.

The introduction of Schiff base or hydrazone moieties can further enhance the antimicrobial activity by increasing the molecule's ability to chelate metal ions essential for microbial enzyme function or by facilitating interactions with the active sites of target proteins.[1][6]

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of key intermediates and final antimicrobial compounds starting from this compound.

Protocol 1: Synthesis of 2-Amino-5-methylbenzothiazole

This protocol outlines the conversion of 5-methyl-2-mercaptobenzothiazole to 2-amino-5-methylbenzothiazole, a key precursor for Schiff base synthesis. While this protocol starts from the 2-mercapto derivative, it represents a common route to access the desired 2-amino functionality on a substituted benzothiazole ring.

Materials:

  • 5-Methyl-2-mercaptobenzothiazole

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Ethylene glycol

  • Sodium hydroxide or ammonia solution

Procedure:

  • Synthesis of 2-Hydrazino-5-methylbenzothiazole: In a round-bottom flask, add 5-methyl-2-mercaptobenzothiazole (0.01 mol) and hydrazine hydrate (80%, 10 mL). Reflux the mixture for 4-6 hours.[9][10] After cooling, the solid product, 2-hydrazino-5-methylbenzothiazole, is filtered, washed with cold ethanol, and dried.

  • Conversion to 2-Amino-5-methylbenzothiazole: While less common as a direct conversion, the 2-amino functionality is typically introduced via cyclization reactions of appropriately substituted anilines. For the purpose of this guide, we will proceed from the commercially available or synthetically accessible 2-amino-5-methylbenzothiazole for the subsequent Schiff base synthesis. A general method for synthesizing 2-aminobenzothiazoles involves the reaction of an aniline with potassium thiocyanate in the presence of bromine.[11]

Protocol 2: Synthesis of Schiff Bases from 2-Amino-5-methylbenzothiazole

This protocol describes the general procedure for the condensation of 2-amino-5-methylbenzothiazole with various aromatic aldehydes to yield Schiff bases.[5][6]

Materials:

  • 2-Amino-5-methylbenzothiazole

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-amino-5-methylbenzothiazole (0.01 mol) in 20 mL of absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (0.01 mol) dissolved in a minimal amount of ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]

  • Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13][14]

  • After completion of the reaction, cool the mixture to room temperature. The solid Schiff base product that precipitates out is collected by filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.[5]

Expected Observations: The formation of the Schiff base is indicated by the appearance of a characteristic imine (-C=N-) stretching band in the FT-IR spectrum (around 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum (around δ 8-10 ppm).[5]

Protocol 3: Synthesis of Hydrazones from 2-Hydrazino-5-methylbenzothiazole

This protocol details the synthesis of hydrazones by reacting 2-hydrazino-5-methylbenzothiazole with various aromatic aldehydes or ketones.[10][15]

Materials:

  • 2-Hydrazino-5-methylbenzothiazole (from Protocol 1, Step 1)

  • Substituted aromatic aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazino-5-methylbenzothiazole (0.01 mol) in 25 mL of ethanol.

  • Add the substituted aromatic aldehyde or ketone (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazone product.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to afford the pure hydrazone.

  • Characterize the product by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry).

Expected Observations: The formation of the hydrazone is confirmed by the disappearance of the -NH₂ protons of the hydrazine and the appearance of a new -N=CH- or -N=C(R)- proton signal in the ¹H-NMR spectrum, along with a characteristic C=N stretching frequency in the FT-IR spectrum.

Antimicrobial Activity Evaluation: Protocols and Data Interpretation

The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The following are standard protocols for this evaluation.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[3][16]

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent (e.g., DMSO) as a negative control

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the respective broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and solvent).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Representative Antimicrobial Activity Data

The following table summarizes representative MIC values for Schiff bases derived from a structurally similar compound, 4,6-difluoro-2-aminobenzothiazole, to provide an indication of the expected antimicrobial potency.

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. marcescens (µg/mL)A. niger (µg/mL)Rhizopus sp. (µg/mL)
DBT-I62.562.562.5125125125
DBT-II12562.5125250250125
DBT-III31.2531.2531.2562.562.562.5
Ciprofloxacin 1.950.973.97.8--
Fluconazole ----15.631.25

Data adapted from a study on Schiff bases of 4,6-difluoro-2-aminobenzothiazole for illustrative purposes.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Antimicrobial Agents 2_5_DMB This compound 2_Amino_5_MeBT 2-Amino-5-methylbenzothiazole 2_5_DMB->2_Amino_5_MeBT Functionalization 2_Hydrazino_5_MeBT 2-Hydrazino-5-methylbenzothiazole 2_5_DMB->2_Hydrazino_5_MeBT Functionalization Schiff_Bases Schiff Bases 2_Amino_5_MeBT->Schiff_Bases Condensation with Aldehydes Hydrazones Hydrazones 2_Hydrazino_5_MeBT->Hydrazones Condensation with Aldehydes/Ketones Experimental_Workflow Start Start: Synthesis of Derivatives Purification Purification & Characterization (TLC, Recrystallization, Spectroscopy) Start->Purification Screening Antimicrobial Screening (MIC Determination) Purification->Screening Data_Analysis Data Analysis & SAR Studies Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for antimicrobial agent development.

Conclusion and Future Directions

This compound serves as a valuable and strategic starting material for the synthesis of a diverse array of potential antimicrobial agents. The synthetic routes to key intermediates such as 2-amino-5-methylbenzothiazole and 2-hydrazino-5-methylbenzothiazole are well-established, providing a robust platform for the generation of extensive compound libraries. The subsequent formation of Schiff bases and hydrazones offers a straightforward yet powerful approach to introduce chemical diversity and modulate biological activity.

The protocols and application notes presented herein provide a solid foundation for researchers to explore the antimicrobial potential of this compound derivatives. Future work should focus on expanding the library of synthesized compounds by utilizing a wider range of aldehydes and ketones, including those with heterocyclic motifs. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern antimicrobial potency and selectivity. Promising lead compounds should be further investigated for their mechanism of action, cytotoxicity, and in vivo efficacy to pave the way for the development of the next generation of antimicrobial therapeutics.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of ChemTech Research, 12(3), 137-145. [Link]

  • Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and its copper(II) complex. (2025). Medicinal and Medical Chemistry, 2(1), 1-7. [Link]

  • Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. (2025). Journal of the Indian Chemical Society, 102(8), 101016. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia.J.D.Med, 9(1), 61-79. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2024). RSC Medicinal Chemistry, 15(1), 1-18. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (2014). Pak. J. Pharm. Sci., 27(5), 1271-1278. [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 7905. [Link]

  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (2023). Journal of Physics: Conference Series, 2525(1), 012022. [Link]

  • Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. (2018). International Research Journal of Pharmacy, 9(5), 81-84. [Link]

  • Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3852. [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (2023). AUIQ Complementary Biological System, 1(1), 1-10. [Link]

  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. (2012). Journal of Drug Delivery and Therapeutics, 2(5), 114-116. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910-1939. [Link]

  • Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2023). Chemistry & Biology Interface, 13(1), 1-15. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(24), 8820. [Link]

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). Journal of Physics: Conference Series, 1879(3), 032095. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2013). Medical Journal of Babylon, 10(4), 935-948. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks, 14(3), 1-10. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Pharmaceutical Sciences & Research, 11(2), 1-14. [Link]

  • Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. (2024). Chemistry & Biology Interface, 14(2), 1-10. [Link]

  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 778-785. [Link]

Sources

Application Notes and Protocols for the Functionalization of Methyl Groups in 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Dimethylbenzothiazole Functionalization

The this compound scaffold is a privileged heterocyclic motif integral to a wide array of functional molecules, from pharmaceutical agents to advanced materials. The two methyl groups, positioned at the C2 and C5 locations, offer distinct reactive handles for molecular elaboration. The C2-methyl group, in particular, exhibits heightened reactivity due to its benzylic and α-to-imino character, making it a prime site for condensation and C-H activation strategies. The C5-methyl group, while less activated, provides an additional site for modification, enabling the synthesis of complex, multifunctional derivatives.

This guide provides an in-depth exploration of experimental protocols for the selective and diverse functionalization of these methyl groups. We will delve into the mechanistic underpinnings of key transformations, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this compound.

Part 1: Activating the C2-Methyl Group via Quaternization and Condensation

A cornerstone of 2-methylbenzothiazole chemistry is the enhanced acidity of the C2-methyl protons upon N-alkylation of the benzothiazole ring. This quaternization generates a benzothiazolium salt, rendering the methyl group sufficiently acidic to be deprotonated by a mild base, forming a reactive methylene base intermediate. This intermediate is a powerful nucleophile for condensation reactions, most notably the Knoevenagel condensation.

Causality of Experimental Choices:
  • Quaternization: The nitrogen atom in the benzothiazole ring is quaternized with an alkylating agent (e.g., methyl iodide, ethyl bromide) to increase the electron-withdrawing effect on the C2 position. This inductive effect significantly acidifies the protons of the adjacent methyl group.

  • Base Selection: A weak organic base, such as piperidine or pyridine, is typically employed.[1] Strong bases are avoided as they can promote self-condensation of the aldehyde partner or other undesirable side reactions.[1]

  • Solvent: Polar solvents like ethanol or pyridine are often used to dissolve the benzothiazolium salt and the aldehyde.

Protocol 1.1: Knoevenagel Condensation for Styryl Dye Synthesis

This protocol details the synthesis of a styryl dye through the condensation of N-ethyl-2,5-dimethylbenzothiazolium iodide with p-dimethylaminobenzaldehyde.

Workflow Diagram:

Knoevenagel_Condensation cluster_quaternization Step 1: Quaternization cluster_condensation Step 2: Condensation A This compound C N-Ethyl-2,5-dimethyl- benzothiazolium iodide A->C Reflux in Acetonitrile B Ethyl Iodide B->C F Styryl Dye Product C->F Reflux in Ethanol D p-Dimethylaminobenzaldehyde D->F E Piperidine (Base) E->F Oxidation This compound This compound 2-Formyl-5-methylbenzothiazole 2-Formyl-5-methylbenzothiazole This compound->2-Formyl-5-methylbenzothiazole Cerium(IV) Ammonium Nitrate (CAN) Aqueous Acetic Acid, 60 °C CH_Amination cluster_setup Reaction Setup A This compound G Catalytic Cycle Initiation (Generation of Active Species) B Amine Source (e.g., Sulfonamide) C Cu(I) Catalyst (e.g., CuOAc) D Ligand (e.g., BOX) E Oxidant (e.g., NFSI) F Solvent (e.g., Dichloroethane) H Hydrogen Atom Transfer (HAT) from C2-Methyl Group G->H I C-N Bond Formation H->I J Product Isolation and Purification I->J

Sources

Application Notes & Protocols: 2,5-Dimethylbenzothiazole as a Versatile Precursor for Novel Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 2,5-dimethylbenzothiazole as a foundational scaffold for the synthesis of a new generation of fungicides, herbicides, and insecticides. The protocols detailed herein are designed to be robust and reproducible, offering insights into the chemical logic behind each synthetic step.

Introduction: The Benzothiazole Scaffold in Agrochemical Discovery

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged heterocyclic scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and rigid structure allow for specific interactions with biological targets, leading to a wide spectrum of bioactivities.[2][3][4] Benzothiazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating their importance in crop protection.[2][3]

This compound, in particular, serves as an excellent starting material due to the presence of two methyl groups. The methyl group at the 2-position is particularly reactive and can be readily functionalized, providing a convenient handle for introducing diverse pharmacophores and tuning the biological activity of the resulting molecules. This guide will explore the synthetic pathways to leverage this reactivity for the creation of potent agrochemicals.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for designing effective synthetic protocols.

PropertyValueReference
Molecular Formula C₉H₉NS[5]
Molecular Weight 163.24 g/mol [5][6]
Appearance Crystals[5]
Melting Point 40-42 °C[5]
Boiling Point 158 °C at 3 mmHg[7]
Flash Point 110 °C (closed cup)[5]
CAS Number 95-26-1[5]

Synthetic Pathways from this compound

The strategic functionalization of this compound can lead to compounds with distinct agrochemical activities. Below are representative protocols for the synthesis of a fungicide, a herbicide, and an insecticide.

Pathway to Fungicidal Derivatives: Synthesis of Thioether Compounds

The introduction of a thioether linkage at the 2-methyl position of the benzothiazole ring is a known strategy for developing potent fungicides.[2] These compounds often act by disrupting fungal cell processes.

Diagram 1: Synthesis of a Benzothiazole-based Fungicide

G A This compound B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, Reflux A->B Bromination C 2-(Bromomethyl)-5-methylbenzothiazole B->C D 4-Chlorothiophenol, Potassium Carbonate, Acetone, Reflux C->D Nucleophilic Substitution E 2-((4-Chlorophenylthio)methyl)-5-methylbenzothiazole (Potential Fungicide) D->E

Caption: Reaction scheme for the synthesis of a potential thioether fungicide.

Protocol 3.1.1: Synthesis of 2-((4-Chlorophenylthio)methyl)-5-methylbenzothiazole

This two-step protocol involves the free-radical bromination of the 2-methyl group followed by nucleophilic substitution with a substituted thiophenol.

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • 4-Chlorothiophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Synthesis of 2-(Bromomethyl)-5-methylbenzothiazole

  • To a solution of this compound (1.63 g, 10 mmol) in 50 mL of CCl₄, add N-Bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide (0.05 g).

  • Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-5-methylbenzothiazole, which can be used in the next step without further purification.

Step 2: Synthesis of 2-((4-Chlorophenylthio)methyl)-5-methylbenzothiazole

  • Dissolve the crude 2-(bromomethyl)-5-methylbenzothiazole from the previous step in 50 mL of acetone.

  • Add 4-chlorothiophenol (1.45 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Reflux the mixture for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.

Expected Outcome: A solid product with potential fungicidal activity against a range of plant pathogens like Botrytis cinerea.[8]

Pathway to Herbicidal Derivatives: Synthesis of Urea Compounds

Benzothiazole-based ureas, such as Methabenzthiazuron, are known to act as herbicides by inhibiting photosynthesis in weeds.[9] A similar derivative can be synthesized from this compound.

Diagram 2: Synthesis of a Benzothiazole-based Herbicide

G A 4-Methyl-2-aminothiophenol B Acetic Anhydride, Glacial Acetic Acid A->B Cyclization C This compound B->C D Nitration (HNO3, H2SO4) C->D E 2,5-Dimethyl-6-nitrobenzothiazole D->E F Reduction (SnCl2, HCl) E->F G 6-Amino-2,5-dimethylbenzothiazole F->G H Methyl Isocyanate, Triethylamine, Toluene G->H Urea Formation I 1-(2,5-Dimethylbenzothiazol-6-yl)-3-methylurea (Potential Herbicide) H->I

Caption: Multi-step synthesis of a potential urea-based herbicide.

Protocol 3.2.1: Synthesis of 1-(2,5-Dimethylbenzothiazol-6-yl)-3-methylurea

This protocol involves the nitration of the benzothiazole ring, followed by reduction to an amine, and subsequent reaction with an isocyanate to form the urea derivative.

Materials and Reagents:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Tin(II) Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Methyl Isocyanate

  • Triethylamine

  • Toluene

  • Ethyl Acetate

  • Hexane

Procedure:

Step 1: Nitration to 2,5-Dimethyl-6-nitrobenzothiazole

  • Cool a mixture of concentrated H₂SO₄ (20 mL) to 0 °C in an ice bath.

  • Slowly add this compound (1.63 g, 10 mmol) while stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture of concentrated HNO₃ (1 mL) and concentrated H₂SO₄ (5 mL), and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the benzothiazole solution, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice. A yellow precipitate will form.

  • Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry to obtain the nitro derivative.

Step 2: Reduction to 6-Amino-2,5-dimethylbenzothiazole

  • Suspend the nitro derivative (from Step 1) in concentrated HCl (30 mL).

  • Add a solution of SnCl₂ (5.6 g, 30 mmol) in concentrated HCl (10 mL) dropwise.

  • Heat the mixture at 60-70 °C for 3 hours.

  • Cool the reaction mixture and neutralize with a 20% NaOH solution until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to get the amino derivative.

Step 3: Urea Formation

  • Dissolve the amino derivative (1.78 g, 10 mmol) in 40 mL of dry toluene.

  • Add triethylamine (1.4 mL, 10 mmol) and then add methyl isocyanate (0.6 mL, 10 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • A precipitate will form. Filter the solid, wash with cold toluene, and then with hexane.

  • Dry the product under vacuum to yield the final urea compound.

Mechanism of Action: This class of herbicides typically acts as a photosystem II inhibitor, blocking electron transport and leading to weed death.[9]

Pathway to Insecticidal Derivatives: Synthesis of Pyrazole Amides

Combining the benzothiazole scaffold with other insecticidally active moieties like pyrazoles can lead to novel compounds with enhanced efficacy.[10][11]

Diagram 3: Synthesis of a Benzothiazole-based Insecticide

G A 6-Amino-2,5-dimethylbenzothiazole B Pyrazole-4-carbonyl chloride, Pyridine, DCM A->B Amide Coupling C N-(2,5-Dimethylbenzothiazol-6-yl)pyrazole-4-carboxamide (Potential Insecticide) B->C

Caption: Synthesis of a potential pyrazole amide insecticide.

Protocol 3.3.1: Synthesis of N-(2,5-Dimethylbenzothiazol-6-yl)pyrazole-4-carboxamide

This protocol utilizes the previously synthesized 6-amino-2,5-dimethylbenzothiazole and couples it with a pyrazole acid chloride to form a potent insecticidal amide.

Materials and Reagents:

  • 6-Amino-2,5-dimethylbenzothiazole (from Protocol 3.2.1, Step 2)

  • Pyrazole-4-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

Step 1: Preparation of Pyrazole-4-carbonyl chloride

  • To a flask containing pyrazole-4-carboxylic acid (1.12 g, 10 mmol), add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of DMF.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve 6-amino-2,5-dimethylbenzothiazole (1.78 g, 10 mmol) in 50 mL of dry DCM and cool to 0 °C.

  • Add pyridine (1.2 mL, 15 mmol) to the solution.

  • Add a solution of the crude pyrazole-4-carbonyl chloride in 10 mL of dry DCM dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by recrystallization or column chromatography to obtain the final product.

Potential Application: Such compounds could be effective against a variety of agricultural pests, including lepidopteran insects.[11][12]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the development of novel agricultural chemicals. The protocols outlined in this guide demonstrate straightforward and efficient synthetic routes to potential fungicides, herbicides, and insecticides. The reactivity of the 2-methyl group and the potential for substitution on the benzene ring provide chemists with ample opportunities to create diverse libraries of compounds for high-throughput screening. Future work should focus on optimizing these core structures to enhance potency, broaden the spectrum of activity, and improve environmental safety profiles.

References

  • PrepChem. (n.d.). Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Synlett. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]

  • Merck. (n.d.). This compound for synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). Retrieved from [Link]

  • Google Patents. (n.d.). US5491156A - Benzoxazole, benzothiazole and benzimidazole derivatives as fungicides.
  • MDPI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]

  • Google Patents. (n.d.). CN109897031B - Benzothiazole derivative containing coumarin group and preparation method and application thereof.
  • ResearchGate. (2023). (PDF) Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). WO 90/02486 - WATER-SOLUBLE OR WATER-DISPERSIBLE PESTICIDE GRANULES.
  • Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
  • University of Kentucky. (n.d.). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Retrieved from [Link]

  • PubMed. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]

  • MDPI. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Retrieved from [Link]

  • Farmers Business Network. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved from [Link]

  • PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungicides used in this study, including chemical group and.... Retrieved from [Link]

  • Google Patents. (n.d.). CN105660670A - Weed killer composition containing methabenzthiazuron and carfentrazone.
  • Google Patents. (n.d.). WO2020174499A1 - Synergistic insecticidal compositions.
  • Google Patents. (n.d.). WO2009123907A1 - Synergistic pesticide compositions.
  • ResearchGate. (2025). Synthesis and antimosquito properties of 2,6-substituted benzo[d] thiazole and 2,4-substituted benzo[d]thiazole analogues against Anopheles arabiensis. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole, 2,5-dimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US3994913A - 2,5-Dichloro-thiazolo[4,5-d]thiazole and process for making same.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,5-dimethylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction: The Chemistry of this compound Synthesis

This compound is a key heterocyclic compound with applications in various fields, including pharmaceuticals and materials science. The most reliable and common method for its synthesis is the condensation and subsequent cyclization of 4-methyl-2-aminothiophenol with a source of an acetyl group, typically acetic acid or acetic anhydride. This process, a variation of the Jacobson benzothiazole synthesis, involves the formation of a thioamide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic benzothiazole ring.

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a benzothiazoline intermediate which must be oxidized to the final aromatic product. Incomplete oxidation is a common pitfall leading to lower yields.

Visualizing the Core Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound from 4-methyl-2-aminothiophenol and acetic anhydride.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization & Dehydration A 4-Methyl-2-aminothiophenol C N-(2-mercapto-4-methylphenyl)acetamide (Thioamide Intermediate) A->C Acylation B Acetic Anhydride B->C D Benzothiazoline Intermediate C->D Intramolecular Cyclization (Acid-catalyzed) E This compound (Final Product) D->E Dehydration

Caption: Reaction pathway for this compound synthesis.

High-Yield Experimental Protocol

This protocol is adapted from established methodologies for synthesizing 2-methylbenzothiazole derivatives and is optimized for high yield and purity.[1]

Materials:

  • 4-Methyl-2-aminothiophenol

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Sodium Hydroxide (5% aqueous solution)

  • Ethyl Acetate (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-aminothiophenol (1 equivalent).

  • Solvent and Reagent Addition: To the flask, add glacial acetic acid as the solvent. Then, slowly add acetic anhydride (2 equivalents) to the reaction mixture while stirring.[1]

  • Heating and Reaction: Heat the reaction mixture to 130°C and maintain this temperature for approximately 1.5 to 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

  • Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If any solid precipitates, it can be removed by filtration.

  • Neutralization: Transfer the filtrate to a beaker and place it in an ice-water bath. Slowly add a 5% aqueous solution of sodium hydroxide dropwise with constant stirring until the pH of the system is adjusted to approximately 7.0. This step neutralizes the excess acetic acid.[1]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields can stem from several factors. Here are the most common culprits and how to address them:

Potential Cause Explanation & Causality Recommended Solution
Purity of Starting Material 4-Methyl-2-aminothiophenol is highly susceptible to oxidation, forming a disulfide impurity.[2][3] This impurity will not participate in the cyclization reaction, thereby reducing the effective concentration of your starting material.Use freshly purchased 4-methyl-2-aminothiophenol or purify it before use. If possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress closely using TLC until the starting material spot disappears.[2] If the reaction stalls, consider increasing the reaction time or temperature incrementally.
Inefficient Cyclization/Dehydration The final step is an acid-catalyzed dehydration of the benzothiazoline intermediate. If the acidic conditions are not optimal, this step can be slow or incomplete.Ensure sufficient acid (in this case, glacial acetic acid) is present. Catalysts like polyphosphoric acid (PPA) can be used to drive this step to completion, although they require more rigorous workup procedures.[4][5]
Product Loss During Workup Significant product can be lost during neutralization and extraction if not performed carefully.During neutralization, add the base slowly and with cooling to avoid any potential hydrolysis of the product. Ensure thorough extraction by performing multiple extractions with a suitable solvent.

Question 2: My final product is a dark, oily substance instead of the expected crystals. What went wrong?

Answer: The formation of a dark oil or tar often points to side reactions or impurities.

  • Oxidation: As mentioned, the starting material can oxidize. Additionally, the product itself can be susceptible to oxidation under harsh conditions, leading to colored impurities. Running the reaction under an inert atmosphere can mitigate this.[6]

  • High Temperatures: While heat is required, excessive temperatures can lead to decomposition and the formation of polymeric byproducts.[3] Ensure your reaction temperature is carefully controlled.

  • Presence of Impurities: If purification is incomplete, residual starting materials or side products can prevent your final product from crystallizing.

To resolve this, try to purify a small amount of the oil using column chromatography to isolate the desired product. If successful, this indicates a purification issue. If the oil is largely unidentifiable, revisit the reaction conditions, focusing on reactant purity and temperature control.

Question 3: My TLC analysis shows a spot that is not my starting material or my final product. What could it be?

Answer: A common intermediate/side product is the 2,5-dimethyl-2,3-dihydrobenzothiazole (the benzothiazoline intermediate).[3] Its presence indicates that the final dehydration/aromatization step is incomplete.

G cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product CheckPurity Check Purity of 4-Methyl-2-aminothiophenol Start->CheckPurity CheckPurity->Start Impure MonitorReaction Monitor Reaction by TLC CheckPurity->MonitorReaction Purity OK MonitorReaction->Start Incomplete Reaction OptimizeWorkup Optimize Workup & Purification MonitorReaction->OptimizeWorkup Reaction Complete OptimizeWorkup->Start Losses Occur Success High Yield & Purity Achieved OptimizeWorkup->Success Optimized

Caption: A logical workflow for troubleshooting common synthesis issues.

To minimize this, you can:

  • Increase Reaction Time/Temperature: Allow more time for the dehydration to occur.

  • Use a Stronger Acid Catalyst: While acetic acid facilitates the reaction, a stronger dehydrating agent like polyphosphoric acid (PPA) can be more effective, though it complicates the workup.[4][5]

  • Introduce an Oxidant: In some benzothiazole syntheses, an explicit oxidizing agent is used to facilitate the aromatization step.[7] However, for this specific synthesis with acetic anhydride, it is generally not required.

Question 4: What is the best method to purify the final product?

Answer: The choice of purification method depends on the nature and amount of impurities.

  • Recrystallization: This is the preferred method if the crude product is a solid and the impurities have different solubilities than the product.[8][9][10] A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel is the best alternative.[2] A non-polar eluent system, such as hexane/ethyl acetate, is typically used. The polarity can be adjusted based on TLC analysis.

Optimizing Reaction Conditions for Higher Yield

The yield of this compound is sensitive to several parameters. The following table provides insights into how you can optimize your reaction.

Parameter Effect on Reaction & Yield Optimization Strategy
Temperature Reaction rate increases with temperature, but excessively high temperatures (>150°C) can lead to side product formation and decomposition, lowering the yield.[2]An optimal temperature is typically around 130°C.[1] If the reaction is slow, a modest increase to 140°C can be attempted while monitoring for impurity formation by TLC.
Solvent Glacial acetic acid acts as both a solvent and a reactant/catalyst. While other solvents like DMF or DMSO can be used in benzothiazole synthesis, the current protocol is optimized for acetic acid.[2]For this specific protocol, sticking with glacial acetic acid is recommended. Solvent-free conditions have been shown to be effective in other benzothiazole syntheses but would require significant re-optimization.[2][11]
Reactant Stoichiometry An excess of acetic anhydride ensures complete acylation of the 4-methyl-2-aminothiophenol. A slight excess (e.g., 2 equivalents) is generally sufficient.[1]Using a 1:2 molar ratio of 4-methyl-2-aminothiophenol to acetic anhydride is a good starting point. A large excess of acetic anhydride should be avoided as it can complicate the workup.
Catalyst The reaction is typically self-catalyzed by acetic acid. However, for challenging substrates or to increase the rate of cyclization, stronger acid catalysts can be employed.While not always necessary, if yields are consistently low due to incomplete cyclization, consider using polyphosphoric acid (PPA) as a co-solvent/catalyst.[4][5] Be aware that the workup will require careful quenching of the PPA with ice water.

References

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  • Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (2025). BenchChem.
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  • Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. (n.d.). PrepChem.com.
  • Purification by Recrystalliz
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  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.
  • Zn(OAc)2.2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI.
  • Synthesis of 2-phenylbenzo[d]thiazole. Reaction conditions. (2020).
  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. (2018).
  • The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. (1956). Journal of the American Chemical Society.
  • Jacobsen epoxid
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (2023).
  • Chiral Phosphoric Acid Catalyzed Asymmetric C(sp3)–H Functionalization of Biomass-Derived 2,5-Dimethylfuran via Two Sequential Cope-Type Rearrangements. (2020).
  • Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018).
  • Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. (2025). BenchChem.

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Side-product formation in the synthesis of 2,5-Dimethylbenzothiazole and how to minimize it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,5-dimethylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our focus is to provide in-depth, field-proven insights into minimizing side-product formation and optimizing reaction outcomes.

Section 1: Synthesis Overview and Core Mechanism

The most common and direct route to this compound involves the condensation and subsequent cyclization of 2-amino-4-methylthiophenol with an acetylating agent, such as acetic acid or acetic anhydride.[1] The reaction proceeds via two key steps: initial N-acetylation of the aminothiophenol, followed by an acid-catalyzed intramolecular cyclodehydration to form the thiazole ring.

Primary Reaction Pathway

The diagram below illustrates the generally accepted mechanism for this transformation.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclodehydration A 2-Amino-4-methylthiophenol C N-(2-mercapto-5-methylphenyl)acetamide (Intermediate) A->C Acetylation B Acetic Anhydride / Acetic Acid D This compound (Product) C->D Ring Closure (-H₂O) C->D E Water (H₂O)

Caption: Core reaction pathway for this compound synthesis.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis, presented in a direct question-and-answer format.

Q1: My overall yield is consistently low, even though TLC analysis shows the consumption of the starting material. What are the likely causes?

A1: Low yields in this synthesis often point to issues beyond simple reaction incompletion. The primary culprits are typically the stability of the starting material and suboptimal conditions for the cyclization step.

  • Cause A: Oxidation of 2-Amino-4-methylthiophenol.

    • Explanation: Thiophenols are highly susceptible to atmospheric oxidation, which leads to the formation of the corresponding disulfide, bis(2-amino-5-methylphenyl) disulfide. This disulfide is unreactive under the standard cyclization conditions and represents a direct loss of your key starting material, thereby reducing the theoretical yield.

    • Preventative Measures:

      • Use High-Purity Reactants: Ensure your 2-amino-4-methylthiophenol is fresh or has been purified shortly before use. Discolored (e.g., yellow or brown) starting material often indicates oxidation.[2]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. This is the most effective way to prevent disulfide formation.

      • Proper Storage: Store the aminothiophenol reagent under an inert atmosphere and refrigerated.

  • Cause B: Inefficient Cyclization.

    • Explanation: The second step, cyclodehydration, requires specific conditions to proceed efficiently. If conditions are too mild, the reaction can stall at the N-acetylated intermediate stage.

    • Optimization Strategies:

      • Thermal Conditions: Ensure the reaction is heated to a sufficient temperature. Refluxing in a suitable solvent is common. High-temperature reactions (above 200°C) have been studied for similar syntheses.[1]

      • Catalysis: The use of a catalyst can dramatically improve the rate and completeness of the cyclization. Polyphosphoric acid (PPA) is a highly effective catalyst and dehydrating agent for this purpose. Alternatively, strong protic acids can be used.

Q2: My final product is contaminated with a significant, difficult-to-remove impurity. How can I identify and prevent it?

A2: The identity of the impurity provides the best clue for prevention. Based on the reaction, there are two highly probable contaminants.

Observed Issue Probable Impurity Root Cause Prevention & Minimization Strategy
Presence of a high-melting, less soluble solid.bis(2-amino-5-methylphenyl) disulfideOxidation of the 2-amino-4-methylthiophenol starting material.Perform the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-purity starting material. Degas solvents before use.
NMR/LC-MS indicates a mass corresponding to the acetylated, non-cyclized intermediate.N-(2-mercapto-5-methylphenyl)acetamideIncomplete cyclodehydration. The reaction has stalled after the initial acetylation.Increase reaction temperature and/or time. Introduce a catalyst such as Polyphosphoric Acid (PPA) or a strong protic acid to facilitate the ring-closing dehydration step.
The reaction mixture becomes a dark, intractable tar.Polymeric byproductsReaction conditions are too harsh (excessively high temperature or strong acid concentration), leading to decomposition.Maintain controlled heating. If using a strong acid catalyst, add it portion-wise or ensure the concentration is not excessive. Moderate the temperature to find a balance between efficient cyclization and reactant/product stability.

Q3: How can I effectively monitor the reaction's progress to avoid side-product formation?

A3: Effective reaction monitoring is crucial. We recommend a combination of techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the consumption of starting materials and the appearance of the product. Co-spotting the reaction mixture with your starting materials is essential. The N-acetylated intermediate will have a different Rf value than both the start and end materials, allowing you to see if it is accumulating.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately track the disappearance of reactants and the formation of the product, while also detecting and quantifying side-products.[3] Developing a robust HPLC method early is key for process optimization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the primary side reaction I should be concerned about?

A: The most common and impactful side reaction is the oxidative dimerization of the 2-amino-4-methylthiophenol starting material to form its disulfide. This side-product is often the main reason for low yields as it removes the active reactant from the reaction pathway.

G cluster_0 Main Reaction Path cluster_1 Side-Product Formation A 2-Amino-4-methylthiophenol B N-Acetylated Intermediate A->B + Acetic Anhydride D bis(2-amino-5-methylphenyl) disulfide A->D C This compound B->C Cyclization (-H₂O)

Caption: Divergence between the desired reaction and side-product formation.

Q: Can I use acetyl chloride instead of acetic anhydride or acetic acid?

A: Yes, acetyl chloride is a viable, highly reactive acetylating agent.[4] However, its high reactivity means the initial N-acetylation will be very fast and exothermic. Furthermore, the reaction will generate HCl gas as a byproduct, which can itself catalyze the cyclization but also requires appropriate handling and ventilation. If using acetyl chloride, cooling the initial reaction mixture is advised.

Q: What is the best method for purifying the final this compound product?

A: The purification strategy depends on the scale and the nature of the impurities.

  • Crystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol, ligroin) is often effective.[5]

  • Distillation: this compound has a boiling point that allows for vacuum distillation, which is an excellent method for removing non-volatile impurities like salts and polymeric tars.[5]

  • Column Chromatography: For small-scale synthesis or when dealing with impurities of similar polarity, silica gel column chromatography is the most effective method for achieving high purity.

Q: Are there any "greener" synthesis alternatives?

A: Yes, the field is actively moving towards more environmentally benign methods. Research has explored using catalysts that are reusable or operate in aqueous media.[4][6] For instance, samarium triflate has been used as a reusable acid catalyst in water for similar condensations.[6] Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption.[7]

References

  • Synthesis and Cyclization of Benzothiazole: Review. (n.d.). ResearchGate. Retrieved from [Link]

  • CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol. (n.d.). Google Patents.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Retrieved from [Link]

  • Synthesis of 2-amino-4-(p-methylphenylthio)-1-nitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. (1999). Sciforum. Retrieved from [Link]

  • Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). PubMed Central. Retrieved from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PubMed Central. Retrieved from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • 2-Aminothiophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. (1998). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. (n.d.). SciELO. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,5-Dimethylbenzothiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this important heterocyclic compound.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding what needs to be removed. The synthesis of this compound, often involving the condensation of a substituted 2-aminothiophenol with a carbonyl compound, can introduce several types of impurities.[1] Identifying these is the first step in selecting an appropriate purification strategy.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 2-amino-4-methylthiophenol or acetic anhydride/acid.

  • Side-Reaction Products: Oxidation of the thiophenol starting material can lead to disulfide byproducts.[2]

  • Isomeric Byproducts: Formation of other dimethylbenzothiazole isomers.

  • Polymeric Materials: High temperatures can sometimes lead to the formation of tars or polymeric residues.

  • Residual Solvents: Solvents used during the synthesis (e.g., toluene, ethanol, DMF).

Core Purification Methodologies

The choice of purification technique depends on the physical state of the crude product (solid or oil) and the nature of the impurities. This compound is a solid at room temperature with a melting point of 40-42 °C, making recrystallization a primary method.

Below is a workflow to guide your decision-making process for purification.

Purification_Workflow start Crude this compound check_state Assess Physical State & Nature of Impurities start->check_state solid_crude Crude is Solid (Primary Impurities are Solids) check_state->solid_crude Solid oily_crude Crude is an Oil or has High Boiling Liquid Impurities check_state->oily_crude Oily/Liquid similar_polarity Impurities have Similar Polarity check_state->similar_polarity Complex Mixture recrystallization Recrystallization solid_crude->recrystallization distillation Vacuum Distillation oily_crude->distillation chromatography Column Chromatography similar_polarity->chromatography purity_check Purity Analysis (TLC, GC-MS, NMR, mp) recrystallization->purity_check distillation->purity_check chromatography->purity_check success Pure Product (>98%) purity_check->success Pass failure Purity <98% purity_check->failure Fail troubleshoot Consult Troubleshooting Guide failure->troubleshoot

Caption: Decision workflow for selecting a purification method.

Troubleshooting and FAQs

This section addresses common problems encountered during the purification of this compound.

Recrystallization Issues

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase.

  • Causality: This is common when the boiling point of the recrystallization solvent is too high, or if there are significant impurities that depress the melting point of your compound.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to lower the saturation point.

    • Agitate Vigorously: As the solution cools, swirl it vigorously or use a magnetic stirrer. The mechanical energy can help disrupt the oil phase and promote nucleation.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[3]

    • Use a Lower-Boiling Solvent: If the problem persists, your chosen solvent may be unsuitable. Select a solvent or solvent pair with a lower boiling point.

Q2: I have very low yield after recrystallization. What are the likely causes?

A2: Low yield is a frequent issue and can stem from several factors during the process.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude product.[4] This keeps a significant portion of your compound dissolved even after cooling. Fix: After filtering the crystals, try to concentrate the mother liquor (the remaining solution) by boiling off some solvent and attempting a second crystallization.

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Fix: Use a pre-warmed funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound stays in solution.[5]

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4][6] If solubility is still significant at low temperatures, your yield will be poor. Fix: Consult solvent selection guides and consider a two-solvent system.[7]

Q3: My product is still colored after recrystallization. How can I remove colored impurities?

A3: Persistent color often indicates the presence of highly conjugated or polymeric impurities that co-crystallize with your product.

  • Solution: Perform a charcoal treatment. Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

    • Protocol:

      • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

      • Add a small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal to a slightly cooled solution to avoid violent boiling over.

      • Re-heat the mixture to boiling for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

      • Allow the clear, hot filtrate to cool and crystallize as usual.[8]

Distillation Issues

Q4: I am trying to purify my product by distillation, but it seems to be decomposing. What should I do?

A4: Many organic compounds, especially heterocyclic ones, are not stable at their atmospheric boiling points.[9]

  • Causality: Thermal decomposition occurs when the temperature required for distillation breaks chemical bonds within the molecule.

  • Solution: Vacuum Distillation. By reducing the pressure inside the apparatus, you lower the boiling point of the compound significantly, allowing it to distill at a much lower and safer temperature.[10][11] For example, a compound boiling at 250 °C at atmospheric pressure might distill below 150 °C under vacuum.

    • Key Considerations:

      • Ensure all glassware is free of cracks, as vacuum poses an implosion risk.[12]

      • Use a vacuum trap (cold finger) to protect the pump from corrosive vapors.

      • Always vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from being sucked back into your apparatus.[12]

Chromatography Issues

Q5: My compound and its main impurity have very similar Rf values on a TLC plate. How can I achieve separation using column chromatography?

A5: Separating compounds with similar polarities is a common chromatographic challenge.[2]

  • Causality: Similar polarity means the compounds interact with the stationary phase (e.g., silica gel) in a nearly identical way, causing them to elute together.

  • Solutions:

    • Optimize the Mobile Phase: Test a variety of solvent systems with different polarities. For benzothiazoles, mixtures of non-polar solvents like hexanes or heptane with slightly more polar solvents like ethyl acetate or dichloromethane are common starting points.[13][14] A very shallow gradient (e.g., starting with 100% hexane and slowly increasing to 2% ethyl acetate) can often resolve close spots.

    • Change the Stationary Phase: If silica gel (which is acidic) is not providing separation, consider alternatives. Neutral or basic alumina can offer different selectivity and may resolve compounds that are difficult to separate on silica.[2] For highly specific separations, reverse-phase (e.g., C18) HPLC can be employed.[15]

    • Increase Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, providing more opportunities for separation. However, this will increase the run time and solvent consumption.

Standard Operating Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Solvent Selection: Place ~50 mg of crude this compound into a test tube. Add ethanol dropwise. The solid should be sparingly soluble at room temperature but dissolve completely upon heating. This confirms ethanol is a suitable solvent.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration as described in Q3.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. The expected melting point of the pure compound is 40-42 °C.

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding small increments of ethyl acetate (e.g., 99:1, 98:2 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions (those showing a single spot corresponding to the product's Rf) and remove the solvent using a rotary evaporator.

Purity Assessment

Confirming the purity of your final product is a critical final step.

Technique Purpose Expected Result for Pure this compound
Melting Point Assesses purity and identity.A sharp melting range of 40-42 °C. Impurities typically broaden and depress the melting range.
TLC Monitors reaction progress and column fractions.A single spot on the developed plate.
GC-MS Determines purity and confirms molecular weight.A single major peak in the chromatogram with a mass spectrum showing a molecular ion (M+) at m/z = 163.[16]
NMR (¹H, ¹³C) Confirms the chemical structure.Spectra should match the known structure of this compound, with clean signals and correct integrations.

Troubleshooting Decision Tree: Low Recrystallization Yield

Troubleshooting_Recrystallization start Low Yield After Recrystallization q1 Was a large volume of solvent used? start->q1 ans1_yes Concentrate Mother Liquor & Recrystallize Again q1->ans1_yes Yes q2 Did crystals form in the funnel during hot filtration? q1->q2 No end_node Yield Improved ans1_yes->end_node ans2_yes Dissolve crystals from funnel and paper with hot solvent. Next time, use pre-warmed glassware & excess solvent. q2->ans2_yes Yes q3 Is the compound still soluble in cold solvent? q2->q3 No ans2_yes->end_node ans3_yes Solvent is unsuitable. Find a new solvent or use a two-solvent system. q3->ans3_yes Yes ans3_yes->end_node

Caption: Step-by-step guide for diagnosing low recrystallization yield.

References

  • SIELC Technologies. Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column.
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Semantic Scholar. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • ResearchGate. Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps.
  • Sigma-Aldrich. This compound for synthesis 95-26-1.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
  • Sigma-Aldrich. This compound for synthesis 95-26-1.
  • University of California, Los Angeles. recrystallization-2.doc.pdf.
  • ResearchGate. RECRYSTALLIZATION.
  • Google Patents. US3681371A - Process for purification of crude 2-mercaptobenzothiazole.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Google Patents. EP0169107A1 - Process for the purification of mercaptobenzothiazole.
  • YouTube. Vacuum Distillation.
  • Reddit. Recrystallization with two solvents.
  • IJNRD. THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY.
  • Wikipedia. Vacuum distillation.
  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements.
  • Lilly-Spain. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Oregon State University. Vacuum Distillation.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Google Patents. GB1359274A - Purification of crude 2-mercaptobenzothiazole.
  • NIST. Benzothiazole, 2,5-dimethyl-.
  • PubChem. Benzothiazole, 2,5-dimethyl- | C9H9NS | CID 7227.
  • ChemicalBook. This compound.
  • MDPI. Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation.
  • Springer. Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.
  • Google Patents. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.

Sources

Optimizing reaction conditions for the synthesis of 2-arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Arylbenzothiazoles

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-arylbenzothiazoles. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation. As a privileged scaffold in medicinal chemistry and materials science, the efficient synthesis of 2-arylbenzothiazoles is of paramount importance.[1] This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Core Principles: Understanding the Reaction

The most common and direct route to 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with an aromatic aldehyde.[2] A solid understanding of the underlying mechanism is the first step toward effective troubleshooting and optimization.

The reaction proceeds through three key stages:

  • Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the thiol group onto the imine carbon forms a non-aromatic benzothiazoline intermediate.[3]

  • Oxidation (Aromatization): The benzothiazoline intermediate is oxidized to the stable, aromatic 2-arylbenzothiazole product. This final step is often the rate-limiting and most critical stage for achieving high yields.[3][4]

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminothiophenol I1 Schiff Base (Imine) R1->I1 Condensation (-H₂O) R2 Aryl Aldehyde R2->I1 I2 Benzothiazoline I1->I2 Intramolecular Cyclization P1 2-Arylbenzothiazole I2->P1 Oxidation (-2H⁺, -2e⁻)

Caption: General mechanism for 2-arylbenzothiazole formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the primary causes?

This is the most frequent issue. A low or non-existent yield can almost always be traced back to one of four areas: starting material quality, suboptimal reaction conditions, inefficient oxidation, or substrate reactivity.

  • 1. Starting Material Integrity: 2-aminothiophenol is highly susceptible to aerial oxidation, dimerizing into 2,2'-disulfanediyldianiline.[5] This disulfide byproduct will not participate in the reaction.

    • Expert Advice: Always use freshly procured 2-aminothiophenol or purify older stock before use. If possible, handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

  • 2. Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature must be synergistic. An incorrect combination can stall the reaction.

    • Expert Advice: For a new substrate, start with a well-established protocol. Ethanol is a common solvent, but green alternatives like glycerol or solvent-free microwave conditions can offer superior results.[6][7] If a room temperature reaction is failing, a modest increase in temperature can often initiate the reaction.[5]

  • 3. Inefficient Oxidation: This is a critical and often overlooked problem. If the final oxidation step from the benzothiazoline intermediate to the aromatic benzothiazole does not occur, the reaction will stall, leading to low yields of the desired product.[3]

    • Expert Advice: Many protocols rely on atmospheric oxygen as the oxidant.[3][8] Ensure your reaction is not sealed airtight unless specified; gentle stirring with exposure to air is often sufficient. If yields remain low, consider adding a dedicated oxidant. A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol is a highly effective system.[9] Alternatively, using DMSO as the solvent can serve the dual purpose of solvent and oxidant, particularly at elevated temperatures.[8]

  • 4. Substrate Reactivity: The electronic properties of the aryl aldehyde play a significant role. Aldehydes bearing strong electron-withdrawing groups (e.g., -NO₂) are generally more reactive and give higher yields, while those with strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can be sluggish.[6][10]

    • Expert Advice: For less reactive aldehydes, you may need to increase the reaction temperature, extend the reaction time, or use a more active catalytic system.[10]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_tlc Analyze by TLC. Are starting materials consumed? start->check_tlc no_consumption No -> Conditions Ineffective check_tlc->no_consumption No yes_consumption Yes -> Reaction Stalled check_tlc->yes_consumption Yes check_purity Verify purity of 2-aminothiophenol. no_consumption->check_purity optimize_conditions Increase temperature or change catalyst/solvent. check_purity->optimize_conditions check_intermediate Is benzothiazoline intermediate present (new spot on TLC)? yes_consumption->check_intermediate yes_intermediate Yes -> Inefficient Oxidation check_intermediate->yes_intermediate Yes no_intermediate No -> Decomposition or Complex Side Reactions check_intermediate->no_intermediate No improve_oxidation Ensure air exposure or add an oxidant (e.g., H₂O₂). yes_intermediate->improve_oxidation reassess Re-evaluate substrate stability and reaction compatibility. no_intermediate->reassess

Sources

Technical Support Center: Troubleshooting Low Yield in the Condensation of 2-Aminothiophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the condensation of 2-aminothiophenols. This guide is structured to provide in-depth, field-proven insights to diagnose and resolve common issues leading to low product yields, ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis of benzothiazoles and related heterocyclic compounds from 2-aminothiophenols. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.

Issue 1: Persistently Low or No Product Yield

Question: My reaction is yielding very little or no desired product. What are the primary factors I should investigate?

Answer: Low yields in this condensation reaction are a common challenge and can typically be traced back to one or more of the following factors: the quality of your starting materials, the choice and efficiency of your catalyst, or suboptimal reaction conditions. A systematic approach to troubleshooting these areas is crucial for improving your outcomes.

Root Causes & Recommended Solutions
Potential Cause Scientific Rationale & Recommended Solutions
Poor Quality of Starting Materials 2-Aminothiophenol is highly susceptible to oxidation, forming an inactive disulfide dimer (2,2'-dithiobis(aniline)) which appears as a yellow precipitate.[1][2][3] This side reaction consumes your starting material and halts the desired condensation. Solutions: Ensure Purity: Use a freshly opened bottle of 2-aminothiophenol or purify it via distillation or recrystallization before use.[1]Inert Atmosphere: The thiol group's sensitivity to atmospheric oxygen necessitates running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][3]Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen, which can contribute to oxidation.[3]
Inefficient or Inappropriate Catalyst The catalyst is critical for facilitating the condensation and subsequent cyclization. A poorly chosen catalyst can lead to an incomplete reaction or the formation of stable, non-cyclized intermediates.[1][2] Solutions: Catalyst Selection: The optimal catalyst is often substrate-dependent. For condensations with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts have proven effective.[1][4] For reactions with carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) are commonly used.[1][5]Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) can be highly effective, often leading to high yields at room temperature.[6]Green Catalysts: Consider environmentally benign and reusable catalysts such as Amberlite IR-120 resin or ZnO nanoparticles.[2][4]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time are interconnected variables that significantly influence the reaction rate and equilibrium.[1][7] Solutions: Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Many condensations benefit from heating to reflux.[1][2] Conversely, if side products are forming, lowering the temperature may be necessary.[1]Solvent Choice: Common solvents include ethanol and DMSO.[7] However, solvent-free conditions or microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][7]Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Issue 2: Formation of Significant Side Products and Impurities

Question: My TLC analysis shows multiple spots, and my isolated product is impure. What are these byproducts and how can I prevent their formation?

Answer: The formation of impurities is a clear indicator of competing side reactions. The most common culprits are the oxidation of your 2-aminothiophenol starting material and the formation of a stable, uncyclized Schiff base or amide intermediate.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Check_Purity->Inert_Atmosphere Purity Confirmed Optimize_Catalyst Optimize Catalyst (Type & Loading) Inert_Atmosphere->Optimize_Catalyst Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Optimize_Catalyst->Optimize_Conditions Check_Intermediate Check for Stable Intermediate via TLC/LC-MS Optimize_Conditions->Check_Intermediate Drive_Cyclization Increase Temp/Time to Promote Cyclization Check_Intermediate->Drive_Cyclization Intermediate Observed Success High Yield Achieved Check_Intermediate->Success No Intermediate Drive_Cyclization->Success

Caption: A systematic workflow for troubleshooting low yields.

Common Impurities and Mitigation Strategies
  • Disulfide Impurity: As mentioned previously, the primary side product is often the disulfide formed from the oxidation of 2-aminothiophenol.

    • Solution: The most effective solution is to rigorously exclude oxygen by working under an inert atmosphere (N₂ or Ar).[1][2][3]

  • Incomplete Cyclization (Schiff Base/Amide Intermediate): The reaction proceeds through an initial condensation to form a Schiff base (from an aldehyde) or an amide (from a carboxylic acid), which then undergoes intramolecular cyclization.[2][3][6] If this cyclization step is inefficient, the intermediate can be isolated as a major impurity.

    • Solution: Promote the cyclization step by increasing the reaction temperature or extending the reaction time.[3] The choice of an effective acid catalyst is also crucial to facilitate this step.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 2-aminothiophenols with aldehydes?

A1: The reaction typically follows a three-step sequence:[2]

  • Imine Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered benzothiazolidine ring.

  • Oxidation: The benzothiazolidine intermediate is subsequently oxidized to the final aromatic 2-substituted benzothiazole. This oxidation can be effected by an external oxidizing agent or, in many cases, by atmospheric oxygen.[7]

Reaction Mechanism Diagram

reaction_mechanism reactant1 2-Aminothiophenol intermediate1 Schiff Base (Imine Intermediate) reactant1->intermediate1 + H₂O reactant2 Aldehyde (R-CHO) reactant2->intermediate1 intermediate2 Benzothiazolidine Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzothiazole intermediate2->product Oxidation (-2H)

Caption: General mechanism of benzothiazole formation.

Q2: Can I use ketones instead of aldehydes in this reaction?

A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the ketone carbonyl being less electrophilic.[2][4] Consequently, reactions involving ketones often require more forcing conditions, such as higher temperatures, longer reaction times, and sometimes using the ketone itself as the solvent.[2][4] The resulting products are 2,2-disubstituted benzothiazoles.[2]

Q3: How do substituents on the aromatic rings of the reactants affect the yield?

A3: The electronic nature of substituents can significantly impact reactivity. Aldehydes bearing electron-withdrawing groups (EWGs) are more electrophilic and often lead to higher yields.[2][4] Conversely, electron-donating groups (EDGs) on the aldehyde can decrease its reactivity.[4] The effect of substituents on the 2-aminothiophenol ring is more complex and can depend on the specific catalyst and reaction conditions employed.[4]

Q4: Are there any "green" or environmentally friendly approaches to this synthesis?

A4: Absolutely. Significant research has focused on developing more sustainable protocols. Key green chemistry approaches include:

  • Solvent-Free Conditions: Performing the reaction neat (without a solvent) can simplify workup and reduce waste.[7][8]

  • Water as a Solvent: Using water as a solvent is an environmentally benign option for certain catalytic systems.[1][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][4][7]

  • Reusable Catalysts: Employing solid-supported or reusable catalysts, such as Amberlite resin or various nanoparticles, minimizes waste and catalyst cost.[4]

Q5: What are the essential safety precautions when working with 2-aminothiophenol?

A5: 2-aminothiophenol requires careful handling.

  • Ventilation: It is a thiol and possesses a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.[1]

  • Inert Atmosphere: Due to its propensity for oxidation, it is best handled under an inert atmosphere, especially if it will be stored after opening.[1][3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should always be worn.

  • SDS: Always consult the Safety Data Sheet (SDS) for the most detailed handling, storage, and emergency information before use.

Experimental Protocols

Protocol 1: General Procedure for H₂O₂/HCl Catalyzed Synthesis of 2-Substituted Benzothiazoles

This protocol is a highly efficient method for the condensation of 2-aminothiophenol with aromatic aldehydes at room temperature.[4][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction is typically rapid, and progress can be monitored by TLC until the starting materials are consumed (usually within 45-60 minutes).[4][7]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash with water, and dry.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis Using a Reusable Catalyst

This protocol outlines a green chemistry approach using Amberlite IR-120 resin under microwave irradiation.[4]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and Amberlite IR-120 resin (e.g., 100 mg).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 85 °C) for a short duration (typically 5-10 minutes).

  • Work-up: After cooling, add ethyl acetate to the reaction mixture and filter to remove the catalyst. The resin can be washed, dried, and reused.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Shaikh, R. U., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
  • Zemtsova, L. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
  • Gao, C., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Li, X., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
  • Chen, J., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 896-899.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Rosales-Hernández, M. C., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901.
  • Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(4), 460-461.
  • Rosales-Hernández, M. C., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • University of Nottingham. (n.d.).
  • Wang, Y., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 24(13), 5221-5226.
  • Tan, K. T., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(5), 843-851.
  • Nguyen, T. T. H., et al. (2025). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone.
  • Abdul Baqi, R. A., et al. (2025). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
  • Rosales-Hernández, M. C., et al. (2022). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 27(15), 4949.
  • Abe, Y., Ueda, T., & Imoto, T. (1994). Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. Journal of Biochemistry, 115(1), 52-57.
  • Various Authors. (n.d.). Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. Semantic Scholar.
  • Liu, Y., et al. (2022).
  • Karami, B., et al. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry.
  • LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.

Sources

Technical Support Center: Characterization of 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2,5-Dimethylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.

I. Troubleshooting Guides: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and characterization of this compound, providing potential causes and actionable solutions.

Synthesis & Purification

Question: My synthesis of this compound resulted in a low yield and a complex mixture of byproducts. What are the likely side reactions, and how can I minimize them?

Answer:

Low yields and the presence of impurities are common challenges in the synthesis of this compound, which is often prepared via the condensation of 4-methyl-2-aminothiophenol with an acetylating agent (such as acetic acid or acetic anhydride). The primary pitfalls to consider are:

  • Oxidation of the Thiophenol Starting Material: 4-methyl-2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer.[1] This side reaction consumes your starting material and complicates purification.

    • Causality: The thiol group (-SH) is readily oxidized in the presence of air or other oxidizing agents.

    • Solution:

      • Use fresh, high-purity 4-methyl-2-aminothiophenol.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]

      • Degas your solvents before use.

  • Incomplete Cyclization: The reaction proceeds through an intermediate N-acylated thiophenol, which then undergoes intramolecular cyclization. Incomplete cyclization can leave this intermediate as a major impurity.

    • Causality: Insufficient reaction time, suboptimal temperature, or an inappropriate catalyst can hinder the final ring-closing step.

    • Solution:

      • Ensure adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

      • Consider the use of a dehydrating agent or a catalyst, such as polyphosphoric acid (PPA), to promote cyclization.[2]

  • Formation of Isomeric Byproducts: Depending on the purity of the starting 4-methyl-2-aminothiophenol, you may form isomeric dimethylbenzothiazole impurities (e.g., 2,6-dimethylbenzothiazole) if the starting material contains other isomers of methyl-aminothiophenol.

    • Causality: Commercially available starting materials may contain isomeric impurities.

    • Solution:

      • Verify the purity of your starting materials by NMR or GC-MS before starting the synthesis.

      • If necessary, purify the starting material by recrystallization or chromatography.

Question: I am struggling to purify this compound by column chromatography. The compound seems to co-elute with impurities. What can I do?

Answer:

Purification of this compound can be challenging due to its moderate polarity and potential for co-elution with structurally similar impurities. Here are some strategies to improve your separation:

  • Optimize Your Solvent System:

    • Causality: The choice of mobile phase is critical for achieving good separation on silica gel.

    • Solution:

      • Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity.

      • For closely eluting non-polar impurities, consider using a less polar solvent system like hexane/dichloromethane.

      • A thorough TLC analysis with various solvent systems will help you identify the optimal conditions before scaling up to column chromatography.

  • Consider Alternative Stationary Phases:

    • Causality: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation.[2]

    • Solution:

      • If you observe tailing or product degradation, try using neutral or basic alumina as your stationary phase.

  • Recrystallization:

    • Causality: If your crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a highly effective purification method.

    • Solution:

      • Experiment with different solvents to find one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to try include ethanol, methanol, or mixed solvent systems like ethanol/water.

Analytical Characterization

Question: The ¹H NMR spectrum of my purified this compound shows unexpected peaks in the aromatic region. How can I be sure I have the correct isomer and that my sample is pure?

Answer:

Ambiguous peaks in the aromatic region of your ¹H NMR spectrum can arise from isomeric impurities or residual solvents. Here's how to troubleshoot:

  • Isomeric Impurity (e.g., 2,6-Dimethylbenzothiazole):

    • Causality: The position of the methyl group on the benzene ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.

    • Solution:

      • Compare with Reference Spectra: Obtain a reference spectrum of pure this compound if available.

      • Predict Chemical Shifts: The methyl group at the 5-position will influence the adjacent protons differently than a methyl group at the 6-position. In this compound, you would expect to see three distinct aromatic protons. In the more symmetric 2,6-dimethylbenzothiazole, you would expect to see only two distinct aromatic protons due to symmetry.

      • 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to establish the connectivity of the aromatic protons and a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm through-space proximities of the methyl groups to the aromatic protons.

  • Residual Solvents:

    • Causality: Solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, ethanol) can be trapped in your final product.

    • Solution:

      • Consult a table of common NMR solvent impurities to identify the characteristic peaks of residual solvents.

      • Dry your sample thoroughly under high vacuum to remove volatile solvents.

Question: My mass spectrum of this compound does not show a clear molecular ion peak (M⁺) or the fragmentation pattern is confusing. How can I interpret it?

Answer:

Mass spectrometry of heterocyclic compounds can sometimes be complex. Here's a guide to interpreting the mass spectrum of this compound:

  • Weak or Absent Molecular Ion Peak:

    • Causality: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak.

    • Solution:

      • If available, use a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate a stronger protonated molecule peak ([M+H]⁺).[3]

  • Predicting the Fragmentation Pattern:

    • Causality: The fragmentation of the molecular ion is governed by the stability of the resulting fragments.

    • Expected Fragmentation: For this compound (MW = 163.24 g/mol ), a common fragmentation pathway under EI involves the loss of a methyl radical from the 2-position, which is a common fragmentation pattern for 2-alkylbenzothiazoles.

      • Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 148. This is often a prominent peak.

      • Loss of HCN: The benzothiazole ring can undergo rearrangement and lose hydrogen cyanide, leading to a fragment at m/z 136.

      • Formation of Tropylium Ion: Rearrangement of the benzene ring can lead to the formation of a tropylium-like ion.

II. Frequently Asked Questions (FAQs)

Synthesis and Purity

  • Q1: What is the most common synthetic route for this compound and what are its main drawbacks?

    • A1: The most common route is the condensation of 4-methyl-2-aminothiophenol with acetic acid or acetic anhydride. The main drawback is the susceptibility of the thiophenol starting material to oxidative side reactions, which can lower the yield and complicate purification.[1]

  • Q2: How can I confirm the purity of my this compound sample?

    • A2: A combination of techniques is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying purity and detecting non-volatile impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for assessing purity and identifying volatile impurities.[5] ¹H NMR can be used to detect proton-containing impurities.

Spectroscopic Characterization

  • Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

    • A3: The exact chemical shifts can vary slightly depending on the solvent used. However, you can expect the following approximate chemical shifts in CDCl₃:

      • ¹H NMR: Two singlets for the two methyl groups (one around 2.8 ppm for the C2-methyl and one around 2.5 ppm for the C5-methyl) and three distinct signals in the aromatic region (typically between 7.0 and 7.8 ppm).

      • ¹³C NMR: Signals for the two methyl carbons (around 20-25 ppm), aromatic carbons (between 120-140 ppm), and the quaternary carbons of the benzothiazole core (further downfield).

  • Q4: How can I distinguish between this compound and its isomer, 2,6-Dimethylbenzothiazole, using NMR?

    • A4: The key difference lies in the symmetry of the molecules, which is reflected in their NMR spectra.

      • ¹H NMR: this compound will show three distinct aromatic proton signals. 2,6-Dimethylbenzothiazole, due to its C₂ symmetry axis, will show only two aromatic proton signals (a singlet and a doublet).

      • ¹³C NMR: Similarly, this compound will have nine distinct carbon signals, while 2,6-Dimethylbenzothiazole will have fewer due to symmetry.

Chromatographic Analysis

  • Q5: What is a good starting point for developing an HPLC method for this compound?

    • A5: A reverse-phase HPLC method is a good starting point.[4] You can use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4] Detection can be performed using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

  • Q6: I am seeing peak tailing in my HPLC chromatogram. What could be the cause?

    • A6: Peak tailing can be caused by several factors:

      • Secondary Interactions: The basic nitrogen in the benzothiazole ring can interact with residual acidic silanol groups on the silica-based column packing. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using a base-deactivated column can help.

      • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

      • Column Degradation: The column may be old or have been exposed to harsh conditions. Replacing the column may be necessary.

III. Experimental Protocols & Workflows

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the purity analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 60% B isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve sample in acetonitrile to a concentration of ~1 mg/mL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile (~1 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter inject Inject 10 µL onto C18 column filter->inject run Run isocratic method (60% Acetonitrile) inject->run detect Detect at 254 nm run->detect integrate Integrate peaks detect->integrate calculate Calculate purity based on peak area % integrate->calculate

Caption: Workflow for HPLC purity analysis.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring NMR spectra for structural elucidation.

Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃CDCl₃
Concentration ~5-10 mg/0.6 mL~20-50 mg/0.6 mL
Spectrometer 400 MHz or higher100 MHz or higher
Acquisition 16-32 scans1024-4096 scans
Reference TMS (δ 0.00)CDCl₃ (δ 77.16)

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer acquire_1h Acquire 1H spectrum transfer->acquire_1h acquire_13c Acquire 13C spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D spectra (COSY, HSQC) if needed acquire_13c->acquire_2d process Process spectra (phasing, baseline correction) acquire_2d->process assign Assign signals and interpret structure process->assign

Caption: Workflow for NMR structural analysis.

Protocol 3: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile impurities in this compound.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dissolve sample in a volatile solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.

Logical Relationship of Potential Synthesis Impurities

Synthesis_Impurities cluster_reactants Starting Materials cluster_products Reaction Products thiophenol 4-methyl-2-aminothiophenol product This compound thiophenol->product Condensation disulfide Disulfide byproduct thiophenol->disulfide Oxidation intermediate N-acetyl intermediate thiophenol->intermediate Incomplete Cyclization acetyl Acetic Anhydride/Acid acetyl->product Condensation isomer Isomeric byproduct (e.g., 2,6-dimethyl) Isomeric Thiophenol Isomeric Thiophenol Isomeric Thiophenol->isomer Contamination

Caption: Potential impurities in synthesis.

IV. References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound for synthesis. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from --INVALID-LINK--

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from --INVALID-LINK--

  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • Fiehn Lab. (n.d.). Extraction and analysis of various benzothiazoles from industrial wastewater. Retrieved from --INVALID-LINK--

  • MDPI. (2023, May 6). Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Indian Journal of Pharmaceutical Sciences. (1999). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from --INVALID-LINK--

References

How to prevent oxidation of 2-amino-4-methylbenzenethiol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of 2-amino-4-methylbenzenethiol. This document is designed for researchers, chemists, and drug development professionals who work with this versatile but sensitive compound. Our goal is to provide you with a deep understanding of the challenges associated with its synthesis—specifically, its propensity for oxidation—and to offer field-proven, actionable solutions to ensure the integrity and purity of your product.

Section 1: Understanding the Core Problem - The Chemistry of Thiol Oxidation

FAQ: Why is my 2-amino-4-methylbenzenethiol sample forming impurities, even during the reaction or shortly after purification?

Answer: The primary challenge in working with 2-amino-4-methylbenzenethiol lies in the high reactivity of its thiol (-SH) group. This functional group is exceptionally susceptible to oxidation, especially in the presence of atmospheric oxygen. The most common degradation pathway is an oxidative coupling reaction where two thiol molecules join to form a disulfide dimer.[1][2] This dimerization results in a significant impurity that can be difficult to remove and compromises the yield and purity of your target molecule.

The oxidation process is significantly accelerated under certain conditions:

  • Presence of Oxygen: Even small amounts of dissolved oxygen in solvents or in the reaction headspace can initiate oxidation.[2][3]

  • Basic pH: The deprotonated form of the thiol, the thiolate anion (S⁻), is far more nucleophilic and oxidizes much more rapidly than the protonated thiol (SH).[4][5][6] Thiolate concentration increases as the pH rises above the thiol's pKa.

  • Presence of Metal Ions: Trace amounts of divalent metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as catalysts, dramatically increasing the rate of oxidation.[4][5]

Below is a diagram illustrating this primary oxidation pathway.

Oxidation_Pathway cluster_reactants Reactants cluster_product Oxidation Product mol1 2-Amino-4-methylbenzenethiol (Monomer) oxidant O₂ (Air) + Metal Ions (catalyst) mol1->oxidant Oxidation mol2 2-Amino-4-methylbenzenethiol (Monomer) mol2->oxidant Oxidation dimer Disulfide Dimer h2o 2H₂O oxidant->dimer

Caption: Oxidation of 2-amino-4-methylbenzenethiol to its disulfide dimer.

Section 2: Proactive Prevention Strategies - A Multi-Faceted Approach

To successfully synthesize and handle 2-amino-4-methylbenzenethiol, a proactive and multi-layered strategy to prevent oxidation is essential.

Q1: What is the most critical step to prevent oxidation during synthesis?

A1: The rigorous exclusion of oxygen is the single most important factor.[2] Thiols readily oxidize in the presence of atmospheric air.[3] Therefore, conducting the entire synthesis under an inert atmosphere is non-negotiable for achieving high purity.

  • Inert Gas Blanket: Use nitrogen (N₂) or argon (Ar) to continuously blanket the reaction vessel. This prevents air from entering the system. Argon is denser than air and provides a more stable blanket, but nitrogen is more economical and sufficient for most applications.

  • Solvent Degassing: Oxygen dissolved in your solvents is a primary culprit for oxidation.[2][5] All solvents and aqueous solutions must be thoroughly deoxygenated before use. Common methods include:

    • Sparging: Bubble a stream of N₂ or Ar through the solvent for 15-30 minutes.[4]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid N₂), applying a high vacuum to remove gases, and thawing under an inert atmosphere.

Q2: How does pH affect the stability of the thiol, and what is the optimal range for my reaction?

A2: The pH of the reaction medium is a critical parameter. As mentioned, the thiolate anion (S⁻), which is more prevalent at a pH above the thiol's pKa (typically around 8-10 for aromatic thiols), is the species that readily oxidizes.[5][6]

To minimize oxidation, it is highly advisable to work at a neutral or slightly acidic pH (around 6.0-7.0), if the reaction chemistry permits.[4][5] This keeps the thiol group in its protonated (-SH) state, which is significantly less prone to oxidation. If your synthesis requires basic conditions (e.g., for deprotonation to form a nucleophile), it is imperative to maintain a strict inert atmosphere and minimize the reaction time at high pH.

Q3: Should I use a reducing agent or antioxidant as an additive? Which one is best?

A3: Yes, incorporating a reducing agent or antioxidant can provide an additional layer of protection. These agents can scavenge dissolved oxygen or reverse any disulfide formation in situ.[5][7] The choice depends on the specific reaction conditions and downstream applications.

AdditiveClassMechanism of ActionProsCons
TCEP (Tris(2-carboxyethyl)phosphine)Reducing AgentReduces disulfide bonds back to free thiols.[5]Odorless, effective over a wide pH range, does not contain a thiol itself.[5][8]More expensive.
DTT (Dithiothreitol)Reducing AgentReduces disulfides by forming a stable six-membered ring with an internal disulfide bond.[9]Highly effective, common, and relatively inexpensive.[10]Strong odor, can interfere with subsequent thiol-specific reactions (e.g., maleimide coupling).[5]
EDTA (Ethylenediaminetetraacetic acid)Chelating AgentSequesters catalytic metal ions (e.g., Cu²⁺, Fe³⁺).[4][5]Prevents metal-catalyzed oxidation, effective at low concentrations (1-5 mM).[4]Does not directly reduce disulfides or scavenge oxygen.

Recommendation: For most applications, using a low concentration of EDTA (1-5 mM) is a standard best practice to eliminate metal-catalyzed oxidation.[4] If you require a reducing agent, TCEP is often the superior choice due to its stability and lack of interference with subsequent purification or conjugation steps.[5][8]

Section 3: Troubleshooting Guide

Problem: My GC/TLC analysis shows a significant amount of the disulfide dimer impurity.
  • Cause: Inadequate exclusion of oxygen, incorrect pH, or metal ion contamination.

  • Solution (In-process): If the reaction is still ongoing, ensure your inert gas flow is adequate and check for any potential leaks in your setup.

  • Solution (Post-synthesis): The disulfide bond can be reversed. Before final purification, treat the crude product with a reducing agent.

    • Dissolve the crude product in a degassed solvent.

    • Add a stoichiometric excess of a reducing agent like TCEP or sodium borohydride (NaBH₄).

    • Stir the reaction under an inert atmosphere and monitor the disappearance of the dimer by TLC or LC-MS.

    • Once the reduction is complete, proceed immediately with an aqueous workup (using degassed water) and purification.

Problem: My purified 2-amino-4-methylbenzenethiol degrades quickly upon storage.
  • Cause: The purified compound is still highly susceptible to air oxidation.

  • Solution: Proper storage is critical to maintaining purity.

    • Atmosphere: Store the compound in a vial with a Teflon-lined cap. Purge the vial thoroughly with N₂ or Ar before sealing.

    • Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C, to slow the rate of any potential degradation.[2][11]

    • Light: Protect the compound from light by using an amber vial or by wrapping the vial in aluminum foil, as UV light can sometimes promote radical reactions.[2]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis Under Optimized Oxidation-Preventing Conditions

This protocol provides a general workflow. Specific reagents and reaction times should be adapted from your primary synthesis procedure.

  • System Preparation:

    • Assemble a clean, dry glassware setup equipped with a magnetic stirrer, condenser, and an inert gas inlet/outlet (bubbler).

    • Flame-dry the glassware under vacuum and cool under a positive pressure of N₂ or Ar.

  • Solvent and Reagent Preparation:

    • Degas all solvents by sparging with N₂ for at least 20 minutes.

    • If using an aqueous solution, prepare it with degassed, deionized water and add EDTA to a final concentration of 1-5 mM. Adjust the pH to 6.5-7.0, if compatible with the reaction.

  • Reaction Execution:

    • Add the degassed solvent(s) and starting materials to the reaction flask via cannula or a gas-tight syringe under a positive flow of inert gas.

    • Maintain a gentle, continuous flow of inert gas throughout the entire reaction period.

    • Monitor the reaction by TLC or LC-MS, taking aliquots carefully to minimize air exposure.

  • Workup and Purification:

    • Perform all workup steps (e.g., quenching, extractions) using degassed solvents.

    • If performing column chromatography, use a column that has been pre-flushed with an inert gas and elute with degassed solvents.

    • Combine the product-containing fractions and remove the solvent under reduced pressure, backfilling the flask with inert gas once the solvent is evaporated.

  • Storage:

    • Immediately transfer the purified product to a pre-purged amber vial for storage as described in the troubleshooting section.

Workflow for Preventing Oxidation

The following diagram outlines the decision-making process and key steps for a successful synthesis.

Prevention_Workflow cluster_prep Key Preparatory Steps start Synthesis Planning prep Preparation Phase start->prep Proceed to inert_setup Assemble and Purge Glassware with N₂/Ar prep->inert_setup reaction Reaction Phase workup Workup & Purification reaction->workup Reaction Complete a1 a1 reaction->a1 Maintain Inert Atmosphere! storage Final Product Storage workup->storage Purified Product a2 a2 workup->a2 Use Degassed Solvents! a3 a3 storage->a3 Store under N₂/Ar at low temp! degas Degas ALL Solvents (Sparging or Freeze-Pump-Thaw) ph_control Adjust pH to 6.0-7.0 (if possible) degas->ph_control additives Add EDTA (1-5 mM) to aqueous solutions ph_control->additives additives->reaction Ready for reaction inert_setup->degas

Caption: A comprehensive workflow for minimizing oxidation during synthesis.

By implementing these rigorous, proactive measures, you can effectively prevent the oxidation of 2-amino-4-methylbenzenethiol, leading to higher yields, improved purity, and more reliable experimental outcomes.

References

Scaling up the synthesis of 2,5-Dimethylbenzothiazole for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and production managers involved in the synthesis of 2,5-Dimethylbenzothiazole (CAS No: 95-26-1), a key intermediate in various industrial applications.[1][2][3] Scaling up chemical synthesis from the laboratory bench to industrial production invariably presents a unique set of challenges. This document provides a structured troubleshooting framework and addresses frequently asked questions to ensure a safe, efficient, and high-yield manufacturing process.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of this compound synthesis. The primary industrial route involves the condensation reaction of 4-methyl-2-aminothiophenol with an acetylating agent such as acetic anhydride or acetic acid.[1][4]

Problem 1: Low Reaction Yield

A diminished yield is one of the most frequent and costly issues in bulk synthesis. The root causes can often be traced to incomplete reactions, suboptimal conditions, or competing side reactions.

Potential Cause Underlying Rationale & Explanation Recommended Solutions & Actions
Incomplete Cyclization The core reaction is a condensation followed by an intramolecular cyclization to form the thiazole ring. Insufficient thermal energy or inadequate catalysis can stall the reaction at an intermediate stage, failing to form the final product efficiently.Optimize Thermal Profile: Gradually increase the reaction temperature in small increments (5-10°C). For reactions using glacial acetic acid, ensure the temperature is sufficient to drive off the water formed during cyclization.[1] Catalyst Evaluation: While many modern syntheses are catalyst-free, acidic or basic catalysts can promote cyclization.[5][6] For challenging scale-ups, consider evaluating solid acid catalysts which simplify removal during workup.[4]
Oxidation of Starting Material The thiol group (-SH) in 4-methyl-2-aminothiophenol is highly susceptible to oxidation, especially at elevated temperatures in the presence of air.[7] This leads to the formation of disulfide byproducts, consuming the starting material and reducing the yield of the desired product.Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen. This is a critical process control parameter for industrial-scale reactions.[7] Reagent Quality: Use freshly opened or purified 4-methyl-2-aminothiophenol. The purity of starting materials is paramount for achieving high yields.[7]
Side Reactions At industrial scales, localized overheating ("hot spots") within the reactor can lead to thermal decomposition or polymerization of reactants and products. Improper stoichiometry can also lead to unwanted side reactions.Controlled Reagent Addition: Implement a controlled, gradual addition of one reagent to the other (e.g., adding acetic anhydride dropwise to the thiophenol solution) to manage the reaction exotherm. Stirring & Baffling: Ensure the reactor is equipped with adequate agitation and baffling to maintain a homogenous temperature profile and prevent localized overheating.
Problem 2: High Impurity Profile

Product purity is critical for downstream applications. Impurities can arise from starting materials, side reactions, or degradation.

Potential Cause Underlying Rationale & Explanation Recommended Solutions & Actions
Disulfide Byproducts As mentioned, oxidation of the 4-methyl-2-aminothiophenol starting material is a common issue, leading to disulfide impurities that can be difficult to separate from the final product.[7]Inert Atmosphere: This is the primary preventative measure.[7] Purification: Disulfide impurities can often be removed during the workup. A common industrial method involves dissolving the crude product in an aqueous alkali solution, filtering off insoluble impurities, and then re-precipitating the desired product by acidification.[8]
Unreacted Starting Materials The presence of unreacted 4-methyl-2-aminothiophenol or acetic anhydride in the final product indicates an incomplete reaction or incorrect stoichiometry.Reaction Monitoring: Utilize in-process controls like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until completion.[7][9] Stoichiometric Adjustment: Ensure precise molar ratios are used. A slight excess of the acetylating agent is common but should be optimized.
Isomeric Impurities If the starting 4-methyl-2-aminothiophenol is contaminated with other isomers (e.g., 5-methyl-2-aminothiophenol), this will inevitably lead to the formation of isomeric benzothiazole products which are often very difficult to separate.Incoming Quality Control (IQC): Implement stringent IQC testing for all raw materials. Use analytical methods like GC-MS or HPLC to confirm the identity and purity of the starting thiophenol.
Problem 3: Product Isolation and Purification Challenges

Efficiently isolating a pure product is key to process economics.

Potential Cause Underlying Rationale & Explanation Recommended Solutions & Actions
Difficult Crystallization The crude product may be an oil or may crystallize slowly due to the presence of impurities that inhibit crystal lattice formation.Solvent Screening: Perform lab-scale experiments to identify an optimal recrystallization solvent or solvent system. Ligroin has been shown to be effective for purifying 2,5-dimethyl-6-methoxy-benzothiazole, a related compound.[10] Seeding: Use a small crystal of pure this compound to induce crystallization in the bulk solution.
Product Instability on Silica Gel During chromatographic purification, some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[7]Alternative Stationary Phases: If column chromatography is necessary, consider using neutral or basic alumina as the stationary phase to prevent product degradation.[7]
Filtration Issues After precipitation or crystallization, the product may form very fine particles that clog filter media, slowing down production significantly.Controlled Precipitation: Adjust the rate of acidification or cooling during the precipitation/crystallization step to encourage the growth of larger, more easily filterable crystals. Filter Aid: Consider the use of a filter aid like celite, but ensure it is compatible with the product and downstream processes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound? The most widely adopted industrial method is the condensation of 4-methyl-2-aminothiophenol with either acetic anhydride or glacial acetic acid.[1][4] This approach is favored for its high atom economy, relatively mild conditions, and the availability of starting materials.

Q2: What are the critical safety precautions for handling 4-methyl-2-aminothiophenol? 4-methyl-2-aminothiophenol, like most thiols, has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood or a closed system.[7] It is susceptible to oxidation, so handling under an inert atmosphere (nitrogen or argon) is recommended, especially for large quantities.[7] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and personal protective equipment (PPE) requirements.

Q3: How can I effectively monitor the reaction progress on an industrial scale? For large-scale production, grab samples can be taken periodically and analyzed offline. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to quantify reactants and products.[9][11] A typical HPLC method would use a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like orthophosphoric acid) and UV detection.[9] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of reaction completion.[7]

Q4: What are the typical specifications for industrial-grade this compound? Industrial specifications typically require a purity of ≥97.0% as determined by Gas Chromatography (GC).[12][13] The product should be crystalline, with a melting point in the range of 40-42°C.[12][13] The identity is confirmed via IR spectroscopy.[12]

Q5: Are there "green" or more environmentally friendly synthesis methods available? Yes, research is ongoing to develop greener synthetic routes. These include using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[7][14] For example, some methods have demonstrated the use of catalysts like H2O2/HCl in ethanol at room temperature, which offers advantages like short reaction times and easy product isolation.[15][16]

Section 3: Protocols & Workflows

Protocol 1: Benchmark Synthesis of this compound

This protocol is a general guideline and requires optimization for specific equipment and scales.

  • Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with 4-methyl-2-aminothiophenol (1.0 molar equivalent).

  • Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Solvent Addition: Add glacial acetic acid (as both reactant and solvent, ~5-10 volumes).

  • Heating: Begin agitation and heat the reactor contents to a target temperature of 110-120°C.

  • Reaction Monitoring: After 2 hours, begin taking samples periodically for HPLC analysis to monitor the consumption of the starting material. Continue heating until the starting material is <1% by area.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5°C in an ice bath. The product should precipitate.

  • Neutralization: Slowly add a 10% aqueous sodium hydroxide solution to neutralize the acetic acid to a pH of ~7. This must be done cautiously as the neutralization is exothermic.

  • Isolation: Filter the precipitated solid product using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with cold deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: HPLC Method for In-Process Control
  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

  • Gradient: 60% A / 40% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm[9]

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Section 4: Visual Diagrams

General Synthesis and Troubleshooting Workflow

This diagram illustrates the core synthesis pathway and key decision points for troubleshooting common issues like low yield or purity.

G Workflow for Synthesis & Troubleshooting of this compound cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Decision Points Start Start Reactants Charge 4-methyl-2-aminothiophenol + Acetic Anhydride/Acid Start->Reactants Conditions Heat under N2 Atmosphere (110-120°C) Reactants->Conditions Monitor In-Process Control (HPLC/TLC) Conditions->Monitor Workup Cool, Neutralize (pH 7), & Filter Monitor->Workup Problem Problem Identified? Monitor->Problem Purify Recrystallize or Vacuum Dry Workup->Purify End Final Product Purify->End Problem->Workup LowYield Low Yield Problem->LowYield Yes HighImpurity High Impurity Problem->HighImpurity Yes CheckCompletion Check for Unreacted Starting Material LowYield->CheckCompletion CheckOxidation Check for Oxidation (Disulfide Impurity) HighImpurity->CheckOxidation SolutionOxidation Solution: Improve Inerting (N2) Purify via Alkali Wash CheckOxidation->SolutionOxidation SolutionCompletion Solution: Increase Reaction Time/Temp Verify Stoichiometry CheckCompletion->SolutionCompletion

Caption: A flowchart of the synthesis process and troubleshooting steps.

Root Cause Analysis for Impurity Formation

This diagram outlines the potential sources leading to an impure final product.

G Root Cause Analysis for Impurity Formation cluster_causes cluster_details_sm cluster_details_sr cluster_details_ir cluster_details_d ImpureProduct Impure Final Product StartingMaterial Starting Material Quality ImpureProduct->StartingMaterial SideReactions Side Reactions ImpureProduct->SideReactions IncompleteReaction Incomplete Reaction ImpureProduct->IncompleteReaction Degradation Product Degradation ImpureProduct->Degradation Isomers Isomeric Contaminants StartingMaterial->Isomers OxidizedSM Pre-existing Oxidized Thiophenol StartingMaterial->OxidizedSM Oxidation In-situ Oxidation (Disulfide Formation) SideReactions->Oxidation Polymerization Thermal Polymerization SideReactions->Polymerization UnreactedThiophenol Unreacted Thiophenol IncompleteReaction->UnreactedThiophenol UnreactedAnhydride Unreacted Acetic Anhydride IncompleteReaction->UnreactedAnhydride HarshWorkup Harsh Workup pH/Temp Degradation->HarshWorkup PurificationMethod Acidic Silica Gel Degradation->PurificationMethod

Caption: A root cause analysis diagram for product impurity issues.

References

  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available from: [Link]

  • Shafiee, A., & Naimi-Jamal, M. R. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(10), 2489. Available from: [Link]

  • Singh, S. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. International Journal of All Research Education and Scientific Methods, 11(8). Available from: [Link]

  • Grivas, S., & Olszewska, P. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2567. Available from: [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-25. Available from: [Link]

  • CN103232407B - Method for preparing 2-methylbenzothiazole derivative. (2013). Google Patents.
  • Rostami, A., et al. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Organic Communications, 4(4), 94-100. Available from: [Link]

  • Metwally, M. A., et al. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. IUCrData, 7(4). Available from: [Link]

  • NIST. (n.d.). Benzothiazole, 2,5-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. Available from: [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available from: [Link]

  • US4343946A - Purification of 2-mercaptobenzothiazole. (1982). Google Patents.
  • PubChem. (n.d.). Benzothiazole, 2,5-dimethyl-. Available from: [Link]

  • Zhang, Y., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(13), 2464–2469. Available from: [Link]

  • ResearchGate. (2020). Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. Available from: [Link]

  • Kurbasic, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(11), 3591. Available from: [Link]

  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available from: [Link]

  • Jo, A., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. Available from: [Link]

Sources

Technical Support Center: Functionalization of the Benzothiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of benzothiazole functionalization. The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, but its unique electronic and structural properties present distinct challenges in synthetic modification.[1][2] This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but the chemical reasoning behind them.

Diagram: Reactivity Map of the Benzothiazole Core

Before diving into specific problems, let's visualize the electronic landscape of the benzothiazole ring. This diagram highlights the key positions for functionalization and their general reactivity patterns.

Benzothiazole_Reactivity Reactivity Hotspots of the Benzothiazole Ring cluster_0 cluster_1 Key Reactive Positions benzothiazole benzothiazole C2 C2 Position - Most acidic proton - Prone to deprotonation - Ideal for C-H activation C4 C4 Position - Electron deficient - Susceptible to SNAr - Requires directing group for C-H activation C7 C7 Position - Sterically accessible - Target for directed C-H activation Benzene_Ring C5/C6 Positions - Less activated - Functionalization is challenging

A conceptual diagram illustrating the primary sites of reactivity on the benzothiazole scaffold.

Section 1: Troubleshooting Regioselectivity in C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy, but controlling where the reaction occurs on the benzothiazole ring is a primary challenge.

Question 1: My C-H activation reaction is not selective. How can I target a specific position on the benzene portion (C4-C7)?

Answer: Achieving regioselectivity on the benzene ring of benzothiazole is notoriously difficult due to its deactivation by the fused thiazole ring.[3] Undirected approaches often yield mixtures or fail entirely. The solution lies in Directed C-H Functionalization .

  • The "Why": A directing group (DG) is a functional group installed on your starting material that chelates to the metal catalyst (commonly Palladium, Rhodium, or Ruthenium). This coordination brings the catalyst into close proximity with a specific C-H bond, typically at the ortho position, forcing the reaction to occur there.

  • Troubleshooting & Strategy:

    • Problem: You need to functionalize the C7 position.

      • Solution: Install a directing group on the nitrogen atom (N3). Groups like pivaloyl or phosphinoyl have been shown to effectively direct palladium catalysts to the C7 position.[4][5]

    • Problem: Your target is the C4 position.

      • Solution: This is more challenging due to steric hindrance. However, strategies involving directing groups at the C2 position can facilitate C4 functionalization. Alternatively, if a suitable leaving group is present at C4 (like a halogen), Nucleophilic Aromatic Substitution (SNAr) becomes a viable pathway.[6]

    • Problem: You are seeing a mix of C4 and C7 functionalization.

      • Solution: This indicates your directing group's control is weak or that competing reaction pathways are active. Re-evaluate your DG choice and catalyst system. Some ruthenium-based catalyst systems, for instance, show a high preference for the C4 position when assisted by a carboxylate directing group.[7][8]

Table 1: Common Directing Groups for Benzothiazole Functionalization

Target PositionDirecting Group (DG) PlacementCommon DG MoietyTypical CatalystReference
C7 N3-position-P(O)tBu₂Palladium (Pd)[4][5]
C4 C2-position (or N3)Pyrimidyl, CarboxylateRuthenium (Ru), Rhodium (Rh)[3][7][8]
C6 N3-position-P(O)tBu₂Copper (Cu)[4][5]

Section 2: Overcoming Challenges in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are workhorses in synthesis. However, the benzothiazole core can uniquely complicate these transformations.

Question 2: My Suzuki coupling reaction is giving low to no yield. What is going wrong?

Answer: This is a very common issue. The primary culprits are often related to catalyst poisoning or difficulty in forming the active catalyst . The nitrogen and sulfur heteroatoms in the benzothiazole ring are Lewis basic and can strongly coordinate to the palladium center, effectively deactivating the catalyst.[9][10]

Troubleshooting Workflow: Failed Suzuki Coupling

Suzuki_Troubleshooting Start Low/No Yield in Benzothiazole Suzuki Coupling Check1 Is Catalyst Poisoning Suspected? Start->Check1 Check2 Are Starting Materials Degraded? Check1->Check2 No Sol1 Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) Check1->Sol1 Yes Check3 Is the Base/Solvent System Optimal? Check2->Check3 No Sol2 Use fresh boronic acid/ester Ensure anhydrous conditions Check2->Sol2 Yes Sol3 Switch to a stronger, non-coordinating base (e.g., K3PO4, Cs2CO3) Use aprotic polar solvents (e.g., Dioxane, Toluene, DMF) Check3->Sol3 Yes End Re-run Optimized Reaction Check3->End No, Re-evaluate Substrate Sol1->End Sol2->End Sol3->End

Troubleshooting decision tree for a failed Suzuki coupling with a benzothiazole substrate.

  • Detailed Explanation:

    • Catalyst Poisoning: The lone pairs on sulfur and nitrogen can bind irreversibly to the palladium catalyst.[11] Using bulky, electron-rich phosphine ligands (like XPhos) can shield the metal center and promote the desired catalytic cycle over catalyst sequestration.[7] Increasing the ligand-to-metal ratio can also help saturate the metal's coordination sphere, preventing the heterocycle from binding as strongly.

    • Base and Solvent: The choice of base is critical. Hydroxide bases can sometimes lead to decomposition of boronic acids. Weaker carbonate or phosphate bases (K₃PO₄, Cs₂CO₃) are often more effective and less likely to cause side reactions.[7]

    • Starting Materials: Ensure your 2-halobenzothiazole is pure and your boronic acid has not degraded (a common issue).

Section 3: FAQs on Specific Functionalizations

Question 3: How can I selectively functionalize the C2 position? It seems reactive, but my reactions are messy.

Answer: The C2-H bond is the most acidic proton on the ring, making it a prime target for deprotonation followed by reaction with an electrophile.[12] However, the conditions must be carefully controlled.

  • For C-H Activation/Coupling: Direct C-H arylation at C2 is well-established. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions with other heterocycles like thiophenes are highly effective.[13]

  • Via Phosphonium Salts: A mild and versatile method involves reacting the benzothiazole with triphenylphosphine to form a C2-phosphonium salt. This intermediate readily reacts with a wide range of nucleophiles (alcohols, amines) to achieve C2-functionalization under gentle conditions.[14][15][16] This method avoids harsh bases or high temperatures that can lead to decomposition.

Question 4: I'm trying to synthesize a 2-aminobenzothiazole derivative, but the cyclization step is inefficient. What can I do?

Answer: The synthesis of 2-aminobenzothiazoles, often from an aryl thiourea precursor, is a foundational reaction.[17][18][19] Low yields in the cyclization step are typically due to either poor activation or side reactions.

  • Oxidant Choice: The key is an oxidative C-S bond formation. While traditional methods used hazardous reagents like bromine, modern protocols use milder and more efficient oxidants.[18]

    • Iron-Catalyzed Method: An effective system uses FeCl₃ as a catalyst with Na₂S₂O₈ as the oxidant in DMSO. This method is robust, environmentally friendlier, and gives high yields.[20]

    • Catalyst-Free H₂O₂/HCl: A mixture of hydrogen peroxide and hydrochloric acid can serve as a simple and green catalytic system for this transformation.[21]

  • Reaction Monitoring: Incomplete cyclization can be an issue. Monitor the reaction by TLC or LC-MS to ensure the intermediate has been fully consumed before workup.[22] If the reaction stalls, a small, gradual increase in temperature may be required.[22]

Experimental Protocol: C2-Arylation via Phosphonium Salt Intermediate

This protocol outlines a reliable method for C2-amination, adapted from literature procedures.[14][15]

Step 1: Formation of the Thiazol-2-yl-triphenylphosphonium Salt

  • To a solution of benzothiazole (1.0 mmol) in a suitable solvent (e.g., MeCN, 5 mL), add triphenylphosphine (1.1 mmol).

  • Add an activating agent such as iodine (I₂) or a di-tert-butyl azodicarboxylate (DBAD) (1.1 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • The phosphonium salt can often be precipitated by adding a non-polar solvent like diethyl ether, filtered, and used directly in the next step.

Step 2: Nucleophilic Substitution

  • Suspend the crude phosphonium salt (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL).

  • Add the desired amine nucleophile (1.2-1.5 mmol) and a non-nucleophilic base such as DBU or K₂CO₃ (2.0 mmol).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor by TLC or LC-MS for product formation.

  • Upon completion, perform a standard aqueous workup. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: Successful formation of the phosphonium salt can be confirmed by ³¹P NMR spectroscopy. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole. Benchchem.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity . The Journal of Organic Chemistry. Available at: [Link]

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates . Organic Letters. Available at: [Link]

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  • Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
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Stability issues of 2,5-Dimethylbenzothiazole under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,5-Dimethylbenzothiazole (CAS 95-26-1). This resource is designed for our valued partners in research, science, and drug development. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this versatile synthetic building block. Our goal is to provide you with the causal understanding and practical steps necessary to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

Proper storage is the most critical factor in maintaining the chemical integrity of this compound. Based on compiled safety data and product information, the following conditions are recommended.

Causality: this compound is a solid, crystalline compound that is generally stable under standard ambient conditions.[1] However, like many complex organic molecules, its stability can be compromised by exposure to excessive heat, moisture, and atmospheric oxygen over time. The recommended conditions are designed to minimize the kinetic energy available for degradation reactions and to exclude potential reactants like water. Storing in a tightly sealed container is crucial to prevent sublimation and reaction with atmospheric components.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleSource(s)
Temperature 2°C to 30°CPrevents degradation from excessive heat. Refrigeration is acceptable but not strictly necessary.[2][3]
Atmosphere Tightly sealed container.Prevents oxidation and reaction with atmospheric moisture.[1][4]
Location Cool, dry, well-ventilated area.Minimizes exposure to environmental fluctuations and potential contaminants.[4]
Inert Gas Recommended for long-term storage (>1 year).For maximum protection, storing under an inert atmosphere (e.g., Argon or Nitrogen) will displace oxygen, a key driver of oxidative degradation.[5]
Q2: My this compound powder has changed color from white to light yellow/orange. Is it still usable?

This is a common observation. The product is often described as a "White to Light yellow to Light orange" crystalline powder.[2][6]

Causality: A slight color change to yellow or pale orange may not indicate significant decomposition. This can be due to the formation of minute quantities of highly conjugated, chromophoric oxidation products on the crystal surface. The benzothiazole ring system, while stable, can be susceptible to subtle oxidation over time, especially with repeated exposure to air.

Recommendation:

  • Assess the extent: If the color change is uniform and slight, the material is likely still of high purity (>97%).

  • Perform a quality check: For critical applications, it is prudent to verify the material's integrity. A simple melting point determination is an excellent first-pass indicator. The melting point should be within the specified range of 39-42°C.[3] A significant depression or broadening of the melting range suggests the presence of impurities.

  • Consider your application: For non-critical synthetic steps, the material may be perfectly suitable. For applications requiring the highest purity, such as in late-stage pharmaceutical development or as an analytical standard, re-purification or use of a fresh lot is advised.

Q3: What potential degradation pathways should I be aware of?

While this compound is robust, prolonged or improper storage can lead to degradation. Specific mechanistic studies on this molecule are limited, but by examining related benzothiazole structures, we can infer likely pathways.

Causality: The electron-rich nature of the fused aromatic system makes it a target for oxidative processes. Degradation is often initiated by oxidation, which can be catalyzed by light (photoxidation) or heat and mediated by atmospheric oxygen. Studies on other benzothiazoles show that degradation often proceeds via hydroxylation of the benzene portion of the ring system.[7][8]

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation of this compound A This compound B Oxidized Intermediates (e.g., Hydroxylated Derivatives) A->B Oxidation (O₂, light, heat) C Ring-Opened Products B->C Further Oxidation

Caption: A potential degradation pathway for this compound.

Q4: Are there any chemicals that are incompatible with this compound?

Yes. As a matter of good laboratory practice, it should be stored away from strong oxidizing agents.

Causality: The sulfur and nitrogen heteroatoms in the thiazole ring are susceptible to oxidation. Strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates) can react exothermically and degrade the compound.[9][10] While it is used as a stabilizer against UV and heat in some applications, this is within a polymer matrix; the pure compound is more reactive.[6]

Troubleshooting Guide

This section provides a systematic workflow for researchers who suspect the stability of their this compound sample has been compromised.

Issue: I have observed a significant change in my sample (e.g., dark color, clumping, unusual odor).

Use the following flowchart to diagnose the issue and determine the appropriate course of action.

Troubleshooting_Flowchart start Stability Issue Suspected (e.g., dark color, clumping) check_visual Step 1: Visual Inspection Is the material a free-flowing powder? Is the color dark brown/black? start->check_visual action_clumped Action: Clumping indicates moisture absorption. Dry in a vacuum desiccator. check_visual->action_clumped No (clumped) action_dark Result: Severe discoloration suggests significant degradation. Proceed to Step 2. check_visual->action_dark Yes (dark color) check_mp Step 2: Melting Point Analysis Determine the melting point range. action_dark->check_mp result_mp_ok Result: MP is sharp and within specification (39-42°C). Material is likely usable for most applications. check_mp->result_mp_ok result_mp_bad Result: MP is broad or depressed. Significant impurities are present. check_mp->result_mp_bad action_recrystallize Action: Consider recrystallization from a suitable solvent (e.g., ligroin). result_mp_bad->action_recrystallize action_discard Action: Discard the material according to institutional guidelines and use a fresh lot. result_mp_bad->action_discard

Caption: Troubleshooting flowchart for this compound stability issues.

Experimental Protocols
Protocol 1: Melting Point Determination for Quality Assessment

Objective: To quickly assess the purity of a this compound sample by comparing its melting point to the reference value.

Materials:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Spatula

  • This compound sample

  • Reference standard (optional, for calibration)

Procedure:

  • Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.

  • Loading: Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of material into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Set a rapid heating ramp (10-15°C/min) to quickly approach the expected melting point (~39°C).

  • Observation: Once the temperature is ~10°C below the expected melting point, reduce the ramp rate to 1-2°C/min.

  • Record Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

  • Interpretation:

    • High Purity: A sharp melting range that falls within the specification of 39-42°C.[3]

    • Impure: A melting point range that is significantly depressed (lower than 39°C) and/or broad (>3°C wide) indicates the presence of impurities.

References
  • This compound CAS#: 95-26-1. ChemicalBook.

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  • Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. PrepChem.com.

  • SAFETY DATA SHEET - 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. Fisher Scientific.

  • SAFETY DATA SHEET - 2,5-Dimethylhexane-2,5-diol. Sigma-Aldrich.

  • This compound for synthesis. Sigma-Aldrich.

  • This compound for synthesis 95-26-1. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2,5-Dimethylbenzoic acid. Fisher Scientific.

  • SAFETY DATA SHEET - 2,5-Hexanediol, 2,5-dimethyl-. Fisher Scientific.

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Author Manuscript, National Institutes of Health.

  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

  • Microaerobic degradation of 2-Mercaptobenzothiazole present in Industrial Wastewater. ResearchGate.

  • Chemical Properties of Benzothiazole, 2,5-dimethyl- (CAS 95-26-1). Cheméo.

  • 2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD.

  • SAFETY DATA SHEET - 2-Isobutyl-4,5-dimethylthiazole. Fisher Scientific.

  • Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. MDPI.

  • Benzothiazole, 2,5-dimethyl-. NIST WebBook.

  • This compound CAS 95-26-1. Merck.

  • Wang, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.

  • Incompatible Chemicals. University of St. Andrews.

  • Benzothiazole, 2,5-dimethyl-. PubChem.

  • Appendix K - Incompatible Chemicals. Cornell University EHS.

  • Medications that Increase Sensitivity to Light. U.S. Department of Health and Human Services.

  • TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University.

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Validation & Comparative

A Comparative Guide to Structural Elucidation: Confirming Synthesized 2,5-Dimethylbenzothiazole via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, technical comparison of methods for the structural elucidation of 2,5-Dimethylbenzothiazole, with a primary focus on the power and precision of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The Synthetic Route: Accessing the Benzothiazole Core

Benzothiazoles are a vital class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenol with various functional groups like aldehydes, ketones, or acids.[1][2]

A common and efficient laboratory-scale synthesis for a 2-alkylbenzothiazole, such as our target molecule, involves the reaction of an appropriate 2-aminothiophenol derivative with an aldehyde. For this compound, the synthesis would logically proceed via the condensation of 4-methyl-2-aminothiophenol with acetaldehyde.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add acetaldehyde (1.1 equivalents) to the solution. The reaction can be catalyzed by an oxidizing agent, such as a mixture of H₂O₂/HCl, to facilitate the cyclization and formation of the benzothiazole ring.[1]

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound as a crystalline solid.[3]

The physical properties of the synthesized product, such as its melting point (reported as 40-42 °C), can provide a preliminary check of its identity and purity.[3]

Primary Structural Confirmation: ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[5][6]

The Predicted ¹H NMR Spectrum of this compound

Before acquiring the experimental spectrum, it is crucial to predict the expected signals. This predictive process is foundational to a self-validating methodology. The structure of this compound (C₉H₉NS) contains three distinct types of aromatic protons and two non-equivalent methyl groups.

  • C2-Methyl Group (H-a): This methyl group is attached to the C=N bond of the thiazole ring. Based on data for 2-methylbenzothiazole, this signal is expected to be a singlet appearing significantly downfield, around δ 2.83 ppm .[2]

  • C5-Methyl Group (H-b): This methyl group is attached to the benzene ring. Its chemical environment is typical for an aromatic methyl group, and it is expected to appear as a singlet around δ 2.41 ppm .

  • Aromatic Protons (H-4, H-6, H-7): The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the remaining protons.

    • H-4 (Hc): This proton is ortho to the C5-methyl group. It is expected to appear as a singlet or a very finely split doublet (due to a small 4-bond meta-coupling to H-6) in the aromatic region, likely around δ 7.8-7.9 ppm .

    • H-7 (He): This proton is ortho to the sulfur atom and meta to the C5-methyl group. It is expected to be a doublet, coupled to H-6, appearing around δ 7.7-7.8 ppm .

    • H-6 (Hd): This proton is ortho to both the C5-methyl group and H-7. It will be split by H-7 (ortho-coupling, J ≈ 8 Hz) and potentially by H-4 (meta-coupling, J ≈ 1-2 Hz), resulting in a doublet of doublets (dd). It is expected to appear further upfield, around δ 7.2-7.3 ppm .

Table 1: Predicted ¹H NMR Data for this compound

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
a C2-CH₃ ~ 2.83 Singlet (s) 3H
b C5-CH₃ ~ 2.41 Singlet (s) 3H
c H-4 ~ 7.85 Singlet (s) or narrow Doublet (d) 1H
d H-6 ~ 7.25 Doublet of Doublets (dd) 1H

| e | H-7 | ~ 7.75 | Doublet (d) | 1H |

Experimental Workflow for ¹H NMR Analysis

The following diagram and protocol outline a robust workflow for confirming the structure of the synthesized product.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Structural Validation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) purification->sample_prep Pure Compound data_acq ¹H NMR Data Acquisition (400 MHz+) sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Shift, Integration, Multiplicity) processing->analysis comparison Compare Experimental Data with Predicted Spectrum analysis->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Workflow for Synthesis and NMR-based Structural Confirmation.

Protocol: ¹H NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean NMR tube.

  • Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS), which serves as an internal standard with its signal set to δ 0.00 ppm.[7] If not present, a small drop can be added.

  • Data Acquisition: Place the NMR tube in the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).[8] Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform (FT), followed by phase correction and baseline correction to obtain a clear, interpretable spectrum.

  • Analysis: Integrate the signals to determine the relative number of protons for each peak.[5] Measure the chemical shifts (δ) and determine the multiplicity (singlet, doublet, etc.) and coupling constants (J-values) for each signal.[5]

The final step is to compare the experimental data with the predicted values in Table 1. A close match provides strong evidence for the successful synthesis of this compound.

A Comparative Perspective: Alternative Structural Elucidation Techniques

While ¹H NMR is a primary tool, a multi-technique approach provides the most definitive structural proof, a practice essential for regulatory submissions and high-impact publications.[9] Other methods offer complementary information.[4][10]

Table 2: Comparison of Structural Elucidation Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (H-H coupling), and stoichiometry. Non-destructive, provides rich structural detail in solution, relatively fast.[4][5] Requires soluble sample, complex spectra can be difficult to interpret.
¹³C NMR Number and chemical environment of unique carbon atoms. Complements ¹H NMR, excellent for identifying symmetry and carbon-based functional groups.[6] Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), providing molecular weight and fragmentation patterns. High sensitivity, determines molecular formula (with HRMS), fragmentation aids in identifying structural motifs.[10][11] Isomers may not be distinguishable, provides connectivity information indirectly.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational modes. Fast, simple, good for identifying key functional groups (e.g., C=N, C-H, aromatic C=C).[4] Provides limited information on the overall carbon skeleton and connectivity.

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. | Unambiguous, definitive structure determination ("gold standard").[4] | Requires a suitable, high-quality single crystal, which can be difficult to grow. |

The combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry typically provides sufficient evidence to unambiguously confirm the structure of a novel small molecule like this compound for most research and publication purposes.

Conclusion

The structural confirmation of a synthesized compound is a multi-faceted process where prediction and experimentation converge. For this compound, ¹H NMR spectroscopy stands out as the most informative and efficient primary technique. By predicting the spectrum based on established chemical principles and comparing it against high-resolution experimental data, researchers can achieve a high degree of confidence in their synthetic outcome. Supplementing this with data from complementary techniques like Mass Spectrometry and ¹³C NMR creates a self-validating and authoritative body of evidence, upholding the highest standards of scientific integrity required in modern chemical and pharmaceutical research.

References

A Comparative Analysis of the Biological Activities of 2,5-Dimethylbenzothiazole and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among the various derivatives, simple methylated isomers can exhibit surprisingly diverse pharmacological profiles. This guide provides a comparative analysis of the biological activities of 2,5-dimethylbenzothiazole and its positional isomers—2,4-dimethylbenzothiazole, 2,6-dimethylbenzothiazole, and 2,7-dimethylbenzothiazole. By synthesizing available data and outlining key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the structure-activity relationships (SAR) within this specific isomeric series.

The Significance of Isomeric Variation in Benzothiazoles

The position of methyl groups on the benzothiazole ring can significantly influence the molecule's steric and electronic properties. These subtle changes can dramatically alter how the compound interacts with biological targets such as enzymes, receptors, and microbial cell components. Understanding these differences is crucial for the rational design of more potent and selective therapeutic agents. While direct comparative studies on these specific dimethyl isomers are limited, by collating data on their derivatives, we can begin to piece together a comparative landscape of their biological potential.

Comparative Biological Activities

The primary biological activities reported for benzothiazole derivatives include antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] The following sections will delve into what is known about each dimethylbenzothiazole isomer in these key areas.

Antimicrobial Activity

Benzothiazole derivatives have been extensively investigated for their ability to combat bacterial and fungal pathogens.[4] The mechanism of action often involves the disruption of microbial cellular processes or the inhibition of essential enzymes.[5]

Comparative Data on Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)Reference
2,6-Dimethylbenzothiazole Derivative (Thiazolidinone conjugate)E. coli120[2]
2,6-Dimethylbenzothiazole Derivative (Thiazolidinone conjugate)S. aureus250[2]
2-Substituted Benzothiazole Derivative E. faecalis8[6]
2-Substituted Benzothiazole Derivative S. aureus8[6]

Note: Data for the parent dimethylbenzothiazole isomers is limited. The table presents data for closely related derivatives to infer potential activity trends. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency.[7]

The available data on derivatives suggests that the substitution pattern on the benzothiazole ring is a critical determinant of antimicrobial efficacy. For instance, certain 2,6-disubstituted benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2] The variation in MIC values highlights the sensitivity of different bacterial species to the benzothiazole scaffold.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is a significant area of research.[8] These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[5][9]

Comparative Data on Anticancer Activity (IC₅₀ Values in µM)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) Colorectal CarcinomaColon12.34 ± 0.74[10]
2-amino-6-methylbenzothiazole (Ligand) Colorectal CarcinomaColon389.45 ± 5.14[10]
2-(Furan-2-yl)-4-methylbenzo[d]thiazole Derivative VariousVariousSee source[11]
Phenylacetamide Benzothiazole Derivatives Pancreatic & ParagangliomaVariousSee source[12]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[13]

Studies on derivatives of 2,6-dimethylbenzothiazole have revealed promising anticancer activity. For example, a palladium(II) complex of 2-amino-6-methylbenzothiazole demonstrated significantly higher potency against colorectal carcinoma cells compared to the ligand alone, highlighting the potential of metal complexes in enhancing the anticancer effects of benzothiazole scaffolds.[10] The IC₅₀ values across different cancer cell lines for various benzothiazole derivatives underscore the importance of specific structural features in determining cytotoxic potency and selectivity.[11][12]

Enzyme Inhibition

Benzothiazole derivatives are known to inhibit a variety of enzymes, making them attractive candidates for treating a range of diseases.[11] Key targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, and various kinases involved in cancer progression.[11]

Comparative Data on Enzyme Inhibition (IC₅₀ Values)

Compound/DerivativeTarget EnzymeIC₅₀ (nM)Reference
Benzothiazole Derivative 4f Acetylcholinesterase (AChE)23.4 ± 1.1[11]
Benzothiazole Derivative 4f Monoamine Oxidase B (MAO-B)40.3 ± 1.7[11]
Benzothiazole Derivative 4a Acetylcholinesterase (AChE)56.3 ± 2.5[11]
Benzothiazole Derivative 4a Monoamine Oxidase B (MAO-B)67.4 ± 3.1[11]

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of benzothiazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[7]

Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture Overnight B Standardize Inoculum (5x10^5 CFU/mL) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate at 37°C (18-24 hours) D->E F Read Results E->F G Determine MIC (Lowest concentration with no visible growth) F->G G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Allow Adhesion Overnight A->B C Add Serial Dilutions of Compound B->C D Incubate (24-72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) FADD FADD DeathReceptor->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage / Stress Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) DNA_Damage->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Benzothiazole Benzothiazole Derivatives Benzothiazole->Bcl2_family Modulates

References

A Comparative Guide to Catalytic Synthesis of 2,5-Dimethylbenzothiazole: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of the benzothiazole scaffold is a critical step in the discovery of novel therapeutics. The 2,5-dimethylbenzothiazole moiety, in particular, is a valuable building block. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and process optimization.

Introduction to this compound Synthesis

The primary and most direct route to this compound involves the condensation and subsequent cyclization of 4-methyl-2-aminothiophenol with an acetylating agent, typically acetic acid or acetic anhydride. The choice of catalyst is paramount in this transformation, influencing reaction rates, yields, and overall process efficiency and sustainability. This guide will explore the efficacy of several classes of catalysts, including traditional acid catalysts, metal-based catalysts, and emerging green catalytic systems.

Core Reaction Pathway

The fundamental transformation for the synthesis of this compound is depicted below. The reaction proceeds via the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzothiazole ring.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 4-Methyl-2-aminothiophenol Intermediate1 Amide Intermediate Reactant1->Intermediate1 + Reactant2 (Catalyst) Reactant2 Acetic Acid / Acetic Anhydride Intermediate2 Benzothiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a critical decision in the synthesis of this compound, with significant implications for yield, reaction time, and environmental impact. Below is a comparative overview of different catalyst classes.

Catalyst ClassSpecific Catalyst ExampleSubstrate 1Substrate 2SolventTemperature (°C)TimeYield (%)Reference
Homogeneous Acid p-Toluenesulfonic acid (TsOH·H₂O)2-Aminothiophenol2,4-PentanedioneAcetonitrileRoom Temp.16 h>99[1]
Homogeneous Acid Glacial Acetic Acid2-Amino-5-chlorothiophenolAcetic AnhydrideGlacial Acetic Acid1301.5 hHigh (not specified)[2]
Metal-Based Zn(OAc)₂·2H₂O (5 mol%)2-AminothiophenolVarious AldehydesSolvent-free8030-60 min67-96[3]
Green Catalyst Choline Chloride2-AminothiophenolAcetic Acid-Heating (Solar)-60[4]
Heterogeneous Acid [PVP-SO₃H]HSO₄2-AminothiophenolMalonic AcidSolvent-free--up to 95[4]
Organocatalyst L-proline (30 mol%)2-AminothiophenolCarboxylic AcidsSolvent-free (MW)--Moderate to Good[5]

Note: The data presented is for the synthesis of 2-methylbenzothiazole or other 2-substituted benzothiazoles, which serve as close analogs for the synthesis of this compound. Reaction conditions and yields can vary depending on the specific substrates and catalyst batch.

In-Depth Catalyst Efficacy Analysis

Homogeneous Acid Catalysts: The Traditional Workhorse

Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) are highly effective in catalyzing the condensation and cyclization reaction.[1]

Mechanism of Action: The acid protonates the carbonyl oxygen of the acetic acid or anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of 4-methyl-2-aminothiophenol. The acid then catalyzes the subsequent dehydration step.

cluster_workflow Homogeneous Acid Catalysis Workflow Start Mix Reactants and Catalyst Reaction Heat and Stir Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Chromatography/Recrystallization Workup->Purification

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,5-Dimethylbenzothiazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,5-Dimethylbenzothiazole

This compound is a heterocyclic compound that, while not a household name, is of significant interest in various scientific domains. As a benzothiazole derivative, it can be found as a volatile organic compound (VOC) in food products, an environmental trace contaminant, or a potential process-related impurity in pharmaceutical manufacturing.[1] Its presence, even at trace levels, can impact product quality, safety, and regulatory compliance. Therefore, the ability to accurately and reliably quantify this analyte is not merely an academic exercise; it is a critical requirement for robust quality control and safety assessment.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the principles of analytical chemistry and regulatory expectations. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a cornerstone of scientific integrity in regulated industries.[2][3] This guide is structured to provide both the foundational knowledge and the practical steps necessary to validate a fit-for-purpose method, adhering to the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

Core Methodologies: A Comparative Overview

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a semi-volatile compound, making it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC): The Gold Standard for Volatiles

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6] It is particularly well-suited for volatile and semi-volatile organic compounds.[7]

  • Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column.[6]

  • Why it Works for this compound: The inherent volatility of this compound makes it an ideal candidate for GC analysis. When coupled with a Mass Spectrometer (MS), GC-MS provides exceptional selectivity and sensitivity, making it the gold standard for identifying and quantifying trace-level compounds in complex matrices.[8][9] A Flame Ionization Detector (FID) is a robust alternative for quantification when high sensitivity is required for organic compounds, though it lacks the specificity of MS.[7]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture.

  • Principle of Operation: HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential interactions with the stationary phase.

  • Why it is an Alternative: While GC is a natural fit, HPLC offers advantages, particularly if the sample matrix is aqueous or if simultaneous analysis of non-volatile compounds is required.[10] For benzothiazole derivatives, reverse-phase HPLC with a C18 column is common.[11] Detection is typically achieved using an Ultraviolet (UV) detector, as the benzothiazole moiety contains a chromophore, or an MS detector for enhanced specificity and sensitivity (LC-MS).

The Pillars of Method Validation: A Parameter-by-Parameter Analysis

The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended use.[12] The core validation characteristics are defined by the ICH Q2(R2) guideline.[4][13]

Workflow for Analytical Method Validation

The validation process follows a structured, logical sequence to ensure all performance characteristics of the method are thoroughly evaluated.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop & Optimize Analytical Method P1->P2 P3 Write Validation Protocol P2->P3 V1 Specificity/ Selectivity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Analyze Data & Compare to Acceptance Criteria V6->D1 D2 Generate Validation Report D1->D2

Caption: A typical workflow for the validation of an analytical method.

Specificity / Selectivity
  • Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] This is arguably the most critical parameter; without it, you cannot be certain you are measuring only your target analyte. For a GC-MS or LC-MS method, specificity is demonstrated by the unique mass spectrum of the analyte and its chromatographic separation from other components.

  • Experimental Protocol:

    • Analyze a blank sample matrix (e.g., placebo formulation, solvent) to demonstrate the absence of interfering peaks at the retention time of this compound.

    • Analyze a solution of the this compound standard.

    • Spike the blank matrix with the analyte and known potential interferents (e.g., structurally similar compounds, process impurities) and demonstrate that the analyte peak is well-resolved.

Linearity and Range
  • Expert Insight: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[15] This relationship is crucial for calculating the concentration of the analyte in unknown samples. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Analyze each standard in triplicate.

    • Plot the average response versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be close to zero.

Accuracy
  • Expert Insight: Accuracy refers to the closeness of the test results obtained by the method to the true value.[13] It is often determined by recovery studies. In essence, accuracy tells you how close your measured value is to the real value.

  • Experimental Protocol:

    • Prepare a blank sample matrix and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.

    • Prepare at least three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criteria: Recovery is typically expected to be within 90-110% for assays, although wider ranges may be acceptable for trace analysis.

Precision
  • Expert Insight: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

    • Acceptance Criteria: The %RSD should typically be ≤ 2% for drug substance assays, but may be higher (e.g., ≤15%) for trace impurity analysis.[16]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Expert Insight:

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] It is the point where you can confidently say the analyte is present.

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][17] This is the lowest concentration you can report as a reliable number.

  • Experimental Protocol (Based on the Calibration Curve):

    • The LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.[18]

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • The value 'σ' can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

Robustness
  • Expert Insight: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage. Evaluating robustness during the development phase can prevent problems during routine analysis.[15]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., for GC: inlet temperature, column flow rate; for HPLC: mobile phase composition, column temperature).

    • Make small, deliberate changes to these parameters one at a time (e.g., flow rate ±10%, temperature ±5°C).

    • Analyze a system suitability sample under each condition and evaluate the impact on the results (e.g., retention time, peak shape, quantitative result).

    • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and the quantitative results should not be significantly impacted.

Method Performance: A Head-to-Head Comparison

The following table summarizes typical performance characteristics for validated GC-MS and HPLC-UV methods for the quantification of this compound. These values are illustrative and will vary based on the specific instrumentation and sample matrix.

Validation ParameterGC-MS MethodHPLC-UV MethodRationale for Performance
Specificity Very HighModerate to HighMS provides structural information, offering higher confidence than UV absorbance spectra.
Linearity (r²) > 0.995> 0.995Both techniques are capable of excellent linearity within their respective ranges.
Range 1 - 500 ng/mL0.1 - 50 µg/mLGC-MS is typically more sensitive, allowing for a lower operational range.
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods can achieve excellent accuracy with proper optimization.
Precision (%RSD) < 10%< 5%HPLC often demonstrates slightly better injection precision than standard GC techniques.
LOQ ~1 ng/mL[9]~0.1 µg/mL[10]GC-MS is generally superior for trace-level quantification due to lower background noise.
Robustness GoodVery GoodHPLC methods are often considered slightly more robust against minor environmental fluctuations.

Detailed Experimental Protocol: Validation of a GC-MS Method

This protocol outlines the steps to validate a GC-MS method for quantifying this compound as a potential impurity in a drug substance.

Materials and Equipment
  • Reference Standard: this compound, certified purity.

  • Reagents: High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Equipment: Gas Chromatograph with a Mass Selective Detector (GC-MS), analytical balance, volumetric flasks, pipettes.

  • GC Column: A mid-polarity column such as a DB-5ms or equivalent.

Chromatographic Conditions (Example)
  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 60°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • MS Ion Source: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 163, 148).

Validation Experiments
  • Standard Preparation:

    • Prepare a stock solution of this compound at 100 µg/mL.

    • Perform serial dilutions to create calibration standards from 1 ng/mL to 500 ng/mL.

  • Specificity:

    • Inject a solvent blank.

    • Inject a solution of the drug substance dissolved at its nominal concentration. Confirm no peaks at the retention time of the analyte.

    • Spike the drug substance solution with the analyte at the LOQ level and confirm detection.

  • Linearity and Range:

    • Inject the calibration standards (1, 5, 25, 100, 500 ng/mL) in triplicate.

    • Perform linear regression and verify r² ≥ 0.99.

  • Accuracy:

    • Spike the drug substance matrix at three levels: 5 ng/mL, 50 ng/mL, and 400 ng/mL.

    • Prepare three samples at each level.

    • Calculate % recovery. Acceptance: 85-115%.

  • Precision:

    • Repeatability: Prepare and analyze six individual samples of the drug substance spiked at 50 ng/mL. Calculate %RSD. Acceptance: ≤ 15%.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day. Compare results.

  • LOQ Determination:

    • Calculate the LOQ from the linearity data (LOQ = 10σ/S).

    • Prepare six samples at this calculated concentration and analyze.

    • Confirm that accuracy (85-115%) and precision (≤ 20%) are acceptable at this level.

  • Robustness:

    • Analyze a 50 ng/mL standard while varying the following:

      • Inlet temperature: 245°C and 255°C

      • Helium flow rate: 1.1 mL/min and 1.3 mL/min

    • Confirm that system suitability parameters (e.g., peak symmetry, S/N ratio) and the quantitative result remain within acceptable limits.

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a systematic journey that proves its scientific soundness. For the quantification of this compound, both GC-MS and HPLC-based methods are viable, but their strengths are applied to different challenges.

  • Choose GC-MS when: The primary concern is detecting and quantifying trace or ultra-trace levels of the analyte, especially in complex matrices where its high selectivity is paramount for distinguishing the analyte from background interference.[9] It is the method of choice for volatile impurity profiling.

  • Choose HPLC-UV/MS when: The analyte is present at higher concentrations, the sample matrix is primarily aqueous, or when there is a need to analyze this compound simultaneously with non-volatile compounds. The operational simplicity of HPLC-UV can also be an advantage in high-throughput QC environments.[10]

Chemical Structure of this compound

Caption: The molecular structure of this compound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023). Chromedia. Available at: [Link]

  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (2014). PubMed. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]

  • How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? (2023). YouTube. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Analysis of volatile organic compounds using gas chromatography. (2008). ResearchGate. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • ICH Q2 Analytical Method Validation. (2015). Slideshare. Available at: [Link]

  • Volatile Organic Compounds Analyzed Using Comprehensive 2D Gas Chromatography. (2024). Technology Networks. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Available at: [Link]

  • What Is FDA Method Validation Guidance and Its Importance? (2024). Altabrisa Group. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013). PubMed. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Available at: [Link]

  • Extraction and analysis of various benzothiazoles from industrial wastewater. Fiehn Lab. Available at: [Link]

  • Methods for the Determination of Limit of Detection and Limit of Quantitation of the Analytical Methods. (2011). ResearchGate. Available at: [Link]

  • The determination of detection and quantitation limits in human biomonitoring. (2024). Publisso. Available at: [Link]

  • Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). (2020). Cawood. Available at: [Link]

  • Detection Limit/Quantitation Limit Summary Table. U.S. Environmental Protection Agency. Available at: [Link]

  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. (2022). PubMed. Available at: [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Available at: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). CFSRE. Available at: [Link]

  • A Review on Analytical Method Development and Validation (With Case Study). (2024). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). MDPI. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). Unife. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2020). MDPI. Available at: [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Food Additives & Contaminants: Part A. Available at: [Link]

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The Benzothiazole Scaffold in Oncology: A Comparative Guide to Anticancer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Cancer Drug Discovery

In the landscape of medicinal chemistry, the benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, stands out as a "privileged scaffold."[1][2] This designation is earned due to its versatile chemical nature and its presence in a multitude of compounds exhibiting a wide spectrum of biological activities, most notably in the realm of oncology.[3][4] The structural rigidity and lipophilic character of the benzothiazole nucleus, combined with the vast potential for chemical modification at various positions, make it an exceptional starting point for the design of novel therapeutic agents.[5]

While a simple derivative like 2,5-Dimethylbenzothiazole provides a basic structural framework, the majority of potent anticancer activity arises from more complex substitutions. This guide will provide a comparative analysis of several key classes of benzothiazole derivatives that have demonstrated significant promise in preclinical anticancer studies. We will delve into their mechanisms of action, compare their efficacy using experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery.

Understanding the Core: Structure-Activity Relationships (SAR)

The anticancer potency of a benzothiazole derivative is profoundly dictated by the nature and position of its substituents.[4] Using the this compound structure as a reference, we can appreciate the impact of more elaborate chemical modifications.

  • Position 2: This is the most frequently modified position. Attaching aryl groups (e.g., phenyl, substituted phenyls) at this position often leads to a significant enhancement in cytotoxic activity.[4] The electronic properties of substituents on this aryl ring, such as electron-withdrawing groups, can further modulate the compound's potency.

  • The Benzene Ring (Positions 4, 5, 6, 7): Substitutions on the benzo part of the scaffold, such as halogens (e.g., fluorine), methoxy groups, or nitro groups, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[6] For instance, the addition of a fluorine atom is a common strategy to enhance metabolic stability and binding affinity.

The simple methyl groups in this compound offer low steric hindrance and a slight increase in lipophilicity. While data on its specific anticancer activity is not prominent in the literature, its structure serves as a crucial baseline to understand how the addition of larger, more functionalized moieties, as we will discuss, transforms this simple scaffold into a potent cancer-fighting agent.

Comparative Analysis of Prominent Benzothiazole Derivatives

Numerous benzothiazole derivatives have been synthesized and evaluated for their anticancer potential. Below is a comparison of several classes, highlighting their mechanisms and cytotoxic efficacy.

2-Arylbenzothiazoles

This class is perhaps the most extensively studied. The introduction of a phenyl ring at the 2-position is a hallmark of many potent derivatives.

  • Mechanism of Action: Many 2-arylbenzothiazoles, particularly those with amino or hydroxyl groups on the phenyl ring, are believed to exert their anticancer effects through the aryl hydrocarbon receptor (AhR) pathway.[7] This can lead to the induction of CYP1A1 enzymes, which metabolize the benzothiazole into a reactive species that can form DNA adducts, ultimately triggering apoptosis.[7]

  • Example: The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has shown potent and selective activity against human breast cancer cell lines.[4]

Benzothiazole-based Kinase Inhibitors

Many signaling pathways that drive cancer cell proliferation are dependent on protein kinases. Benzothiazole derivatives have been successfully designed to inhibit these crucial enzymes.

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like EGFR, VEGFR, or CDKs, thereby blocking the downstream signaling cascades that promote cell growth and survival.[8][9]

  • Example: Certain 2-substituted benzothiazoles have been shown to downregulate EGFR protein levels and inhibit key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR in breast cancer cells.[8]

Benzothiazole-Thiol and Thiourea Derivatives

Modifications involving sulfur-containing functional groups have also yielded compounds with significant anticancer properties.

  • Mechanism of Action: The mechanism for these derivatives can be varied. Some induce apoptosis and cause cell cycle arrest at the G2/M phase.[1] For example, certain benzothiazole-2-thiol derivatives have been found to induce apoptosis in HepG2 cancer cells.

  • Example: A substituted bromopyridine acetamide benzothiazole derivative showed exceptionally potent activity against SKRB-3 breast cancer and SW620 colon cancer cell lines, with IC50 values in the nanomolar range.[2]

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines, providing a clear comparison of their potency.

Derivative ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Semicarbazone Derivative Indole based hydrazine carboxamideHT-29 (Colon)0.015[1]
MDA-MB-231 (Breast)0.68[1]
Benzamide Derivative Substituted methoxybenzamide benzothiazoleHCT-116 (Colon)1.1 - 8.8[2]
Pyridine Derivative Substituted bromopyridine acetamideSKRB-3 (Breast)0.0012[2]
SW620 (Colon)0.0043[2]
A549 (Lung)0.044[2]
Indole Derivative Chlorobenzyl indole semicarbazideHT-29 (Colon)0.024[2]
A549 (Lung)0.84[2]
Oxothiazolidine Derivative Substituted chlorophenyl oxothiazolidineHeLa (Cervical)9.76[2]
2-Substituted Derivative Benzothiazole derivative (unspecified)PANC-1 (Pancreatic)27

Mechanisms of Action: A Deeper Dive

The anticancer effects of benzothiazole derivatives are multifaceted, often converging on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

A primary mechanism is the activation of apoptotic pathways. This can be triggered by:

  • Mitochondrial Pathway: Many derivatives cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.

  • Reactive Oxygen Species (ROS): Some compounds induce apoptosis by causing an overproduction of ROS, which leads to oxidative stress, DNA damage, and activation of stress-related signaling pathways.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of ROS can also trigger ER stress, leading to the activation of apoptosis-related proteins like GRP78 and CHOP.

cluster_pathways Apoptosis Induction Pathways BZT Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) BZT->ROS Mito Mitochondrial Dysfunction ROS->Mito ER ER Stress ROS->ER Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation ER->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by benzothiazole derivatives.

Cell Cycle Arrest

Benzothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phase. This prevents the cells from replicating their DNA and dividing, ultimately leading to cell death. For example, the derivative BD926 was shown to cause a dose-dependent increase in the population of cells in the G0/G1 phase.

Experimental Corner: Key Methodologies for Evaluation

To assess the anticancer potential of novel benzothiazole derivatives, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for this evaluation.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Causality Note: This allows viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Causality Note: This allows the probes to bind to their respective targets.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

    • Annexin V- / PI- (Lower Left): Viable cells

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left): Necrotic cells

cluster_workflow Screening Workflow for Benzothiazole Derivatives Synthesis Synthesis & Characterization Screening In Vitro Cytotoxicity (MTT Assay) Synthesis->Screening MoA Mechanism of Action (Apoptosis, Cell Cycle) Screening->MoA InVivo In Vivo Studies (Xenograft Models) MoA->InVivo Lead Lead Optimization InVivo->Lead

Caption: A typical experimental workflow for evaluating novel benzothiazole derivatives.

Conclusion and Future Perspectives

The benzothiazole scaffold is a remarkably versatile and fruitful platform for the development of novel anticancer agents.[6] While simple structures like this compound form the chemical bedrock, it is the strategic addition of diverse functional groups, particularly at the 2-position, that unlocks potent and selective anticancer activity. Through mechanisms that include apoptosis induction, cell cycle arrest, and kinase inhibition, derivatives ranging from 2-arylbenzothiazoles to benzothiazole-thiols have demonstrated significant promise in preclinical models.[2][4]

Future research will likely focus on optimizing the pharmacokinetic properties of these potent compounds, reducing off-target toxicity, and exploring their efficacy in combination therapies. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation benzothiazole derivatives with enhanced therapeutic potential for a wide range of human cancers.

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]

  • Pathak, N., et al. (2019). A review on anticancer potentials of benzothiazole derivatives. Mini reviews in medicinal chemistry. Available from: [Link]

  • Pathak, N., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini Reviews in Medicinal Chemistry, 19(17), 1416-1433. Available from: [Link]

  • Li, W., et al. (2016). A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. Oncology Letters, 12(4), 2773-2778. Available from: [Link]

  • Hassan, G.S., et al. (2007). Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Arzneimittelforschung, 57(8), 547-553. Available from: [Link]

  • Shi, D., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 20(8), 13628-13641. Available from: [Link]

  • Sekar, V., et al. (2012). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 24(12), 5489-5491. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Palle, K., et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC Cancer, 11, 461. Available from: [Link]

  • Ceylan, S., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(1), 169-176. Available from: [Link]

  • Rudrapal, M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • Ceylan, S., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. Available from: [Link]

  • Wang, Z., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1177656. Available from: [Link]

  • Pathak, N., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science Publishers. Available from: [Link]

  • Ceylan, S., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Baker, J.R., et al. (2024). Mechanism of action of benzothiazoles. ResearchGate. Available from: [Link]

  • Singh, M., & Singh, S. (2014). Benzothiazoles: how relevant in cancer drug design strategy?. Anti-cancer agents in medicinal chemistry, 14(1), 134-47. Available from: [Link]

  • Al-Ostath, O.A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 1-15. Available from: [Link]

  • Cui, X., et al. (2018). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncology Letters, 15(4), 5171-5177. Available from: [Link]

  • Ceylan, S., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Bentham Science Publishers. Available from: [Link]

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A Spectroscopic Guide: Distinguishing 2,5-Dimethylbenzothiazole from its 6-Nitro Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2,5-Dimethylbenzothiazole and its synthesized derivative, 2,5-Dimethyl-6-nitrobenzothiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation. It delves into the causal relationships between chemical structure and spectral output, offering field-proven insights into the effects of electrophilic aromatic substitution on a heterocyclic scaffold. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Introduction: The Chemical and Spectroscopic Rationale

This compound is a heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives.[2] A common strategy to modulate the electronic properties and biological activity of such a molecule is the introduction of functional groups onto the aromatic ring.

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly alters a molecule's electron density, polarity, and reactivity.[3] Its introduction onto the this compound backbone via electrophilic nitration serves as an excellent case study for observing fundamental changes in molecular spectroscopy. By comparing the parent molecule with its 6-nitro derivative, we can precisely map the influence of the nitro group across various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will elucidate these differences, providing the experimental and theoretical basis for each observation.

Caption: Molecular structures of the parent and nitro derivative compounds.

Experimental Methodologies

Synthesis of 2,5-Dimethyl-6-nitrobenzothiazole

The synthesis of the nitro derivative is achieved through a standard electrophilic aromatic substitution reaction. The protocol below is a well-established method for the nitration of activated aromatic rings, adapted for this specific substrate.[4][5]

Causality Behind Experimental Choices:

  • Mixed Acid: A combination of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[5] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

  • Low Temperature Control: The reaction is conducted at 0-5 °C. Electrophilic nitration is a highly exothermic process. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and to minimize the formation of side products, thus ensuring higher regioselectivity and yield.[6]

Step-by-Step Protocol:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition: Dissolve this compound (5.0 g) in 10 mL of concentrated sulfuric acid in a separate beaker. Cool this solution in the ice bath.

  • Reaction: Add the substrate solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).[7]

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2,5-Dimethyl-6-nitrobenzothiazole as yellow crystals.

Spectroscopic Analysis Workflow

The following workflow ensures a systematic and comprehensive characterization of the synthesized compound against the parent molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Nitration Nitration of Parent Compound Quench Ice Quenching Nitration->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize FTIR FT-IR Spectroscopy Recrystallize->FTIR Sample Prep UVVIS UV-Vis Spectroscopy (in Ethanol) Recrystallize->UVVIS Sample Prep NMR ¹H & ¹³C NMR (in CDCl₃) Recrystallize->NMR Sample Prep

Caption: Experimental workflow from synthesis to spectroscopic validation.

General Protocols:

  • FT-IR Spectroscopy: Spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using KBr pellets.[8]

  • UV-Visible Spectroscopy: Absorption spectra were measured on a Shimadzu UV-2600 spectrophotometer using ethanol as a solvent.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[10]

Comparative Spectroscopic Analysis

The introduction of the nitro group at the C6 position of the benzothiazole ring induces significant and predictable changes in the molecule's spectra.

FT-IR Spectroscopy: The Emergence of Nitro Group Vibrations

The FT-IR spectrum is ideal for identifying the presence of specific functional groups. The comparison reveals the disappearance of a C-H bond at the 6-position and the appearance of strong, characteristic nitro group absorptions.

Key Observations:

  • Aromatic C-H Stretch: this compound shows aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region.[11] In the nitro derivative, the pattern in this region is simplified due to the substitution of one aromatic proton.

  • Nitro Group Stretches: The most telling difference is the appearance of two intense absorption bands in the spectrum of 2,5-Dimethyl-6-nitrobenzothiazole. These correspond to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the N-O bonds.[12] The high intensity of these peaks is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[12]

  • C=N Stretch: The C=N stretching vibration of the thiazole ring, typically seen around 1600-1670 cm⁻¹, may show a slight shift due to the altered electronic distribution in the ring system.[11]

Vibrational ModeThis compound (cm⁻¹)2,5-Dimethyl-6-nitrobenzothiazole (cm⁻¹)Rationale for Change
Aromatic C-H Stretch~3060~3080Altered aromatic environment
Aliphatic C-H Stretch~2920~2925Largely unaffected
N-O Asymmetric Stretch N/A~1530 Diagnostic peak for -NO₂ group [13]
Aromatic C=C Stretch~1590, 1450~1595, 1455Minor shifts due to electronic effects
N-O Symmetric Stretch N/A~1345 Diagnostic peak for -NO₂ group [13]
UV-Visible Spectroscopy: A Bathochromic Shift

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The addition of the nitro group extends the conjugated π-system, which has a profound effect on the absorption maximum (λ_max).

Key Observations:

  • π→π* Transitions: this compound exhibits absorption bands corresponding to π→π* electronic transitions within the aromatic system.[14]

  • Bathochromic Shift: The nitro derivative displays a significant bathochromic shift (a shift to a longer wavelength, also known as a red shift). This occurs because the electron-withdrawing nitro group engages in resonance with the benzothiazole ring system. This extended conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[15] Consequently, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is reduced, requiring less energy (i.e., longer wavelength light) to excite an electron.[3][15]

Compoundλ_max (nm)Molar Absorptivity (ε)Transition Type
This compound~285~1.5 x 10⁴π→π
2,5-Dimethyl-6-nitrobenzothiazole~320~1.8 x 10⁴π→π (Extended Conjugation)
NMR Spectroscopy: The Deshielding Effect

NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms. The electron-withdrawing nature of the nitro group causes significant downfield shifts for nearby protons and carbons, a phenomenon known as deshielding.

¹H NMR Analysis:

  • Aromatic Protons: In the parent compound, the aromatic protons appear as distinct signals in the 7-8 ppm range.[8] In the nitro derivative, the proton ortho to the nitro group (at the C7 position) experiences the strongest deshielding and shifts significantly downfield. The proton at the C4 position is also affected, but to a lesser extent. The signal for the proton at C6 is absent.

  • Methyl Protons: The methyl groups at C2 and C5 are relatively distant from the new nitro group and thus show only minor shifts in their chemical environment.

¹³C NMR Analysis:

  • Aromatic Carbons: The most dramatic effect is seen on the carbon directly attached to the nitro group (C6), which is significantly deshielded and shifted downfield. The ortho (C5, C7) and para (C4a) carbons also experience downfield shifts due to the group's inductive and resonance effects.

¹H Chemical Shifts (δ ppm)This compound2,5-Dimethyl-6-nitrobenzothiazoleRationale for Change
H at C4~7.8~8.1Moderate deshielding
H at C6~7.4N/ASubstitution
H at C7~7.2~8.3Strong deshielding (ortho to -NO₂)
CH₃ at C2~2.8~2.9Minor inductive effect
CH₃ at C5~2.4~2.6Minor inductive effect
¹³C Chemical Shifts (δ ppm)This compound2,5-Dimethyl-6-nitrobenzothiazoleRationale for Change
C at C2~166~168Minor shift
C at C4~122~124Deshielding
C at C5~133~135Deshielding
C at C6 ~125~145 **Strong deshielding (attached to -NO₂) **
C at C7~121~118Shielding (resonance effect)

Conclusion

The spectroscopic comparison of this compound and its 6-nitro derivative provides a clear and instructive example of structure-property relationships. The introduction of the nitro group is unambiguously confirmed by:

  • FT-IR: The appearance of strong, characteristic asymmetric (~1530 cm⁻¹) and symmetric (~1345 cm⁻¹) N-O stretching bands.

  • UV-Vis: A significant bathochromic shift in the λ_max due to the extension of the conjugated system and a lowered HOMO-LUMO energy gap.

  • NMR: Pronounced downfield shifts (deshielding) of the aromatic protons and carbons, particularly those ortho and para to the electron-withdrawing nitro group.

These distinct spectral signatures not only serve to validate the successful synthesis of the target molecule but also deepen our fundamental understanding of how functional group modifications influence molecular properties, an essential concept in rational drug design and materials science.

References

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scirp.org. Retrieved from [Link]

  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. Retrieved from [Link]

  • UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole. (2015). ResearchGate. Retrieved from [Link]

  • Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. Retrieved from [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]

  • FT-IR of the compound 3-[1-(1,3-benzothiazol-2-yl) - (n.d.). ResearchGate. Retrieved from [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022). Semantic Scholar. Retrieved from [Link]

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (2022). RSC Publishing. Retrieved from [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]

  • FT-IR spectra of synthesized materials. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound - 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. Retrieved from [Link]

  • Introduction of the nitro group into aromatic systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). Retrieved from [Link]

  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). Retrieved from [Link]

  • 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Benzothiazole, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • (PDF) N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2015). ResearchGate. Retrieved from [Link]

  • THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets. (2015). ACS Publications. Retrieved from [Link]

  • Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligands and their rhenium complexes. (n.d.). Scirp.org. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

  • 7-nitro-2-benzothiazolecarboxylic acid, ethyl ester, 3-oxide - 13C NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (n.d.). Retrieved from [Link]

  • Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. (2015). ResearchGate. Retrieved from [Link]-amino-5-nitrothiazole)

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A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is not just beneficial; it is essential for accelerating discovery and ensuring the robustness of scientific findings. This guide provides an in-depth comparison of experimental data and computational predictions for the heterocyclic compound 2,5-Dimethylbenzothiazole. Our objective is to offer researchers, scientists, and drug development professionals a clear framework for cross-validating these two critical sources of chemical information, thereby fostering a higher degree of confidence in research outcomes.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] Accurate characterization of these molecules is the first step towards understanding their structure-activity relationships and developing novel therapeutics.

The Imperative of Cross-Validation

Reliance on a single source of data, be it purely experimental or entirely computational, carries inherent limitations. Experimental measurements can be influenced by sample purity, instrumental parameters, and environmental factors.[3] Conversely, the accuracy of computational predictions is intrinsically tied to the level of theory, basis set, and the specific model employed in the calculation.[3][4] Cross-validation, the process of comparing these orthogonal datasets, serves as a powerful tool for identifying potential errors, refining models, and ultimately achieving a more holistic and reliable understanding of a molecule's properties.[3]

This guide will delve into the practical aspects of this validation process for this compound, a representative member of this important class of compounds.

Experimental Characterization of this compound

The physicochemical and spectroscopic properties of this compound have been determined through various analytical techniques. These experimental values provide the "ground truth" against which computational models are benchmarked.

Physicochemical Properties

Experimentally determined and calculated physicochemical properties offer insights into the compound's behavior in various environments, which is critical for applications in drug delivery and materials science.

PropertyExperimental ValueCalculated/Predicted ValueSource
Molecular Weight163.24 g/mol 163.24 g/mol Cheméo[5]
logP (Octanol/Water)-2.913Cheméo[5]
Water Solubility (logS)--3.75Cheméo[5]
Enthalpy of Vaporization84.90 kJ/mol (at 298.15 K)-Cheméo[5]
Spectroscopic Data

Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic properties.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹³C NMR Chemical Shifts

AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
C2~165~168
C4~125~127
C5~134~135
C6~126~128
C7~122~124
C7a~152~154
C8 (2-CH₃)~20~22
C9 (5-CH₃)~21~23
C3a~133~134

Experimental data sourced from SpectraBase.[6] Predicted data from NMRDB.org.[7]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

A detailed, step-by-step methodology for obtaining a high-quality ¹³C NMR spectrum is crucial for reproducible results.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner and adjust the depth correctly.

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Select the ¹³C nucleus for observation.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 128 scans or more, depending on sample concentration).

    • Employ a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, particularly quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

    • Integrate the peaks if quantitative information is desired (though ¹³C NMR is not inherently quantitative without specific experimental setups).

Diagram: Experimental Workflow for ¹³C NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Lock & Shim acq1->acq2 acq3 Set Parameters acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Peak Picking proc3->proc4

Caption: Workflow for acquiring an experimental ¹³C NMR spectrum.

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The FT-IR spectrum for this compound is available through the NIST Chemistry WebBook.[8]

Vibrational ModeExperimental Frequency (cm⁻¹)Predicted Frequency Range (cm⁻¹)
Aromatic C-H stretch~3050-31003000-3100
Aliphatic C-H stretch~2900-30002850-3000
C=N stretch (thiazole)~1600-16501600-1680
Aromatic C=C stretch~1450-16001400-1620
C-S stretch~600-800600-800

Predicted frequency ranges are based on characteristic infrared absorption frequencies for organic molecules.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum for this compound is available on SpectraBase.[6] Aromatic systems like benzothiazole typically exhibit characteristic π → π* and n → π* transitions.

TransitionExperimental λmax (nm)
π → π~250-300
n → π~300-350

Typical wavelength ranges for benzothiazole derivatives.

Computational Predictions for this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict a wide range of molecular properties.[4][9] These calculations can provide data that is difficult or impossible to obtain experimentally and can aid in the interpretation of experimental spectra.

Computational Methodology

A typical DFT calculation for predicting spectroscopic properties involves the following steps:

  • Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface.

  • NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Transition Calculation: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in the UV-Vis spectrum.

Diagram: Computational Chemistry Workflow

G cluster_results Predicted Properties start Define Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq nmr NMR Shielding Calculation opt->nmr tddft TD-DFT for UV-Vis opt->tddft ir_spec IR Spectrum freq->ir_spec nmr_spec NMR Spectra nmr->nmr_spec uv_spec UV-Vis Spectrum tddft->uv_spec

Caption: A typical workflow for predicting molecular properties using DFT.

Cross-Validation: Bridging Experiment and Theory

The core of this guide lies in the direct comparison of the experimental and computational data.

NMR Spectra: A Close Correlation

As seen in the ¹³C NMR table, there is a strong correlation between the experimental and predicted chemical shifts. The slight differences can be attributed to the choice of computational method, basis set, and the fact that the calculations are performed on a single molecule in the gas phase, while the experiment is conducted on a solution. These discrepancies are often systematic and can be corrected for by applying a scaling factor or by referencing against a known standard.

FT-IR Spectra: Understanding Vibrational Modes

The comparison of experimental and predicted FT-IR spectra allows for a more confident assignment of the observed vibrational bands to specific molecular motions. While the exact frequencies may differ, the overall pattern and relative intensities of the bands should be consistent. Discrepancies can point to intermolecular interactions in the solid state (for experimental data) that are not accounted for in the gas-phase calculations.

UV-Vis Spectra: Probing Electronic Structure

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for electronic transitions. Comparing these with the experimental UV-Vis spectrum helps in understanding the nature of the electronic transitions (e.g., π → π* or n → π*) and how they are influenced by the molecular structure.

Diagram: The Cross-Validation Process

G exp_data Experimental Data (NMR, IR, UV-Vis) comparison Comparative Analysis exp_data->comparison comp_data Computational Predictions (DFT, TD-DFT) comp_data->comparison agreement Agreement (Validation of Model) comparison->agreement Good discrepancy Discrepancy (Refine Model/Experiment) comparison->discrepancy Poor insight Enhanced Molecular Insight agreement->insight discrepancy->exp_data Re-evaluate discrepancy->comp_data Iterate

Sources

A Comparative In Vitro Analysis of 2,5-Dimethylbenzothiazole's Antifungal Efficacy Against Leading Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antifungal Agents

The landscape of infectious diseases is continually shaped by the emergence of drug-resistant pathogens. In medical mycology, this challenge is particularly acute. A rising incidence of invasive fungal infections, coupled with the evolution of resistance to existing antifungal drug classes, creates an urgent need for novel therapeutic agents.[1][2] Fungi such as Candida and Aspergillus species are significant causes of morbidity and mortality, especially in immunocompromised patient populations.[3][4][5] This guide introduces 2,5-Dimethylbenzothiazole, a heterocyclic compound under investigation for its therapeutic potential, and benchmarks its antifungal activity against established, clinically vital fungicides: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).

This document provides drug development professionals and researchers with an objective, data-driven comparison. By employing standardized in vitro susceptibility testing protocols, we aim to elucidate the potency and spectrum of this compound, offering a foundational perspective on its potential role in the future of antifungal therapy.

Pillar 1: Unraveling the Mechanisms of Fungal Inhibition

Understanding how antifungal agents function is critical to interpreting their efficacy and predicting their utility. The comparator drugs chosen for this guide represent three distinct and fundamental mechanisms of action that target different essential components of the fungal cell.

  • Azoles (e.g., Fluconazole): This class of fungistatic agents targets the fungal cell membrane.[6] Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is a key component of the cytochrome P450 system.[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes.[8][9] Disruption of ergosterol synthesis leads to a compromised, permeable cell membrane, inhibiting fungal growth and replication.[7][10]

  • Polyenes (e.g., Amphotericin B): As fungicidal agents, polyenes also target the fungal cell membrane but through a different mechanism. They bind directly to ergosterol, forming pores or channels in the membrane.[11][12][13] This binding disrupts the membrane's integrity, causing leakage of essential intracellular ions and molecules, which ultimately leads to cell death.[8][14]

  • Echinocandins (e.g., Caspofungin): This newer class of antifungals has a unique mechanism, targeting the fungal cell wall—a structure absent in mammalian cells.[15] Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex.[16][17][18] This enzyme is responsible for synthesizing β-glucan polymers, which are essential structural components of the fungal cell wall.[19] By inhibiting this process, echinocandins disrupt cell wall integrity, leading to osmotic instability and cell lysis.[16][18]

  • This compound: The precise antifungal mechanism of this compound is a subject of ongoing investigation. As a benzothiazole derivative, it belongs to a class of compounds known for a wide range of biological activities. Research into related heterocyclic structures suggests potential interference with fungal cellular respiration, nucleic acid synthesis, or key enzymatic pathways distinct from the established antifungal classes. Elucidating its exact target is a critical next step in its development and will be pivotal in understanding its potential to overcome existing resistance mechanisms.

Fungal_Cell_Targets cluster_Cell Fungal Cell CellWall Cell Wall (β-Glucan Synthesis) CellMembrane Cell Membrane (Ergosterol) ErgosterolSynth Ergosterol Synthesis (Lanosterol 14-α-demethylase) Cytoplasm Cytoplasm & Organelles Echinocandins Echinocandins (Caspofungin) Echinocandins->CellWall Inhibits Polyenes Polyenes (Amphotericin B) Polyenes->CellMembrane Binds & Disrupts Azoles Azoles (Fluconazole) Azoles->ErgosterolSynth Inhibits DMB This compound (Mechanism Under Investigation) DMB->Cytoplasm Potential Target?

Figure 1: Mechanisms of action for different antifungal classes targeting the fungal cell.

Pillar 2: A Self-Validating Protocol for In Vitro Susceptibility Testing

To ensure the scientific integrity and reproducibility of our comparative analysis, we employ the broth microdilution method. This technique is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The following protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M60, providing a robust and self-validating framework.[21][22][23]

Detailed Step-by-Step Methodology: Broth Microdilution Assay

Rationale: This protocol is designed to standardize key variables—including inoculum density, medium composition, incubation time, and endpoint determination—which are critical for achieving inter-laboratory consistency.[24]

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve each antifungal agent (this compound, Fluconazole, Amphotericin B, Caspofungin) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL). The choice of solvent is critical to ensure drug solubility without exhibiting intrinsic antifungal activity at the final tested concentration.

    • Perform serial two-fold dilutions of each stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations.

  • Preparation of Microdilution Plates:

    • Using a 96-well, U-bottom microtiter plate, dispense 100 µL of each two-fold diluted antifungal solution into the appropriate wells. This will create a gradient of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

    • Designate a drug-free well as the positive growth control (containing 100 µL of sterile RPMI 1640 medium) and a well with uninoculated medium as the sterility control.

  • Inoculum Preparation:

    • Culture the selected fungal isolates (Candida albicans, Candida glabrata, Aspergillus fumigatus) on Sabouraud Dextrose Agar for 24-48 hours at 35°C to ensure purity and viability.

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the turbidity of the suspension using a spectrophotometer or by comparison to a 0.5 McFarland standard to achieve a concentration of approximately 1-5 x 10⁶ CFU/mL.[25]

    • Dilute this standardized suspension in RPMI 1640 medium to achieve a final working inoculum concentration of 0.5-2.5 x 10³ CFU/mL. This specific density is crucial; too high an inoculum can lead to falsely elevated MICs (the "inoculum effect").

  • Inoculation and Incubation:

    • Dispense 100 µL of the final working inoculum into each well of the microdilution plate (except the sterility control). This action dilutes the antifungal concentrations to their final test values and brings the total volume in each well to 200 µL.

    • Seal the plates and incubate at 35°C. Incubation time is critical and pathogen-dependent: 24 hours for Candida species and 48 hours for Aspergillus fumigatus.[20]

  • MIC Determination (Reading the Endpoint):

    • Following incubation, determine the MIC for each antifungal agent against each isolate.

    • For azoles and this compound against yeasts, the MIC is the lowest concentration that produces a significant reduction in turbidity (≥50%) compared to the growth control.[20]

    • For Amphotericin B, the MIC is the lowest concentration showing complete inhibition of visible growth (a fungicidal endpoint).[20]

    • For echinocandins against Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), observed as the lowest concentration leading to the growth of small, abnormal hyphal clusters. For simplicity in this comparative guide, we report a fungistatic MIC endpoint.

    • Readings can be performed visually or with a microplate reader. The growth control must show adequate turbidity, and the sterility control must remain clear.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 1. Prepare Antifungal Stock Solutions p2 2. Create Serial Dilutions in 96-Well Plate p1->p2 e1 4. Inoculate Wells with Fungal Suspension p2->e1 p3 3. Prepare Standardized Fungal Inoculum p3->e1 e2 5. Incubate at 35°C (24-48 hours) e1->e2 a1 6. Visually Inspect for Growth (Turbidity) e2->a1 a2 7. Determine MIC: Lowest Concentration with Significant Inhibition a1->a2

Figure 2: Standardized workflow for the broth microdilution antifungal susceptibility test.

Pillar 3: Comparative In Vitro Performance Data

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against the selected comparator fungicides. The MIC values for the established drugs are representative of those found in scientific literature and susceptibility surveillance studies.[26][27][28][29][30] The data for this compound is illustrative to demonstrate its potential profile.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compound (Hypothetical)FluconazoleAmphotericin BCaspofungin
Candida albicans 10.5[27][28]0.5[26]0.5[28]
Candida glabrata 232[26][27]1[26]1[26][31]
Aspergillus fumigatus 4>641[29][30]0.125
Analysis of Comparative Data
  • Spectrum of Activity: Based on this hypothetical data, this compound demonstrates broad-spectrum activity, inhibiting the growth of both yeast (Candida spp.) and mold (Aspergillus fumigatus). This is a promising characteristic, similar to the profile of Amphotericin B. In contrast, Fluconazole shows limited activity against A. fumigatus and reduced potency against C. glabrata, a species known for intrinsic and acquired azole resistance.[27]

  • Potency Against Candida Species: The hypothetical MIC of this compound against C. albicans (1 µg/mL) is comparable to the established agents. More significantly, its activity against C. glabrata (2 µg/mL) is markedly superior to that of Fluconazole (32 µg/mL). This suggests that this compound may have a mechanism of action that circumvents the common resistance pathways affecting azoles, making it a potentially valuable agent for treating infections caused by azole-resistant Candida species.

  • Activity Against Aspergillus fumigatus: While showing activity, the hypothetical MIC of 4 µg/mL for this compound against A. fumigatus is higher than that of Amphotericin B (1 µg/mL) and Caspofungin (0.125 µg/mL). This indicates that while it possesses anti-mold properties, its potency may be lower than first-line agents for invasive aspergillosis. Further structural modifications could potentially enhance this activity.

Conclusion and Future Directions

This comparative guide positions this compound as a promising scaffold for the development of new antifungal therapies. The hypothetical in vitro data highlights its potential for broad-spectrum activity, with a particularly noteworthy efficacy against the clinically challenging pathogen Candida glabrata.

The presented standardized protocol provides a robust framework for further validation. The critical next steps in the preclinical evaluation of this compound must include:

  • Mechanism of Action Studies: Elucidating the precise molecular target to confirm its novelty and predict cross-resistance potential.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.

  • In Vivo Efficacy Studies: Testing the compound in animal models of systemic candidiasis and aspergillosis to determine if the in vitro potency translates to clinical efficacy.

  • Spectrum Expansion: Screening against a wider panel of clinically relevant yeasts and molds, including emerging multidrug-resistant species like Candida auris.

By systematically addressing these research questions, the scientific community can fully assess the potential of this compound and its derivatives to become a valuable addition to the clinical antifungal armamentarium.

References

  • Szymański, M., Chmielewska, S., Czyżewska, U., Malinowska, M., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 609-628. [Link]

  • Nagel, K. M. (2025). Polyene antifungals. Research Starters. [Link]

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  • YouTube. (2025). Echinocandins Group of Antifungal Drug ; Mechanism of action, Classifications, Uses, Effects. [Link]

  • Földi, R., et al. (2015). Dose escalation studies with caspofungin against Candida glabrata. Journal of medical microbiology, 64(Pt_1), 88-94. [Link]

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  • ResearchGate. (n.d.). Caspofungin MIC values for Candida glabrata isolates measured by CLSI... [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical mycology, 44(Suppl 1), S319-S323. [Link]

  • Oxford Academic. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa194. [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133-163. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(4), 1483-1485. [Link]

  • CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Al-Hatmi, A. M. S., et al. (2022). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 66(12), e00918-22. [Link]

  • Gade, L., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00086-19. [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Alexander, B. D., et al. (2013). Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure. Antimicrobial Agents and Chemotherapy, 57(4), 1853-1859. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • MDPI. (2023). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 9(11), 1083. [Link]

  • Garcia-Effron, G., et al. (2009). Candida glabrata Mutants Demonstrating Paradoxical Reduced Caspofungin Susceptibility but Increased Micafungin Susceptibility. Antimicrobial Agents and Chemotherapy, 53(10), 4190-4198. [Link]

  • Oxford Academic. (2000). In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy. [Link]

  • Vazquez, J. A., & Sobel, J. D. (2021). A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases, 73(6), e1517-e1522. [Link]

  • ResearchGate. (n.d.). OVERVIEW OF FUNGAL DISEASE AND MEDICAL MYCOLOGY. [Link]

  • The Pathologist. (n.d.). Facing Fungus. [Link]

  • Lestner, J., et al. (2010). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 54(10), 4351-4357. [Link]

  • MDPI. (2022). Genetic Analyses of Amphotericin B Susceptibility in Aspergillus fumigatus. Journal of Fungi, 8(12), 1269. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drug news & perspectives, 23(2), 97-104. [Link]

  • CDC. (2024). About Fungal Diseases. [Link]

  • ResearchGate. (2025). EUCAST breakpoints for antifungals. [Link]

  • ResearchGate. (n.d.). Fluconazole MIC distributions a for Candida spp. [Link]

  • Clancy, C. J., et al. (2004). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 48(4), 1335-1340. [Link]

  • Anaissie, E. J., et al. (1992). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 36(8), 1641-1646. [Link]

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A Comparative Guide to the Reaction Kinetics of Substituted Benzothiazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, benzothiazole and its derivatives represent a cornerstone scaffold, integral to the design of a myriad of bioactive compounds and functional materials. The reactivity of the benzothiazole core, and thus its utility in synthesis, is profoundly influenced by the nature of the substituents it bears. Understanding the kinetics of reactions involving substituted benzothiazoles is paramount for optimizing synthetic routes, predicting reaction outcomes, and ultimately accelerating the development of novel chemical entities.

This guide provides an in-depth comparative analysis of the reaction kinetics of differently substituted benzothiazoles. We will delve into the electronic and steric effects of various substituents on reaction rates, supported by experimental data and theoretical insights. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable experimental protocols for investigating the reactivity of this versatile heterocyclic system.

The Influence of Substituents on Benzothiazole Reactivity: An Overview

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, possesses a unique electronic architecture that is sensitive to the electronic perturbations introduced by substituents. These substituents can either donate or withdraw electron density from the ring, thereby modulating its nucleophilicity and electrophilicity, and consequently, the rates of chemical reactions.

Generally, electron-donating groups (EDGs) increase the electron density of the benzothiazole ring system, making it more nucleophilic and activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more electrophilic and susceptible to nucleophilic attack. The position of the substituent on the benzothiazole ring also plays a critical role in determining its effect on reactivity.

Comparative Kinetic Analysis: Oxidation of 2-Phenylbenzothiazole Derivatives

To quantitatively illustrate the impact of substituents on reaction kinetics, we will examine the oxidation of a series of 2-phenylbenzothiazole derivatives. A study on the oxidation of 2-phenyl-benzothiazole (BzlH), 2-(4-methoxyphenyl)benzothiazole (OMeBzlH), and 2-(4-nitrophenyl)-benzothiazole (NO2BzlH) using chloramine-T provides a clear demonstration of these principles[1][2].

The reaction follows second-order kinetics, and the observed relative reactivity follows the order: OMeBzlH > BzlH > NO2BzlH . This trend can be directly attributed to the electronic nature of the substituent on the 2-phenyl ring[1].

CompoundSubstituentRate Constant, k' (s⁻¹) at 296 KActivation Energy, Ea (kJ mol⁻¹)
2-(4-methoxyphenyl)benzothiazole-OCH₃ (EDG)8.2739.59
2-phenyl-benzothiazole-H (Neutral)6.9249.87
2-(4-nitrophenyl)-benzothiazole-NO₂ (EWG)5.4673.13

Table 1: Kinetic data for the oxidation of substituted 2-phenylbenzothiazoles with chloramine-T in an acidic medium. Data sourced from[1].

The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the benzothiazole system, making it more susceptible to oxidation and thus increasing the reaction rate. The nitro group (-NO₂), a potent electron-withdrawing group, has the opposite effect, decreasing the electron density and slowing down the oxidation reaction[1]. This is further corroborated by the activation energies; the reaction with the electron-donating group has the lowest activation energy, while the one with the electron-withdrawing group has the highest[1].

Theoretical Framework: Electronic Effects and Mechanistic Insights

The observed kinetic trends can be rationalized by considering the electronic effects of the substituents and their influence on the stability of the reaction intermediates or transition states. Computational studies have provided valuable insights into how substituents modify the electronic properties and reactivity of the benzothiazole core.

Density Functional Theory (DFT) calculations have shown that electron-donating groups destabilize the frontier molecular orbitals (HOMO and LUMO), while electron-withdrawing groups stabilize them[3]. A smaller HOMO-LUMO gap generally correlates with higher reactivity[1][4]. For instance, computational studies on various substituted benzothiazoles have demonstrated a direct correlation between the electronic nature of the substituent and the calculated reactivity descriptors[1][4].

SubstituentEffects

Experimental Protocols for Kinetic Studies

To empower researchers to conduct their own comparative kinetic studies, we provide a detailed, step-by-step methodology for a representative reaction: the synthesis of a 2-substituted benzothiazole. This protocol can be adapted for various substituted benzothiazoles and reaction types.

General Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of a benzothiazole reaction.

a

Detailed Protocol: Kinetic Analysis of 2-Substituted Benzothiazole Synthesis via UV-Vis Spectrophotometry

This protocol outlines the steps for monitoring the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and a substituted aldehyde. The disappearance of the aldehyde can be conveniently monitored by UV-Vis spectrophotometry.

Materials and Reagents:

  • Substituted 2-aminothiophenol

  • Substituted aldehyde

  • Reaction solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the substituted 2-aminothiophenol and the substituted aldehyde of known concentrations in the chosen solvent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the substituted aldehyde solution to determine its wavelength of maximum absorbance (λmax).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To ensure pseudo-first-order kinetics with respect to the aldehyde, use a significant excess (at least 10-fold) of the 2-aminothiophenol.

    • In a thermostatted reaction vessel, add the calculated volume of the 2-aminothiophenol stock solution and solvent. Allow the solution to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding the calculated volume of the aldehyde stock solution. Start a timer immediately.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

    • Measure the absorbance of the quenched aliquot at the predetermined λmax of the aldehyde.

  • Data Analysis:

    • Convert the absorbance values to concentration using a previously established Beer-Lambert law calibration curve for the aldehyde.

    • Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time.

    • If the plot is linear, the reaction is pseudo-first-order with respect to the aldehyde. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the 2-aminothiophenol.

Note: For faster reactions, a stopped-flow apparatus coupled with the UV-Vis spectrophotometer may be necessary.

Conclusion

The reactivity of substituted benzothiazoles is a finely tunable property that is dictated by the electronic and steric nature of their substituents. As demonstrated through the kinetic analysis of the oxidation of 2-phenylbenzothiazole derivatives, electron-donating groups generally accelerate reactions with electrophiles, while electron-withdrawing groups enhance reactivity towards nucleophiles. A thorough understanding of these kinetic principles, supported by robust experimental data and theoretical calculations, is indispensable for the rational design and efficient synthesis of novel benzothiazole-based compounds in the realms of drug discovery and materials science. The experimental protocols provided herein offer a practical starting point for researchers to explore and exploit the rich and varied reactivity of this important heterocyclic scaffold.

References

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  • Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium. IOSR Journal of Applied Chemistry. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,5-Dimethylbenzothiazole-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel anticancer agents derived from the 2,5-dimethylbenzothiazole scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic entities. This document synthesizes data from multiple studies to offer a comparative analysis of structure-activity relationships (SAR) in both cellular and whole-organism models, highlighting the critical transition from laboratory assays to preclinical validation.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1][2] Derivatives of benzothiazole have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of key enzymes like protein kinases and the induction of apoptosis.[1][3] The this compound core offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

This guide will focus on a series of 2-substituted benzothiazole derivatives, exploring how substitutions on the benzothiazole ring system influence their efficacy in both controlled in vitro environments and complex in vivo models. Understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy is paramount for the successful translation of promising drug candidates from the bench to the clinic.

Comparative Efficacy Analysis: From Cell Lines to Animal Models

The journey of a potential anticancer drug begins with rigorous in vitro screening to assess its cytotoxic and antiproliferative effects against various cancer cell lines.[4] Compounds that demonstrate significant activity in these initial assays are then advanced to more complex and resource-intensive in vivo studies using animal models, such as human tumor xenografts in immunodeficient mice.[5]

In Vitro Efficacy: A Quantitative Look at Cellular Response

The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for quantifying in vitro potency.[3][4]

Below is a summary of the in vitro anticancer activity of a representative series of 2-substituted benzothiazole derivatives against various human cancer cell lines.

Compound IDR-Group (Substitution at position 2)Cancer Cell LineIC50 (µM)
BZT-1 N'-(4-chlorobenzoyl)hydrazinylHepG2 (Liver)>50
BZT-2 N'-(4-methoxybenzoyl)hydrazinylHepG2 (Liver)15.6
BZT-3 N'-(4-methylbenzoyl)hydrazinylHepG2 (Liver)21.4
BZT-4 N'-(4-nitrobenzoyl)hydrazinylHepG2 (Liver)35.8
BZT-5 N'-(2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acryloyl)benzohydrazideHepG2 (Liver)7.8
BZT-6 N'-(2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acryloyl)benzohydrazideHepG2 (Liver)10.2
BZT-7 N'-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)benzohydrazideHepG2 (Liver)12.5
BZT-8 N'-(2-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acryloyl)benzohydrazideHepG2 (Liver)9.3
Doxorubicin (Reference Drug)HepG2 (Liver)0.8

Data synthesized from multiple sources for illustrative purposes.[3]

From the in vitro data, a clear structure-activity relationship begins to emerge. The introduction of a benzylidene moiety (compounds BZT-5 to BZT-8) generally leads to a significant increase in cytotoxic activity compared to the simpler benzoylhydrazinyl derivatives (BZT-1 to BZT-4).[3] Specifically, electron-withdrawing groups such as chloro (BZT-5) and nitro (BZT-8) on the phenyl ring of the benzylidene scaffold appear to enhance potency.[3]

In Vivo Efficacy: Assessing Antitumor Activity in a Living System

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex tumor microenvironment and the physiological processes that influence drug disposition and efficacy in a whole organism. Therefore, promising compounds are subsequently evaluated in in vivo models, most commonly in immunodeficient mice bearing human tumor xenografts.[5] A key metric in these studies is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a control group.

Due to the challenges in finding a single study with a complete in vitro to in vivo comparison for a homologous series of this compound derivatives, the following table presents a representative example of how such data would be presented. The data for the hypothetical compound "BZT-5a" is based on the superior in vitro efficacy of the chloro-substituted benzylidene derivative.

Compound IDAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI) (%)
BZT-5a Nude MiceMCF-7 Breast Cancer Xenograft20 mg/kg, i.p., daily58%
PMX-610 Nude MiceMCF-7 Breast Cancer XenograftNot specifiedSuperior efficacy

Data for PMX-610, a related 2-arylbenzothiazole, is included for comparative context.[3]

The in vivo data for a compound like PMX-610, which has shown superior efficacy in animal models, underscores the importance of this validation step.[3] While a compound may exhibit potent activity in a petri dish, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its tolerability, will ultimately determine its therapeutic potential in a living organism.

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of preclinical drug discovery is to identify compounds with a strong positive correlation between their in vitro potency and in vivo efficacy. However, this is not always a straightforward relationship. A compound with a low micromolar IC50 value in vitro may exhibit poor efficacy in vivo due to factors such as:

  • Poor Bioavailability: The compound may not be well absorbed into the bloodstream or may be rapidly metabolized and cleared from the body.

  • Limited Tumor Penetration: The compound may not effectively reach the tumor site at a high enough concentration to exert its therapeutic effect.

  • Toxicity: The compound may be too toxic at the doses required for antitumor activity.

Conversely, a compound with modest in vitro potency may demonstrate significant in vivo efficacy if it possesses favorable pharmacokinetic properties and is well-tolerated.

Experimental Methodologies: A Guide to Key Protocols

To ensure the scientific rigor and reproducibility of the data presented, it is essential to follow standardized and well-validated experimental protocols.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to precipitate cellular proteins.

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically 510 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell survival against the compound concentration.[3]

In Vivo Tumor Xenograft Model

This model involves the transplantation of human tumor cells into immunodeficient mice to study the efficacy of anticancer agents.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., intraperitoneal injection daily).

  • Tumor Volume and Body Weight Measurement: Tumor volume and the body weight of the mice are monitored throughout the study.

  • Endpoint Analysis: The study is terminated when the tumors in the control group reach a certain size or if signs of toxicity are observed. The TGI is calculated at the end of the study.[5]

Visualizing the Path to Discovery

To better understand the workflow and the underlying biological rationale, the following diagrams illustrate key processes in the evaluation of this compound-based compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Synthesis of This compound Derivatives assay Cytotoxicity Assays (e.g., SRB) invitro_start->assay ic50 IC50 Determination assay->ic50 sar_invitro In Vitro SAR Analysis ic50->sar_invitro invivo_select Selection of Lead Compounds sar_invitro->invivo_select Promising Candidates xenograft Tumor Xenograft Model invivo_select->xenograft tgi TGI Measurement xenograft->tgi sar_invivo In Vivo SAR & PK/PD Analysis tgi->sar_invivo final Preclinical Candidate sar_invivo->final Candidate Selection

Caption: A streamlined workflow for the discovery and evaluation of novel anticancer agents.

signaling_pathway BZT Benzothiazole Derivative Kinase Protein Kinase (e.g., EGFR, CDK) BZT->Kinase Inhibition Apoptosis Apoptosis BZT->Apoptosis Substrate Substrate Phosphorylation Kinase->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Proliferation->Apoptosis Suppression

Caption: A simplified signaling pathway illustrating a potential mechanism of action for benzothiazole derivatives.

Conclusion and Future Directions

The comparative analysis of in vitro and in vivo efficacy is a cornerstone of modern drug discovery. For the this compound scaffold, preliminary in vitro data suggests that specific substitutions can significantly enhance anticancer activity. The translation of these findings into potent in vivo antitumor effects requires a deep understanding of the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research should focus on synthesizing and evaluating a comprehensive library of this compound derivatives in both in vitro and in vivo models within the same study. This will enable a more direct and robust correlation of structure-activity relationships, paving the way for the rational design of next-generation anticancer agents with improved therapeutic indices.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dimethylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,5-Dimethylbenzothiazole (CAS No. 95-26-1), a compound utilized in various industrial applications, including as a vulcanization accelerator in the rubber and plastics industries.[1] The procedures outlined herein are grounded in established safety data and best practices to ensure minimal risk to personnel and the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as harmful if swallowed.[2][3] It can also cause skin and serious eye irritation.[3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent accidental exposure.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[2][3]
Causes skin irritationSkin irritation (Category 2)[3]
Causes serious eye irritationEye irritation (Category 2A)[3][4]
Harmful to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 3)[4]

This hazard profile dictates that this compound must be treated as a hazardous waste and should not be disposed of through standard laboratory drains or as general solid waste.[5][6]

Personal Protective Equipment (PPE) and Safety Precautions

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[7] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact.[8]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][7] All work with this compound should ideally be performed in a well-ventilated area or a chemical fume hood.[7][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to ensure it is collected and treated as hazardous waste in accordance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams.[9] Incompatible chemicals can react violently, producing heat, fire, explosions, or toxic gases.[6][10]

  • Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated, properly labeled hazardous waste container.[7][9]

  • Container Compatibility: The waste container must be compatible with the chemical.[9][11] For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable. The container must be in good condition and have a secure, tight-fitting lid to prevent leaks or spills.[9][11]

Step 2: Labeling of Hazardous Waste

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[9]

  • Full Chemical Name: The label must include the full chemical name, "this compound," and its CAS number (95-26-1).[11][12]

  • Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).[2]

Step 3: Storage of Hazardous Waste

  • Designated Accumulation Area: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[9][13]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, compatible secondary containment bin to contain any potential leaks or spills.

  • Ventilation: The storage area should be well-ventilated.[4][11]

  • Segregation from Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[14]

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

  • Approved Disposal Methods: The primary recommended disposal methods for this compound are:

    • Incineration: Controlled incineration in a permitted hazardous waste incinerator with flue gas scrubbing is an effective disposal method.[5]

    • Licensed Chemical Destruction Plant: Removal to a licensed chemical destruction facility is also an appropriate disposal route.[5]

  • Landfilling: Landfilling is generally not a preferred method for organic chemical waste and should only be considered if the waste has been treated to meet specific regulatory standards for land disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Do Not Mix with Other Chemicals) ppe->segregate container Use Designated & Compatible Hazardous Waste Container segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->label storage Store in Designated Satellite Accumulation Area label->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Disposal by Licensed Vendor (Incineration or Chemical Destruction) contact_ehs->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.